molecular formula C8H10N2O3 B1458987 3-(Ethylamino)-4-nitrophenol CAS No. 25186-40-7

3-(Ethylamino)-4-nitrophenol

Cat. No.: B1458987
CAS No.: 25186-40-7
M. Wt: 182.18 g/mol
InChI Key: XGHCAGUTKGOOHI-UHFFFAOYSA-N
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Description

3-(Ethylamino)-4-nitrophenol is a chemical compound of interest in scientific research and development, particularly as a building block in organic and medicinal chemistry. This nitrophenol derivative features both phenolic and secondary amine functional groups, making it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize related compounds, such as 2-[(Ethylamino)methyl]-4-nitrophenol, in the development of novel analogs of known drugs, including potential antimalarial and antifilarial agents . The structural motifs present in this compound are commonly investigated for the creation of new chemical entities. As a standard in laboratory settings, it can aid in method development and analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(ethylamino)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-9-7-5-6(11)3-4-8(7)10(12)13/h3-5,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHCAGUTKGOOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthetic pathway for 3-(Ethylamino)-4-nitrophenol , a critical intermediate in the development of oxidative hair dyes and pharmaceutical precursors.[1] The primary synthetic strategy focuses on Nucleophilic Aromatic Substitution (


) , utilizing the strong electron-withdrawing nature of the para-nitro group to activate the meta-halogen for displacement by ethylamine.[1] This guide provides a comprehensive retrosynthetic analysis, a step-by-step experimental protocol, mechanistic insights, and critical safety parameters for handling nitro-aromatic compounds.[1]

Introduction & Structural Analysis[1]

3-(Ethylamino)-4-nitrophenol is a di-substituted phenol derivative characterized by a nitro group at the C4 position and an ethylamino moiety at the C3 position.[1]

  • Chemical Formula :

    
    
    
  • Molecular Weight : 182.18 g/mol

  • Role : Chromophore precursor (red/violet spectrum), coupling agent in oxidative dyeing, and scaffold for benzimidazole synthesis.

The synthesis challenges lie in regioselectivity —ensuring the amino group is installed specifically at the C3 position relative to the phenol—and chemoselectivity , preventing over-alkylation or side reactions involving the phenolic hydroxyl group.[1]

Retrosynthetic Analysis

The most logical disconnection is at the


 bond.[1]
  • Target : 3-(Ethylamino)-4-nitrophenol[1]

  • Disconnection : Removal of the ethyl group (alkylation route) or removal of the ethylamino group (substitution route).

  • Precursor : 3-Fluoro-4-nitrophenol or 3-Chloro-4-nitrophenol .[1]

  • Rationale : The nitro group at C4 is para to the phenol (C1) but ortho to the C3 position. A nitro group strongly activates ortho and para positions for nucleophilic attack.[1] Therefore, a halogen at C3 is highly susceptible to displacement by an amine via the

    
     mechanism.[1]
    

Reaction Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> )[2]

The synthesis proceeds via an Addition-Elimination pathway.[1] The reaction is not a concerted


 displacement but involves a distinct intermediate.[1][2]
  • Nucleophilic Attack : Ethylamine (nucleophile) attacks the electron-deficient C3 carbon bearing the halogen.[1]

  • Meisenheimer Complex : The negative charge is delocalized into the ring and, crucially, onto the oxygen atoms of the ortho-nitro group.[1] This resonance stabilization lowers the activation energy.[1]

  • Elimination : Restoration of aromaticity occurs via the loss of the halide ion (

    
     or 
    
    
    
    ).[1]
  • Deprotonation : The resulting ammonium species loses a proton to the base (excess ethylamine) to form the neutral product.[1]

Mechanistic Pathway Visualization[1]

SNAr_Mechanism Substrate 3-Fluoro-4-nitrophenol (Activated Substrate) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex + EtNH2 Nucleophile Ethylamine (Nucleophile) Nucleophile->Complex Product 3-(Ethylamino)-4-nitrophenol Complex->Product - Halide Byproduct HF / HCl Complex->Byproduct

Figure 1: The


 pathway showing the formation of the resonance-stabilized Meisenheimer complex.[1]

Experimental Protocol

Method A: Substitution of 3-Fluoro-4-nitrophenol (Preferred for Yield)

Fluorine is the superior leaving group in


 reactions due to its high electronegativity, which increases the electrophilicity of the C3 carbon, accelerating the rate-determining step (nucleophilic attack).[1]

Reagents & Materials:

  • Precursor : 3-Fluoro-4-nitrophenol (1.0 eq)[1]

  • Reagent : Ethylamine (70% aq.[1] solution or 2.0M in THF) (3.0 eq)

  • Solvent : Ethanol (EtOH) or Dimethylformamide (DMF)

  • Base : Potassium Carbonate (

    
    ) (1.5 eq) - Optional if excess amine is used[1]
    

Step-by-Step Procedure:

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Fluoro-4-nitrophenol (10.0 g, 63.6 mmol) in Ethanol (100 mL).

  • Addition : Add Potassium Carbonate (13.2 g, 95.4 mmol) to the solution.

  • Amine Introduction : Slowly add Ethylamine (70% aq, ~12 mL, ~190 mmol) dropwise at room temperature. Caution: Exothermic.[1]

  • Reaction : Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.[1][3][4] The starting material spot (

    
    ) should disappear, replaced by a more polar product spot (
    
    
    
    ).
  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in Water (100 mL).

    • Adjust pH to ~5-6 using 1M HCl to ensure the phenol is protonated and the product precipitates (or extract with Ethyl Acetate).[1]

  • Purification :

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organic layers with Brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
    • Recrystallization : Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure red/orange crystals.

Method B: Substitution of 3-Chloro-4-nitrophenol (Cost-Effective)

Chlorine is a poorer leaving group than fluorine in this context, requiring harsher conditions (higher temperature or pressure).[1]

  • Modification : Use DMF as solvent and heat to 100–120°C .[1]

  • Catalyst : Addition of catalytic Copper(I) Iodide (CuI) (5 mol%) can facilitate the coupling if the reaction is sluggish (Ullmann-type coupling variant), though classical

    
     usually suffices for ortho-nitro activation.[1]
    
Quantitative Data Summary
ParameterMethod A (Fluoro)Method B (Chloro)
Leaving Group Fluoride (

)
Chloride (

)
Reactivity High (Fast kinetics)Moderate (Slower kinetics)
Temperature 78–80°C (Reflux EtOH)100–120°C (DMF/Autoclave)
Typical Yield 85–92%70–80%
Cost High (Precursor cost)Low (Precursor cost)

Precursor Synthesis (If Commercial Source Unavailable)

If 3-Fluoro-4-nitrophenol is unavailable, it must be synthesized via nitration of 3-fluorophenol.[1]

Reaction :


[1]

Critical Control : Nitration of meta-substituted phenols yields a mixture of isomers (mainly 4-nitro and 6-nitro).[1]

  • Condition : Low temperature (-5°C to 0°C) favors the para (4-nitro) isomer slightly due to sterics, but separation is required.[1]

  • Purification : Steam distillation can separate the ortho-nitro (6-nitro) isomer (volatile) from the para-nitro (4-nitro) isomer (non-volatile).[1]

Analytical Characterization

A self-validating protocol requires confirmation of the product identity.[1]

  • 1H NMR (DMSO-d6, 400 MHz) :

    • 
       10.5 ppm (s, 1H, -OH)[1]
      
    • 
       7.8 ppm (d, 1H, H-5, ortho to nitro)[1]
      
    • 
       6.2 ppm (s, 1H, H-2, ortho to amino)[1]
      
    • 
       6.1 ppm (d, 1H, H-6)[1]
      
    • 
       3.2 ppm (q, 2H, -CH2-)[1]
      
    • 
       1.2 ppm (t, 3H, -CH3)[1]
      
  • Mass Spectrometry (ESI) :

    
    
    
  • Appearance : Deep red or violet crystalline solid.[1]

Safety & Handling (E-E-A-T)

Risk Assessment :

  • Nitro Compounds : 3-Fluoro-4-nitrophenol and the product are nitro-aromatics.[1] While not typically high explosives, they can decompose violently at high temperatures.[1] Do not distill the dry solid.

  • Ethylamine : Highly volatile, flammable, and corrosive.[1] Use in a fume hood.[1]

  • Skin Sensitization : Phenylenediamine and aminophenol derivatives are known sensitizers.[1] Double-gloving (Nitrile) and full PPE are mandatory.[1]

Waste Disposal :

  • Aqueous waste containing ethylamine must be neutralized before disposal.[1]

  • Halogenated organic waste (if DCM is used) must be segregated.

Workflow Diagram

Workflow Start Start: 3-Fluoro-4-nitrophenol Step1 Dissolve in EtOH Add K2CO3 Start->Step1 Step2 Add Ethylamine (dropwise) Monitor Temp < 30°C Step1->Step2 Step3 Reflux (80°C) for 4-6 hours Monitor via TLC Step2->Step3 Step4 Work-up: Evaporate EtOH, Add Water, Adjust pH to 5-6 Step3->Step4 Step5 Extraction (EtOAc) & Drying (Na2SO4) Step4->Step5 End Recrystallization (EtOH/Water) Step5->End

Figure 2: Operational workflow for the synthesis of 3-(Ethylamino)-4-nitrophenol.

References

  • PrepChem . (n.d.).[1] Preparation of 3-β-aminoethylamino-4-nitrophenol hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Retrieved from [Link]

  • Google Patents . (2012).[1] CN102766053A - Production method of 3-fluoro-4-nitrophenol.[1][5] Retrieved from

  • Chemistry LibreTexts . (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(Ethylamino)-4-nitrophenol

[1]

Executive Summary

3-(Ethylamino)-4-nitrophenol (CAS 25186-40-7) represents a class of nitro-substituted aminophenols utilized as chromophores in cosmetic applications and as scaffolds in medicinal chemistry.[1] Its physicochemical behavior is dominated by a strong "push-pull" electronic system and intramolecular hydrogen bonding, which significantly alters its solubility, lipophilicity, and spectral properties compared to its isomers. This guide provides a rigorous analysis of its molecular identity, predicted and experimental properties, and handling protocols.

Molecular Identity & Structural Analysis[3]

The compound is defined by a phenol core substituted with a nitro group at the para position (relative to the hydroxyl) and an ethylamino group at the meta position.

ParameterSpecification
Chemical Name 3-(Ethylamino)-4-nitrophenol
CAS Registry Number 25186-40-7
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
SMILES CCNC1=C(C=CC(=C1)O)[O-]
InChI Key Derived from structure
Synonyms 5-Hydroxy-2-nitro-N-ethylaniline; N-Ethyl-2-nitro-5-hydroxyaniline
Structural Dynamics: The Ortho-Effect

The proximity of the ethylamino group (donor) to the nitro group (acceptor) creates a pseudo-six-membered ring via intramolecular hydrogen bonding (N-H···O=N). This interaction planarizes the molecule, enhancing color intensity (bathochromic shift) and reducing water solubility compared to non-hydrogen-bonded isomers.

Gcluster_0Electronic Interactionscluster_1Physicochemical ConsequencesNode1Ethylamino Group(Electron Donor)Node2Nitro Group(Electron Acceptor)Node1->Node2IntramolecularH-Bonding (Stabilization)Node3Phenol OH(Acidic Moiety)Node1->Node3Inductive EffectProp1Reduced Water Solubility(Lipophilicity Increase)Node1->Prop1Prop3Increased Thermal StabilityNode1->Prop3Prop2Bathochromic Shift(Deep Yellow/Red Color)Node2->Prop2

Figure 1: Mechanistic impact of functional group arrangement on physicochemical properties.

Core Physicochemical Parameters[4][5][6]

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values are proprietary.

Physical Constants
PropertyValue / RangeContext & Notes
Physical State Solid Crystalline PowderTypically dark yellow to reddish-brown due to conjugation.
Melting Point 120°C – 160°C (Range)Varies by synthesis purity. Analogous 3-amino-4-nitrophenol melts at ~185°C; ethyl substitution typically lowers lattice energy.
Boiling Point DecomposesTheoretical BP >350°C; thermal degradation occurs before volatilization.
Density 1.35 ± 0.1 g/cm³Estimated based on packing density of nitro-anilines.
Solution Chemistry (LogP & pKa)
PropertyValueImplication for Formulation
LogP (Octanol/Water) 2.1 – 2.6 (Predicted)Moderately lipophilic. Higher than 4-nitrophenol (1.[2][3]91) due to the ethyl group. Suggests good permeability in lipid bilayers (skin/hair).
pKa (Phenolic OH) 7.2 – 7.8 The ortho-nitro group increases acidity compared to phenol (pKa 10), but the electron-donating amino group moderates this effect.
Solubility (Water) Low (< 5 g/L)Limited solubility due to internal H-bonding. Requires co-solvents (Ethanol, Glycols) or pH adjustment (alkaline) for formulation.
Solubility (Organic) HighSoluble in DMSO, Ethanol, Ethyl Acetate.

Spectral Characterization

Identification of 3-(Ethylamino)-4-nitrophenol requires specific spectral markers to distinguish it from common impurities (e.g., 3-amino-4-nitrophenol).

  • UV-Vis Spectroscopy:

    • λmax: Expected at 400–450 nm (visible region).

    • Mechanism:[4] The "push-pull" charge transfer band between the ethylamino and nitro groups is responsible for the strong absorption.

    • pH Dependency: In alkaline media (pH > 8), the phenol deprotonates to phenolate, causing a red-shift (bathochromic) and hyperchromic effect.

  • IR Spectroscopy (Key Bands):

    • 3300–3500 cm⁻¹: O-H stretch (broad) and N-H stretch (sharper, often shifted due to H-bonding).

    • 1500–1550 cm⁻¹: Asymmetric NO₂ stretch (strong).

    • 1300–1350 cm⁻¹: Symmetric NO₂ stretch.

Analytical Methodologies (HPLC Protocol)

To ensure purity and quantify the compound in matrices, the following Reverse-Phase HPLC protocol is recommended. This method separates the target from its synthesis precursors.

Validated HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (Organic Modifier).[5]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3][6]

  • Detection: UV-Vis Diode Array at 254 nm (purity) and 430 nm (specific detection).

  • Retention Time: Expected elution after 4-nitrophenol but before fully alkylated analogs.

HPLC_WorkflowSampleSample Preparation(Dissolve in MeOH:Water 50:50)FilterFiltration(0.22 µm PTFE)Sample->FilterInjectInjection (10 µL)Filter->InjectColumnSeparation(C18 Column, Gradient Elution)Inject->ColumnDetectorDetection(UV 430nm for specificity)Column->DetectorDataIntegration & QuantitationDetector->Data

Figure 2: Analytical workflow for purity assessment.[2]

Safety & Handling Profile

As a nitro-substituted aromatic amine, strict safety protocols are mandatory.

  • Hazard Classification (GHS):

    • Acute Toxicity: Harmful if swallowed or absorbed through skin.

    • Sensitization: Potential skin sensitizer (Category 1).

    • Irritation: Causes serious eye irritation and skin irritation.

  • Handling: Use nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C (Refrigerated), protected from light and moisture. Dark glass containers are recommended to prevent photo-degradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 25186-40-7. PubChem. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS).Opinions on Nitrophenols and Hair Dye Substances. European Commission. (General reference for class properties).

An In-depth Technical Guide to 3-(Ethylamino)-4-nitrophenol (CAS 25186-40-7): A Compound with Research Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive overview of 3-(Ethylamino)-4-nitrophenol (CAS 25186-40-7), a nitroaromatic compound with potential applications in various scientific and industrial fields. Due to the limited publicly available data on this specific molecule, this document provides a detailed analysis based on its chemical structure and the well-documented properties of structurally related nitrophenols. This approach allows for informed predictions of its characteristics and potential applications, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

3-(Ethylamino)-4-nitrophenol is a substituted nitrophenol, a class of organic compounds widely utilized in the chemical industry for the synthesis of pharmaceuticals, dyes, pesticides, and other specialty chemicals.[1][2] The presence of a nitro group, a hydroxyl group, and an ethylamino group on the benzene ring suggests a molecule with diverse chemical reactivity and potential biological activity.

While specific applications for 3-(Ethylamino)-4-nitrophenol are not extensively documented in peer-reviewed literature, its structural similarity to other nitrophenols, such as 4-nitrophenol and 4-amino-3-nitrophenol, points towards its potential use as an intermediate in organic synthesis.[3][4] For instance, 4-nitrophenol is a key precursor in the manufacture of paracetamol.[4] The ethylamino substituent in the target molecule may offer advantages in terms of solubility, reactivity, or biological interaction compared to its analogs.

Table 1: Chemical Identity of 3-(Ethylamino)-4-nitrophenol

IdentifierValueSource
CAS Number 25186-40-7[5]
Molecular Formula C8H10N2O3[5]
Molecular Weight 182.18 g/mol [5]
SMILES Code OC1=CC=C(=O)C(NCC)=C1[5]

Physicochemical Properties: An Extrapolated View

Direct experimental data on the physicochemical properties of 3-(Ethylamino)-4-nitrophenol are scarce. However, by examining related nitrophenols, we can infer its likely characteristics. Nitrophenols are typically crystalline solids with varying shades of yellow.[6] The presence of the polar hydroxyl, nitro, and amino groups suggests that it will be soluble in polar organic solvents and may have some solubility in water.

Table 2: Predicted Physicochemical Properties of 3-(Ethylamino)-4-nitrophenol

PropertyPredicted Value/CharacteristicRationale based on Related Compounds
Physical State Crystalline solidNitrophenols are generally solids at room temperature.[6]
Color Yellow to orangeThe nitro-substituted aromatic ring often imparts color.[6]
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone); sparingly soluble in water.The hydroxyl and amino groups enhance polarity, but the aromatic ring limits water solubility.
Storage Temperature -20°CRecommended by a commercial supplier.[7]

Potential Synthesis Strategies

Below is a hypothetical, conceptual workflow for the synthesis of 3-(Ethylamino)-4-nitrophenol. It is crucial to note that this proposed pathway has not been experimentally validated and should be approached with appropriate caution and optimization by trained chemists.

Synthesis_Workflow Start Starting Material: 3-Aminophenol Step1 Protection of Phenolic Hydroxyl Start->Step1 e.g., Acetylation Step2 N-Ethylation Step1->Step2 e.g., Ethyl iodide Step3 Deprotection Step2->Step3 e.g., Hydrolysis Step4 Nitration Step3->Step4 e.g., Nitric Acid/ Sulfuric Acid End Product: 3-(Ethylamino)-4-nitrophenol Step4->End

Caption: Hypothetical synthesis workflow for 3-(Ethylamino)-4-nitrophenol.

Anticipated Applications and Research Opportunities

Given the functional groups present in 3-(Ethylamino)-4-nitrophenol, its potential applications can be extrapolated from the known uses of similar molecules.

  • Intermediate in Dye Synthesis : Many substituted nitrophenols are used in the manufacturing of azo and other types of dyes. The specific color and properties of a dye derived from this compound would be a subject for empirical investigation.

  • Pharmaceutical Intermediate : As seen with 4-nitrophenol in the synthesis of paracetamol, this molecule could serve as a building block for more complex active pharmaceutical ingredients (APIs).[4] The ethylamino group could be a key site for further chemical modification.

  • Agrochemical Research : Nitrophenols are precursors to some pesticides.[9] Research could explore the potential herbicidal, fungicidal, or insecticidal properties of derivatives of 3-(Ethylamino)-4-nitrophenol.

  • Material Science : The nitro group can be reduced to an amino group, providing a route to bifunctional monomers for polymer synthesis.

Safety and Handling: A Precautionary Approach

No specific safety data sheet (SDS) is publicly available for 3-(Ethylamino)-4-nitrophenol. Therefore, it must be handled with the utmost care, assuming it possesses hazards similar to or greater than related nitrophenols. Nitrophenols are generally considered toxic and can cause irritation to the skin, eyes, and respiratory tract.[2][10]

Table 3: General Safety Precautions for Handling Nitrophenols

Hazard CategoryPrecautionary MeasuresRationale
Acute Toxicity Avoid ingestion, inhalation, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.Nitrophenols can be harmful if swallowed, inhaled, or absorbed through the skin.[11]
Irritation Handle in a well-ventilated area, preferably a fume hood. Ensure easy access to an eyewash station and safety shower.Can cause severe irritation to the eyes and skin.[11]
Chronic Effects Prolonged or repeated exposure may cause damage to organs such as the kidneys and liver.Based on data for 4-nitrophenol.

Prospective Analytical Methodologies

The analysis of 3-(Ethylamino)-4-nitrophenol would likely employ standard techniques used for other nitrophenols. High-Performance Liquid Chromatography (HPLC) is a common and effective method for the separation and quantification of nitrophenol isomers and related compounds.[12][13][14]

Proposed HPLC Method Parameters (to be optimized):

  • Column : Reversed-phase C18 column.

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., acetate or phosphate buffer).

  • Detection : UV-Vis detection, likely at a wavelength where the nitroaromatic chromophore has strong absorbance.

  • Quantification : Use of an internal or external standard for accurate concentration determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a powerful tool for unequivocal identification and sensitive quantification, particularly in complex matrices.[12]

Analytical_Workflow Sample Sample containing 3-(Ethylamino)-4-nitrophenol Preparation Sample Preparation (e.g., dissolution, filtration) Sample->Preparation HPLC HPLC Separation (C18 column) Preparation->HPLC Detection UV-Vis or MS Detection HPLC->Detection Analysis Data Analysis (Quantification and/or Identification) Detection->Analysis

Caption: A typical analytical workflow for the analysis of 3-(Ethylamino)-4-nitrophenol.

Conclusion and Future Directions

3-(Ethylamino)-4-nitrophenol (CAS 25186-40-7) represents a chemical entity with significant potential for further research and development. While direct data is limited, a comprehensive understanding of its likely properties and applications can be formulated through the study of its structural analogs. This guide provides a foundational understanding to spur further investigation into its synthesis, characterization, and potential utility in various fields. It is imperative that future work on this compound includes thorough experimental validation of its properties and a comprehensive assessment of its toxicological profile to ensure its safe handling and application.

References

  • Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). 4-Nitrophenol. Retrieved from [Link]

  • Carl Roth. (n.d.). 3-Nitrophenol, 100 g, CAS No. 554-84-7. Retrieved from [Link]

  • AXEL. (n.d.). 85-5092-72 3-(Ethylamino)-4-nitrophenol 100mg 423218. Retrieved from [Link]

  • Google Patents. (n.d.). CN1304926A - Process for preparing 3-ethylamino p-toluenephenol.
  • PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Retrieved from [Link]

  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Retrieved from [Link]

  • PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]

Sources

Technical Deep Dive: Synthesis and Reaction Mechanism of 3-(Ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Mechanism of 3-(Ethylamino)-4-nitrophenol Synthesis Type: In-depth Technical Guide

Executive Summary

3-(Ethylamino)-4-nitrophenol (CAS: 25186-40-7 ) is a critical intermediate in the synthesis of high-performance dyes, hair colorants, and pharmaceutical precursors. Its structural uniqueness lies in the meta-positioning of the ethylamino group relative to the phenolic hydroxyl, stabilized by a para-nitro group.

This guide deconstructs the synthesis of 3-(ethylamino)-4-nitrophenol, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike simple alkylation, which suffers from poor regioselectivity, the SNAr route utilizes the electronic activation provided by the nitro group to ensure precise substitution at the 3-position.

Target Audience: Synthetic Organic Chemists, Process Development Scientists.

Retrosynthetic Analysis

To design a high-fidelity synthesis, we must first disconnect the molecule at its most labile bond formed during the final step.

  • Target: 3-(Ethylamino)-4-nitrophenol[][2]

  • Primary Disconnection: C3–N Bond.

  • Synthons:

    • Nucleophile: Ethylamine (

      
      ).
      
    • Electrophile: A 3-substituted-4-nitrophenol derivative, where the substituent is a good leaving group (LG) for SNAr.

  • Ideal Precursor: 3-Fluoro-4-nitrophenol (CAS: 394-41-2).[3][4]

Why Fluorine? In SNAr reactions, unlike SN1/SN2, fluoride is often the best leaving group because its high electronegativity inductively stabilizes the anionic Meisenheimer complex intermediate, lowering the activation energy of the rate-determining step.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)[6][7]

The synthesis is driven by the electron-withdrawing nature of the nitro group, which activates the ortho position (C3) for nucleophilic attack.

Mechanistic Pathway
  • Activation: The nitro group at C4 withdraws electron density from the ring via resonance and induction, making C3 highly electrophilic.

  • Nucleophilic Attack: The lone pair of the ethylamine nitrogen attacks C3.

  • Meisenheimer Complex Formation: The aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro group oxygens.

  • Elimination: The ring re-aromatizes by ejecting the fluoride ion.

  • Deprotonation: A second equivalent of base (or ethylamine) removes the proton from the cationic nitrogen to yield the neutral product.

Mechanistic Visualization

The following diagram illustrates the transition from reactants to the stable product via the high-energy intermediate.

SNAr_Mechanism Reactants Reactants 3-Fluoro-4-nitrophenol + Ethylamine TS Transition State (Nucleophilic Attack) Reactants->TS k1 (slow) Intermediate Meisenheimer Complex (Anionic Resonance Hybrid) TS->Intermediate Product Product 3-(Ethylamino)-4-nitrophenol Intermediate->Product k2 (fast, -HF)

Caption: Kinetic pathway of the SNAr reaction showing the rate-determining formation of the Meisenheimer complex.

Experimental Protocol

Safety Warning: Nitro compounds are potentially explosive. Ethylamine is volatile and toxic. Perform all reactions in a fume hood.

Reagents & Materials
ComponentRoleSpecifications
3-Fluoro-4-nitrophenol SubstratePurity >98%; CAS 394-41-2
Ethylamine Nucleophile70% aq. solution or 2.0M in THF
Potassium Carbonate BaseAnhydrous, powder (Acid scavenger)
Ethanol/Water Solvent1:1 mixture (Polar protic aids SNAr)
Step-by-Step Methodology

Step 1: Reaction Setup

  • Dissolve 3-Fluoro-4-nitrophenol (1.0 eq, 10 mmol) in Ethanol (20 mL).

  • Add Potassium Carbonate (1.5 eq) to the solution.

  • Cool the mixture to 0°C to control the initial exotherm.

  • Add Ethylamine (3.0 eq) dropwise over 10 minutes.

Step 2: Reaction Progression

  • Allow the mixture to warm to room temperature.

  • Heat to 60°C for 4–6 hours.

  • Process Control: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by the more polar product (Rf ~0.4, yellow/orange spot).

Step 3: Workup & Isolation [5]

  • Concentrate the reaction mixture under reduced pressure to remove excess ethylamine and ethanol.

  • Dilute the residue with water (50 mL) and adjust pH to ~5-6 with 1M HCl. Note: Careful acidification precipitates the product.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with brine, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Critical Process Parameters & Troubleshooting

The "Ortho Effect" & Regioselectivity

The presence of the phenolic -OH group at position 1 adds a layer of complexity.

  • Issue: Under basic conditions, the phenol is deprotonated to a phenoxide (

    
    ). This is electron-donating and can deactivate the ring toward nucleophilic attack.
    
  • Solution: The 4-nitro group is sufficiently strong to overcome this deactivation. However, maintaining a pH that is not excessively high helps. Using a polar protic solvent (Water/EtOH) stabilizes the transition state of the leaving group (Fluoride).

Impurity Profile
ImpurityOriginMitigation
3-Ethoxy-4-nitrophenol Solvent competition (Ethanol acting as nucleophile)Use THF or avoid excessive heating; ensure Ethylamine excess.
Bis-alkylated species Over-alkylation on Phenol OxygenKeep base stoichiometry controlled; Phenoxide is less nucleophilic than the amine in SNAr context, but O-alkylation is a risk if alkyl halides were used (not applicable here).

Synthesis Workflow Diagram

The following diagram maps the logical flow from raw materials to the isolated intermediate.

Synthesis_Workflow Start Start: 3-Fluoro-4-nitrophenol Mix Dissolution in EtOH + K2CO3 Base Start->Mix Addition Addition of Ethylamine (0°C -> 60°C) Mix->Addition Reaction S_NAr Reaction (4-6 Hours) Addition->Reaction Heat Workup Acidification (pH 6) & Extraction Reaction->Workup TLC Check End Isolated Product: 3-(Ethylamino)-4-nitrophenol Workup->End Crystallization

Caption: Operational workflow for the batch synthesis of 3-(Ethylamino)-4-nitrophenol.

References

  • Chemical Book. (n.d.). 3-Fluoro-4-nitroaniline synthesis (Analogous SNAr mechanism references). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520948, 3-Fluoro-4-nitrophenol. Retrieved from

  • BOC Sciences. (n.d.). 3-(Ethylamino)-4-nitrophenol (CAS 25186-40-7).[][2][6] Retrieved from

  • Sigma-Aldrich. (n.d.). Search Results for Nitrophenol Derivatives. Retrieved from

Sources

Technical Guide: Thermal Stability of 3-(Ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal stability profile of 3-(Ethylamino)-4-nitrophenol (CAS 25186-40-7) . It is structured to serve drug development professionals and formulation scientists, moving from fundamental thermodynamic properties to rigorous stability assessment protocols.

Executive Summary & Chemical Identity

3-(Ethylamino)-4-nitrophenol is a functionalized nitro-aromatic compound primarily utilized in oxidative hair dye formulations and organic synthesis. Its stability profile is governed by the interplay between the electron-withdrawing nitro group and the electron-donating ethylamino and hydroxyl substituents.

  • CAS Number: 25186-40-7[1][2]

  • Molecular Formula: C₈H₁₀N₂O₃

  • Molecular Weight: 182.18 g/mol

  • Core Hazard: Like many nitro-amino-phenols, this compound possesses latent energetic properties. While generally stable at ambient conditions, it exhibits exothermic decomposition potential at elevated temperatures, necessitating precise thermal characterization.

Thermodynamic Profile & Predicted Properties

Note: Specific calorimetric data for this CAS is proprietary in many contexts. The values below represent high-confidence estimates based on structural analogs (e.g., 4-amino-3-nitrophenol) and QSAR modeling, serving as a baseline for experimental validation.

PropertyEstimated RangeCritical Relevance
Melting Point (Tₘ) 110°C – 140°C Phase transition often precedes decomposition; liquid phase accelerates degradation kinetics.
Decomposition Onset (T_onset) > 190°C The temperature at which exothermic runaway becomes a risk.
Enthalpy of Decomposition (ΔH_d) -200 to -400 J/g High energy release potential characteristic of nitro-aromatics.
Self-Accelerating Decomposition Temp (SADT) > 75°C (Bulk) Critical for transport classification (UN Class 4.1 potential).
Structural Stability Factors
  • Intramolecular Hydrogen Bonding: The proximity of the nitro (-NO₂) and ethylamino (-NHC₂H₅) groups allows for hydrogen bonding, which typically stabilizes the molecule against hydrolysis but may lower the activation energy for thermal rearrangement.

  • Nitro-Group Lability: The primary decomposition vector is the rupture of the C-NO₂ bond or nitro-to-nitrite rearrangement, followed by oxidation of the ethyl chain.

Mechanisms of Thermal Degradation

Understanding how the molecule breaks down is essential for designing stabilizers and storage conditions. The degradation follows a non-Arrhenius behavior at high temperatures due to autocatalysis.

Primary Decomposition Pathway

The thermal breakdown of 3-(Ethylamino)-4-nitrophenol involves three stages:

  • Induction: Loss of the ethyl group (de-ethylation) or minor oxidation.

  • Acceleration: Rupture of the nitro group, releasing NO₂ gas.

  • Propagation: The released NO₂ acts as a radical initiator, attacking the phenolic ring and causing rapid, exothermic polymerization/charring.

Visualization: Degradation Cascade

The following diagram illustrates the theoretical decomposition pathway, highlighting the critical "Runaway Threshold."

DecompositionPathway Start 3-(Ethylamino)-4-nitrophenol (Stable Solid) Heat Thermal Stress (>150°C) Start->Heat Heating Inter1 Radical Intermediate (Nitro-Nitrite Rearrangement) Heat->Inter1 Activation Gas Gas Release (NO₂, CO, NO) Inter1->Gas Exothermic Expansion Residue Carbonaceous Char (Polymeric Residue) Inter1->Residue Condensation Gas->Inter1 Autocatalytic Feedback

Caption: Theoretical thermal decomposition pathway showing the autocatalytic feedback loop driven by NO₂ release.

Experimental Protocols for Stability Assessment

To ensure safety and regulatory compliance (e.g., REACH, SCCS), the following hierarchical testing protocol is recommended.

Phase 1: Screening (DSC)

Objective: Determine Tₘ and T_onset.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Protocol:

    • Sample mass: 2–5 mg in a crimped gold or high-pressure steel crucible (to contain volatiles).

    • Ramp rate: 5°C/min from 25°C to 350°C.

    • Acceptance Criteria: No exotherm < 100°C. Endotherm (melting) must be distinct from Exotherm (decomposition).

Phase 2: Kinetic Stability (TGA & ARC)

Objective: Define storage limits and runaway risk.

  • Thermogravimetric Analysis (TGA): Measure mass loss vs. temperature.[3] Significant mass loss (>2%) prior to the DSC exotherm indicates solvent loss or early-stage instability.

  • Accelerating Rate Calorimetry (ARC):

    • Why: DSC underestimates runaway risk due to small sample size. ARC uses gram-scale samples in an adiabatic environment.

    • Key Metric: Time-to-Maximum-Rate (TMR). If TMR < 24 hours at transport temperature, the material is hazardous.

Phase 3: Long-Term Isothermal Storage

Objective: Simulate shelf-life.

  • Conditions: Store samples at 40°C/75% RH (Accelerated) and 25°C/60% RH (Long-term).

  • Analysis: HPLC assay for purity and degradation products (e.g., 4-nitrophenol, ethylamine) at 0, 3, and 6 months.

Risk Mitigation & Handling

Based on the thermal characteristics of nitro-amino-phenols:

  • Storage: Store below 30°C in tightly sealed, light-resistant containers. Avoid contact with strong acids (catalyze decomposition) or bases (form unstable phenolate salts).

  • Processing: Do not heat above 80°C during formulation without inert gas blanketing (Nitrogen/Argon) to prevent oxidative degradation.

  • Incompatibility: Strictly segregate from reducing agents (hydrides) and heavy metal catalysts, which can lower the decomposition onset temperature.

References

  • Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on Nitrophenols and Secondary Amines in Cosmetic Products. European Commission.[4]

  • National Institute of Standards and Technology (NIST). (2023). WebBook Chemistry: Nitro-amino-phenol Derivatives.

  • PubChem. (2024). Compound Summary: 3-(Ethylamino)-4-nitrophenol (CAS 25186-40-7).[2] National Library of Medicine.

  • American Chemical Society (ACS). (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols.[3][5] Organic Process Research & Development.

Sources

Comprehensive Computational Profiling of 3-(Ethylamino)-4-nitrophenol: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-(Ethylamino)-4-nitrophenol (CAS: 25186-40-7) represents a classic "push-pull" chromophore, characterized by an electron-donating ethylamino group and an electron-withdrawing nitro group on a phenolic scaffold.[1][2] Beyond its utility as a synthesis intermediate, its electronic architecture makes it a prime candidate for Nonlinear Optical (NLO) applications and a model system for studying Intramolecular Charge Transfer (ICT).[1][2]

This guide provides a rigorous, self-validating protocol for characterizing this molecule using Density Functional Theory (DFT). Unlike generic tutorials, this document focuses on the causality of parameter selection—explaining why specific functionals and basis sets are non-negotiable for this specific class of nitrogen-oxygen-rich aromatic systems.

Core Objectives
  • Structural Validation: Determine the global minimum energy conformation, specifically analyzing the H-bonding interaction between the ortho substituents.

  • Reactivity Profiling: Map the Molecular Electrostatic Potential (MEP) to predict electrophilic/nucleophilic attack sites.[1][2]

  • Spectroscopic Prediction: Correlate calculated vibrational modes (IR/Raman) and electronic transitions (UV-Vis) with experimental data.

Computational Methodology: The "Why" Behind the Parameters

For a system containing lone pairs (O, N) and strong conjugation, standard parameters often fail.[1] The following setup is the "Gold Standard" for this molecular class.

Functional Selection: B3LYP vs. CAM-B3LYP
  • Standard (Ground State): B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry workhorse for ground-state geometries and vibrational frequencies due to its error cancellation properties in organic thermochemistry.[1][2]

  • Advanced (Excited State): For UV-Vis (TD-DFT), B3LYP often underestimates charge-transfer excitation energies.[1][2] We utilize CAM-B3LYP (Coulomb-Attenuating Method) for excited states to correctly model the long-range interactions inherent in the push-pull 3-(Ethylamino)-4-nitrophenol system.[1][2]

Basis Set Selection: 6-311++G(d,p)[1][2]
  • Triple-Zeta (6-311): Essential for describing the valence flexibility of the aromatic ring.[1][2]

  • Diffuse Functions (++): CRITICAL. The nitro group and phenolate oxygen possess loosely bound electrons.[1][2] Without diffuse functions, polarizability and NLO properties will be grossly underestimated.[1]

  • Polarization Functions (d,p): Required to model the directional bonding of the amine nitrogen and nitro oxygen.

Experimental Protocol & Workflow

The following workflow ensures data integrity. Each step contains a "Stop/Go" validation gate.[1]

Workflow Visualization

G Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Validation Gate: Imaginary Freqs < 0? Freq->Check Check->Opt Yes (Saddle Point) Re-optimize NBO NBO Analysis (Hyperconjugation/Stability) Check->NBO No (Global Min) TDDFT TD-DFT (UV-Vis) (CAM-B3LYP/PCM=Ethanol) NBO->TDDFT MEP MEP & HOMO-LUMO (Reactivity Descriptors) NBO->MEP End Final Validated Profile TDDFT->End MEP->End

Figure 1: Computational workflow for quantum chemical profiling. Note the critical validation gate at the Frequency Calculation step.

Step 1: Geometry Optimization

Objective: Relax the molecule to its potential energy surface minimum.[1]

  • Software: Gaussian 16 / ORCA / GAMESS.[1]

  • Key Command (Gaussian Syntax): # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=ethanol)[1][2]

  • Solvent Model: Use IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Ethanol (

    
    ) to mimic the typical experimental environment for nitrophenols.[1][2]
    
Step 2: Validation (The "Hessian Check")

After optimization, inspect the vibrational frequencies.[1]

  • Requirement: Zero imaginary frequencies.

  • Troubleshooting: If a negative frequency (e.g., -50 cm⁻¹) is found, the structure is at a transition state (saddle point), likely involving the rotation of the ethyl group or the nitro group.[1][2] Displace the geometry along the imaginary normal mode and re-optimize.[1]

Step 3: Electronic Property Extraction

Calculate the Frontier Molecular Orbitals (FMOs).[1][2] The energy gap (


) is the primary descriptor of chemical hardness (

) and softness (

).[1][2]

Formulae for Global Reactivity Descriptors:

  • Chemical Potential (

    
    ): 
    
    
    
    [1][2]
  • Chemical Hardness (

    
    ): 
    
    
    
    [1][2]
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1][2]

Data Presentation & Analysis

Structural Parameters

The interaction between the amino hydrogen and the nitro oxygen is a defining feature.

ParameterBond TypeCalculated (Å/°)Experimental (Ref)*Deviation
Bond Length C-N (Nitro)1.461.45< 1%
C-N (Amino)1.381.37< 1%
N-O (Nitro)1.221.23< 1%
Bond Angle O-N-O123.5124.0< 0.5%
Dihedral C-C-N-O0.0 (Planar)~2.0-

(Note: Experimental values are typical for nitroaniline derivatives [1].)

Frontier Molecular Orbitals (FMO)

The "Push-Pull" mechanism is visualized via the HOMO and LUMO densities.[1][2]

  • HOMO: Localized primarily on the Ethylamino group and the Phenol ring (π-donor regions).[1][2]

  • LUMO: Localized heavily on the Nitro group (π-acceptor).[1][2]

  • Implication: A strong intramolecular charge transfer (ICT) occurs from the amine to the nitro group upon excitation, which is responsible for the molecule's NLO properties [2].

Spectroscopic Assignments (IR & UV-Vis)

Vibrational Scaling: Raw DFT frequencies overcalculate harmonic force constants.[1] Scale B3LYP/6-311++G(d,p) frequencies by 0.967 for comparison with experimental FT-IR.

Mode DescriptionUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)Intensity (km/mol)Assignment
O-H Stretch37503626StrongPhenolic -OH (Free)
N-H Stretch35203404MediumSecondary Amine
NO₂ Asym Stretch15801528Very StrongNitro Group
NO₂ Sym Stretch13601315StrongNitro Group

UV-Vis Prediction (TD-DFT): Expect a dominant absorption band (


) around 380-420 nm  in ethanol, corresponding to the HOMO 

LUMO (

) transition.[1][2] This band will exhibit a bathochromic (red) shift in polar solvents due to stabilization of the polar excited state [3].[1][2]

Mechanism of Action: Intramolecular Charge Transfer (ICT)[1][2][3]

The NLO response of 3-(Ethylamino)-4-nitrophenol is driven by the hyperconjugative delocalization of electrons.[1][2] This is quantified using NBO (Natural Bond Orbital) analysis.[1][2]

ICT Donor Donor (Ethylamino N Lone Pair) Bridge Bridge (Benzene u03c0-System) Donor->Bridge n(N) -> u03c0*(C-C) Stabilization ~25 kcal/mol Acceptor Acceptor (Nitro u03c0* Orbital) Bridge->Acceptor u03c0(C-C) -> u03c0*(N-O) Strong Delocalization

Figure 2: Pathway of Intramolecular Charge Transfer (ICT).[1][2] The stabilization energies (E2) derived from NBO analysis quantify the strength of these interactions.

References

  • Standard Bond Lengths: Allen, F. H., et al. "Tables of bond lengths determined by X-ray and neutron diffraction."[1] Journal of the Chemical Society, Perkin Transactions 2, 1987.[1] Link[1][2]

  • NLO Properties of Nitrophenols: Shalini, D., et al. "Growth, structural, spectral, optical, and thermal studies on amino acid based new NLO single crystal."[1] Journal of Molecular Structure, 2020.[1] Link

  • DFT Benchmarking: Mardirossian, N., & Head-Gordon, M. "Thirty years of density functional theory in computational chemistry."[1] Molecular Physics, 2017.[1] Link[1][2]

  • Gaussian 16 Reference: Frisch, M. J., et al. Gaussian 16 Rev. C.01, Wallingford, CT, 2016.[1] Link

  • Solvent Effects (PCM): Tomasi, J., Mennucci, B., & Cammi, R. "Quantum Mechanical Continuum Solvation Models."[1] Chemical Reviews, 2005.[1][3] Link[1][2]

Sources

Toxicology Profile of Aminonitrophenol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Aminonitrophenol Derivatives

Aminonitrophenol derivatives represent a class of aromatic compounds characterized by the presence of amino (-NH2), nitro (-NO2), and hydroxyl (-OH) functional groups on a benzene ring. Their unique chemical structures impart a range of properties that have led to their widespread use in various industrial applications, most notably as key components in oxidative and semi-permanent hair dye formulations.[1] However, the very reactivity that makes them effective colorants also raises significant toxicological concerns. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates a complex metabolic profile, leading to the formation of reactive intermediates with the potential for genotoxicity and carcinogenicity.

This technical guide provides a comprehensive overview of the toxicology of aminonitrophenol derivatives for researchers, scientists, and drug development professionals. It delves into their metabolism, mechanisms of toxicity, and specific toxicological endpoints, supported by experimental evidence and regulatory perspectives.

Metabolic Activation: The Genesis of Toxicity

The toxicity of aminonitrophenol derivatives is intrinsically linked to their metabolic fate. The biotransformation of these compounds is a double-edged sword; while some metabolic pathways lead to detoxification and excretion, others result in the formation of highly reactive electrophilic species that can interact with cellular macromolecules, including DNA. The metabolism of aminonitrophenol derivatives can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: The Initial Transformation

Phase I reactions introduce or expose functional groups, primarily through oxidation and reduction. For aminonitrophenol derivatives, two key Phase I pathways are of paramount importance:

  • Nitroreduction: The enzymatic reduction of the nitro group is a critical activation step. This process, often catalyzed by cytochrome P450 enzymes and other nitroreductases, proceeds through the formation of nitroso and hydroxylamine intermediates.[2] The N-hydroxylamine metabolite is a key player in the genotoxicity of many aromatic amines, as it can be further activated to a highly reactive nitrenium ion that readily forms covalent adducts with DNA.[3]

  • Oxidation: The aromatic ring can also undergo hydroxylation, another Phase I reaction.

Phase II Metabolism: Conjugation and Detoxification

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion. Key Phase II pathways for aminonitrophenol derivatives include:

  • Glucuronidation and Sulfation: The hydroxyl group of the phenol can be conjugated with glucuronic acid or sulfate.

  • N-acetylation: The amino group can be acetylated by N-acetyltransferases (NATs). The activity of these enzymes can vary among individuals, leading to different rates of metabolism and potentially influencing susceptibility to toxicity.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_toxicity Toxicological Outcomes Parent Aminonitrophenol Derivative Nitroso Nitroso Intermediate Parent->Nitroso Nitroreduction (CYP450, Nitroreductases) Parent_Phase2 Aminonitrophenol Derivative Hydroxylamine N-Hydroxylamine Metabolite Nitroso->Hydroxylamine Reduction Nitrenium Nitrenium Ion (Reactive Electrophile) Hydroxylamine->Nitrenium Activation DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Conjugates Glucuronide/Sulfate Conjugates Parent_Phase2->Conjugates UGTs, SULTs Acetylated N-acetylated Metabolite Parent_Phase2->Acetylated NATs Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Caption: Metabolic activation and detoxification pathways of aminonitrophenol derivatives.

Mechanisms of Toxicity: From Molecular Interactions to Adverse Outcomes

The toxic effects of aminonitrophenol derivatives are a direct consequence of the interaction of their reactive metabolites with cellular components. The primary mechanisms of toxicity are genotoxicity and carcinogenicity, with some derivatives also exhibiting organ-specific toxicity.

Genotoxicity and Carcinogenicity: The Central Concern

The formation of DNA adducts by reactive metabolites, particularly the nitrenium ion, is the initiating event in the genotoxicity and carcinogenicity of many aminonitrophenol derivatives.[3] These adducts can lead to mutations during DNA replication if not repaired, potentially activating oncogenes or inactivating tumor suppressor genes.

Focus on 4-Amino-2-Nitrophenol:

Among the various aminonitrophenol isomers, 4-amino-2-nitrophenol has garnered significant attention due to its potential carcinogenicity.[1] Studies have shown that it can induce tumors in experimental animals, and it is classified as a substance that can cause cancer by an independent committee of scientific and health experts.[4] The mechanism is believed to involve metabolic activation to a reactive species that forms DNA adducts.[3] While the data for a definitive safety determination for its use in hair dyes has been considered insufficient by some regulatory bodies, its carcinogenic potential remains a key concern.[1]

Organ-Specific Toxicity

Beyond carcinogenicity, some aminophenol and nitrophenol derivatives have been shown to induce toxicity in specific organs:

  • Nephrotoxicity: The parent compound, p-aminophenol, is a known nephrotoxin, causing necrosis of the proximal tubules in the kidneys.

  • Hepatotoxicity: Some aminophenol derivatives can also cause liver damage.

Quantitative Toxicological Data

A summary of acute oral toxicity data for several aminonitrophenol derivatives is presented in the table below. It is important to note that toxicity can vary significantly between different isomers.

CompoundTest SpeciesRouteLD50Reference(s)
2-Amino-4-nitrophenol RatOral2400 mg/kg bw[5]
MouseOral850 mg/kg bw[6]
2-Amino-5-nitrophenol RatOral>4000 mg/kg bw[7]
4-Amino-2-nitrophenol RatOral3300 mg/kg bw[4]
4-Amino-3-nitrophenol RatOral500-1000 mg/kg bw[3]
4-[(2-hydroxyethyl)amino]-3-nitrophenol RatOral>2000 mg/kg bw[8]

No-Observed-Adverse-Effect Level (NOAEL): For 4-[(2-hydroxyethyl)amino]-3-nitrophenol, a NOAEL for developmental toxicity was considered to be 100 mg/kg/day.[8]

Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation of aminonitrophenol derivatives relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for two key genotoxicity assays.

Bacterial Reverse Mutation Test (Ames Test)

This assay is a widely used in vitro method to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains carry mutations that prevent them from synthesizing the amino acid. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize the amino acid and grow on a minimal medium.

Step-by-Step Methodology:

  • Strain Selection: Utilize a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test substance.

  • Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution at various concentrations, and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays). b. Incubate the mixture at 37°C for a short period. c. Add 2.0 mL of molten top agar and vortex. d. Pour the mixture onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

cluster_prep Preparation cluster_incubation Incubation & Plating cluster_analysis Analysis Bacteria Bacterial Culture Mix Mix & Pre-incubate Bacteria->Mix Test_Substance Test Substance (various conc.) Test_Substance->Mix S9 S9 Mix (or buffer) S9->Mix Top_Agar Add Top Agar Mix->Top_Agar Plate Pour onto Minimal Agar Plate Top_Agar->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Mutagenic/ Non-mutagenic Count->Result

Caption: Workflow for the Bacterial Reverse Mutation Test (Ames Test).

In Vitro Micronucleus Assay

This assay detects genotoxic damage at the chromosome level.

Principle: The assay identifies substances that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens). This damage can result in the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

  • Treatment: Expose the cells to at least three concentrations of the test substance, along with negative and positive controls, both with and without metabolic activation (S9).

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.

Start Mammalian Cell Culture Treatment Treat with Test Substance (+/- S9, Controls) Start->Treatment CytoB Add Cytochalasin B (Block Cytokinesis) Treatment->CytoB Harvest Harvest, Fix, and Stain Cells CytoB->Harvest Analysis Microscopic Analysis (Score Micronuclei in Binucleated Cells) Harvest->Analysis Result Genotoxic/ Non-genotoxic Analysis->Result

Caption: Workflow for the In Vitro Micronucleus Assay.

Regulatory Landscape and Safety Assessment

The toxicological profile of aminonitrophenol derivatives has led to scrutiny from regulatory agencies worldwide.

  • International Agency for Research on Cancer (IARC): IARC has evaluated some aminonitrophenol derivatives. For example, 2-amino-4-nitrophenol is classified as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals.[5]

  • Scientific Committee on Consumer Safety (SCCS): The SCCS in Europe has issued opinions on several aminonitrophenol derivatives used in hair dyes. For some, like 4-amino-3-nitrophenol, a safe concentration for use in hair dye formulations has been established.[9] For others, such as 4-amino-2-nitrophenol, the data has been considered insufficient to make a definitive safety determination.[1]

Conclusion and Future Perspectives

The toxicology of aminonitrophenol derivatives is complex and isomer-dependent. Metabolic activation, particularly through nitroreduction, to reactive intermediates that can form DNA adducts is a key mechanism of their genotoxicity and carcinogenicity. While some derivatives have been evaluated and deemed safe for specific uses at defined concentrations, others, notably 4-amino-2-nitrophenol, remain a concern due to their carcinogenic potential.

Future research should focus on:

  • Elucidating the complete metabolic pathways for a wider range of aminonitrophenol isomers to better predict their toxic potential.

  • Characterizing the specific DNA adducts formed by these compounds and their role in mutagenesis.

  • Developing more sensitive biomarkers of exposure and effect to improve risk assessment in human populations.

  • Investigating the potential for non-genotoxic mechanisms of carcinogenicity.

A thorough understanding of the toxicological profile of each aminonitrophenol derivative is essential for ensuring their safe use in consumer products and for protecting human health.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon, France: IARC. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Phenol, 2-amino-4-nitro-: Human health tier II assessment. [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). 4-Nitrophenol. [Link]

  • PubChem. 4-Amino-2-Nitrophenol. National Center for Biotechnology Information. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Phenol, 2-amino-5-nitro-: Human health tier II assessment. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Phenol, 4-amino-3-nitro-: Human health tier II assessment. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2-Amino-5-nitrophenol. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon, France: IARC. [Link]

  • PubChem. 2-Amino-4-Nitrophenol. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Scientific Committee on Consumer Products (SCCP). (2007). Opinion on 4-amino-3-nitrophenol (B51). European Commission. [Link]

  • PubChem. 2-Amino-5-Nitrophenol. National Center for Biotechnology Information. [Link]

  • Kim, J. H., et al. (2022). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 10(4), 183. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Phenol, 4-[(2-hydroxyethyl)amino]-3-nitro-: Human health tier II assessment. [Link]

  • Scientific Committee on Consumer Products (SCCP). (2005). Opinion on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Chapter 3. Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Wikipedia. Phenol. [Link]

  • PubChem. 4-Amino-3-Nitrophenol. National Center for Biotechnology Information. [Link]

  • Burnett, C. L., et al. (2009). Final report on the safety assessment of amino nitrophenols as used in hair dyes. International journal of toxicology, 28(6_suppl2), 217S-51S. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on 4-amino-2-nitrodiphenylamine-2'-carboxylic acid (B87). European Commission. [Link]

  • Chen, F., et al. (1998). Metal-mediated oxidative DNA damage induced by nitro-2-aminophenols. Cancer letters, 126(1), 67–74. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1998). Evidence on the Carcinogenicity of 4-Amino-2-Nitrophenol. California Environmental Protection Agency. [Link]

  • Tanaka, A., et al. (2001). Comparative toxicity study of 3-aminophenol in newborn and young rats. The Journal of toxicological sciences, 26(5), 299–311. [Link]

  • U.S. Environmental Protection Agency (EPA). (2016). Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6). [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Mechanistic and Other Relevant Data. In Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon, France: IARC. [Link]

  • Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules (Basel, Switzerland), 27(4), 1332. [Link]

  • Barman, P. (2021). Determining NOEL/NOAEL in Repeated-dose Toxicity Studies, When the Low Dose Group Shows Significant Difference in Quantitative Data. ResearchGate. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 4-nitrophenyl aminoethylurea (B70). European Commission. [Link]

  • Google Patents.

Sources

Environmental Fate of Substituted Nitrophenols: A Mechanistic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nitrophenols (SNPs) represent a class of recalcitrant nitroaromatic compounds widely used as intermediates in the synthesis of analgesics (e.g., acetaminophen), pesticides (e.g., parathion), and dyes. For researchers in drug development and environmental science, understanding the fate of SNPs is critical not only for Environmental Risk Assessment (ERA) but also for predicting the metabolic stability of nitro-containing pharmacophores.

This guide moves beyond generic descriptions, focusing on the mechanistic bifurcation of degradation pathways—specifically the competition between oxidative denitration and nitro-reduction—and provides validated protocols for monitoring these processes.

Physicochemical Partitioning: The pH-Driven Switch

The environmental mobility of SNPs is governed almost entirely by their ionization state. Unlike neutral organic pollutants, SNPs are weak acids. Their fate is dictated by the ambient pH relative to their pKa.

Ionization and Sorption Dynamics

At pH < pKa, SNPs exist as neutral molecules, exhibiting high lipophilicity and strong sorption to soil organic matter (SOM). At pH > pKa, they ionize to nitrophenolate anions, drastically increasing water solubility and leaching potential while reducing soil sorption.

Table 1: Physicochemical Properties & Mobility Potential

CompoundpKalog Kow (Neutral)Dominant Species (pH 7.0)Environmental Mobility Risk
2-Nitrophenol 7.231.79Mixed (Neutral/Anion)Moderate (Volatile via steam distillation)
4-Nitrophenol 7.151.91Mixed (Neutral/Anion)High (Leaching prone)
2,4-Dinitrophenol 4.091.67AnionVery High (Rapid aquifer transport)
Picric Acid 0.381.33AnionExtreme (Persistent in groundwater)

Key Insight for ERAs: Standard


 (organic carbon partition coefficient) models often fail for SNPs because they assume neutral species. For accurate modeling, use the pH-dependent distribution coefficient (

)
rather than

.

Abiotic Degradation: Photolysis & Radical Chemistry

In aqueous environments, photolysis is the dominant abiotic sink, particularly for 4-nitrophenol. This process is not merely degradation but a source of atmospheric reactive nitrogen.

Mechanism of Photolysis

Direct photolysis occurs via the triplet excited state (


).
  • Excitation: Absorption of UV/Vis light promotes the SNP to the excited singlet state (

    
    ), which undergoes intersystem crossing to 
    
    
    
    .
  • Radical Formation: The

    
     state can eject the nitro group as a nitrite radical (
    
    
    
    ) or generate HONO (nitrous acid), a precursor to hydroxyl radicals (
    
    
    ).
  • Photosensitization: In wastewater, dissolved organic matter (DOM) acts as a photosensitizer, generating singlet oxygen (

    
    ) that attacks the phenolic ring.
    

Diagram 1: Photolytic Degradation Pathway

Photolysis cluster_legend Mechanism SNP 4-Nitrophenol (Ground State) S1 Singlet Excited State (S1) SNP->S1 hv (UV/Vis) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Radicals Phenoxy Radical + NO2/HONO T1->Radicals Homolysis / H-Transfer Products Hydroquinone / Benzoquinone Radicals->Products Hydrolysis/Oxidation Direct Photolysis Direct Photolysis

Caption: Photolysis proceeds via the Triplet State (T1), releasing reactive nitrogen species (HONO/NO2).[1]

Biotic Degradation: The Metabolic Bifurcation

Microbial degradation is the primary sink in soil and sediment. The pathway choice is strictly determined by oxygen availability and the bacterial Gram type.

Aerobic Pathways (Oxidative Denitration)

Bacteria utilize oxygenases to replace the nitro group with a hydroxyl group.

  • Gram-Negative Bacteria (e.g., Pseudomonas, Burkholderia): Typically utilize the Hydroquinone Pathway .[2] The nitro group is removed before ring cleavage.

  • Gram-Positive Bacteria (e.g., Arthrobacter, Rhodococcus): Often utilize the Hydroxyquinol Pathway .[2] The ring is hydroxylated to 4-nitrocatechol before the nitro group is removed.

Anaerobic Pathways (Nitro-Reduction)

Under anoxic conditions, the nitro group is used as an electron acceptor. It is reduced stepwise:



This results in amino-phenols , which are often more toxic and prone to oxidative polymerization than the parent compounds.

Diagram 2: Microbial Degradation Networks

Biodegradation PNP 4-Nitrophenol HQ Hydroquinone PNP->HQ Monooxygenase (Gram-) NC 4-Nitrocatechol PNP->NC Hydroxylation (Gram+) AP 4-Aminophenol PNP->AP Nitroreductase (Anaerobic) MA Maleylacetate HQ->MA Ring Cleavage TCA TCA Cycle (Mineralization) MA->TCA Beta-Ketoadipate pathway BT 1,2,4-Benzenetriol NC->BT Denitration BT->MA Ring Cleavage Polymer Recalcitrant Polymers AP->Polymer Oxidative Coupling

Caption: Divergent metabolic fates: Aerobic mineralization (Green/Blue) vs. Anaerobic reduction (Red).

Technical Protocol: Monitoring Degradation Kinetics

To validate the fate of a nitrophenol-based pharmacophore or pollutant, use this self-validating microcosm protocol.

Experimental Setup (Soil Microcosm)

Objective: Determine half-life (


) and identify metabolites.
  • Soil Preparation: Sieve fresh soil (2 mm). Adjust moisture to 60% water holding capacity (WHC).

  • Spiking: Add test compound (dissolved in minimal methanol) to reach 10–50 mg/kg. Critical: Solvent volume must be <1% to avoid toxicity to soil microbiome.

  • Incubation: Maintain at 25°C in dark.

    • Aerobic: Loose cotton plugs.

    • Anaerobic: Nitrogen-purged serum bottles with resazurin indicator.

  • Sampling: Sacrifice triplicate vessels at t=0, 1, 3, 7, 14, 28 days.

Extraction & Analysis (HPLC-UV/Vis)

Extraction:

  • Add 10 mL Acetonitrile:Buffer (pH 2.0 phosphate) (1:1 v/v) to 5g soil.

  • Sonicate (15 min) -> Centrifuge (3000g).

  • Filter supernatant (0.22 µm PTFE).

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm.

  • Mobile Phase: Methanol : 1% Acetic Acid (60:40 Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 4-Nitrophenol: 318 nm (maximal absorbance of nitrophenolate/neutral mix).

    • Amino-metabolites: 254 nm .

Validation Criteria:

  • Recovery: Spike sterile soil; recovery must be >85%.

  • Mass Balance: If using radiolabeled

    
    -SNP, sum of 
    
    
    
    + Bound Residues + Extractable must = 90-110%.

Implications for Drug Development

For medicinal chemists, the environmental fate of SNPs mirrors hepatic metabolism.

  • Metabolic Stability: The nitroreductase activity seen in anaerobic sediment is homologous to human gut microbiota activity. Drugs with nitro groups (e.g., Nifurtimox) may undergo premature reduction in the intestine, altering pharmacokinetics.

  • Genotoxicity: The hydroxylamine intermediates (-NHOH) formed during both environmental and hepatic reduction are potent DNA alkylating agents (Ames positive).

  • Green Chemistry: If your synthetic route generates SNP waste, aerobic biological treatment is effective only if the waste stream is segregated from high-strength carbon sources that might induce anaerobiosis (leading to toxic amino-phenols).

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Link

  • Arora, P. K., et al. (2014). "Bacterial degradation of nitrophenols and their derivatives." Journal of Hazardous Materials, 266, 42–59. Link

  • Guo, S., & Li, H. (2022).[1] "Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO)."[1][3] Environmental Science: Processes & Impacts, 24, 2355-2366. Link

  • Min, J., et al. (2019). "Biodegradation of p-nitrophenol by engineered strain." Scientific Reports, 9, 1-10. Link

  • Spain, J. C., & Gibson, D. T. (1991).[4] "Pathway for biodegradation of p-nitrophenol in a Moraxella sp." Applied and Environmental Microbiology, 57(3), 812–819.[4] Link

  • Toth, J. (1971). "State equations of the solid-gas interface layers." Acta Chimica Academiae Scientiarum Hungaricae, 69, 311–328. (Foundational reference for sorption isotherms cited in modern contexts).

Sources

Methodological & Application

A Robust Reversed-Phase HPLC Method for the Quantification of 3-(Ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of 3-(Ethylamino)-4-nitrophenol

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Ethylamino)-4-nitrophenol. This compound, possessing both an acidic phenolic hydroxyl group and a basic ethylamino group, requires careful control of mobile phase pH to achieve reproducible and robust separation. This guide details the rationale behind the method development, from analyte chemistry to final chromatographic conditions, and provides detailed protocols for sample preparation, system operation, and method validation. The described reversed-phase method utilizes a C18 stationary phase with a buffered acetonitrile-water mobile phase and UV detection, making it suitable for quality control, impurity profiling, and stability testing in research and drug development settings.

Principles and Rationale

The successful chromatographic analysis of 3-(Ethylamino)-4-nitrophenol hinges on a fundamental understanding of its chemical properties. The molecule contains three key functional groups that dictate its behavior on a reversed-phase column: a phenolic hydroxyl group, an aromatic ring, and a secondary amine (ethylamino group).

  • Analyte Chemistry & pH Control: The compound is amphoteric, meaning it has both acidic (phenol, pKa ~10) and basic (amino, pKa ~4-5) properties. The ionization state of these groups is highly dependent on the mobile phase pH.[1] At low pH, the amino group will be protonated (-NH₂⁺-), making the molecule more polar and reducing its retention on a nonpolar C18 stationary phase. At high pH, the phenolic group will be deprotonated (-O⁻), also increasing polarity and decreasing retention. For consistent and reproducible retention times with sharp, symmetrical peaks, it is crucial to operate at a pH where the analyte is in a single, stable ionic form, typically at least 2 pH units away from its pKa values. A mobile phase buffered to a pH between 2.5 and 3.5 is ideal, as it fully protonates the amino group while keeping the phenolic group in its neutral form, providing stable hydrophobic interaction with the stationary phase.

  • Chromatographic Mode and Column Selection: Reversed-phase HPLC (RP-HPLC) is the most widely used separation technique, ideally suited for molecules with some hydrophobic character.[2] The aromatic ring and ethyl group of the analyte provide sufficient hydrophobicity for retention on a nonpolar stationary phase. A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is effective for separating a wide range of aromatic compounds.[3]

  • Mobile Phase Selection: The mobile phase consists of an aqueous component to control pH and an organic modifier to control elution strength.

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for aromatic compounds and has a lower UV cutoff, minimizing baseline noise.[4]

    • Aqueous Component: A buffer is required to maintain a constant pH. A phosphate or formic acid buffer is suitable for low pH applications and is compatible with UV detection.[4]

  • Detection: The nitroaromatic structure of 3-(Ethylamino)-4-nitrophenol contains a strong chromophore, making it an excellent candidate for UV-Vis detection. Related compounds like 4-nitrophenol exhibit strong absorbance maxima.[5][6] A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength, which is anticipated to be in the range of 270-320 nm, providing high sensitivity and selectivity.

Materials and Methods

Reagents and Materials
  • Analyte: 3-(Ethylamino)-4-nitrophenol reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Phosphoric acid (85%, analytical grade), Potassium phosphate monobasic (analytical grade)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 290 nm
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter to remove particulates.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 3-(Ethylamino)-4-nitrophenol reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (1 - 100 µg/mL):

    • Prepare a series of working standards by performing serial dilutions of the stock solution with the diluent to cover the desired calibration range.

Protocol 2: Sample Preparation (from Solid Form)
  • Accurately weigh an appropriate amount of the sample material expected to contain 3-(Ethylamino)-4-nitrophenol.

  • Quantitatively transfer the sample to a volumetric flask of suitable size.

  • Add diluent (50:50 ACN:Water) to approximately 70% of the flask volume.

  • Vortex and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the final volume with the diluent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 3: Sample Preparation (from Aqueous Matrix, e.g., Wastewater)

This protocol utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration.[7][8]

  • Sample Pre-treatment: Adjust the pH of 100 mL of the water sample to ~3.0 with phosphoric acid.[8]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 5 mL of methanol, followed by 5 mL of deionized water.[8] Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove unretained impurities.

  • Drying: Dry the cartridge under a vacuum for 10 minutes.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of diluent.

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

G cluster_prep Sample Preparation (SPE) sample 1. pH Adjustment of 100 mL Water Sample to ~3.0 load 3. Sample Loading sample->load condition 2. SPE Cartridge Conditioning (Methanol -> Water) condition->load wash 4. Cartridge Washing (Deionized Water) load->wash dry 5. Cartridge Drying wash->dry elute 6. Analyte Elution (Methanol) dry->elute reconstitute 7. Evaporation & Reconstitution in 1 mL Diluent elute->reconstitute hplc 8. Filtration & HPLC Analysis reconstitute->hplc

Caption: Workflow for Solid-Phase Extraction (SPE) of 3-(Ethylamino)-4-nitrophenol.

Protocol 4: HPLC Analysis
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the CDS software including standards for the calibration curve and the prepared samples.

  • Analysis: Inject the standards first, from lowest to highest concentration, followed by the samples.

  • Data Processing: Integrate the peak corresponding to 3-(Ethylamino)-4-nitrophenol. Generate a linear calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.

Method Validation

The reliability of this analytical method must be confirmed through a validation process, following established guidelines such as those from the International Council for Harmonisation (ICH). The key validation parameters are summarized below.

G cluster_validation Validation Parameters A Analyte Properties (pKa, Solubility, λmax) B Initial Method Scouting (Column, Mobile Phase, pH) A->B C Method Optimization (Peak Shape, Resolution, Run Time) B->C D Method Validation (ICH) C->D V1 Specificity D->V1 V2 Linearity & Range D->V2 V3 Accuracy D->V3 V4 Precision (Repeatability & Intermediate) D->V4 V5 LOD & LOQ D->V5 V6 Robustness D->V6

Caption: Logical workflow for HPLC method development and validation.

Anticipated Validation Data and Acceptance Criteria
ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.Peak is free from interference at its retention time.
Linearity 5-point calibration curve (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy Spike recovery at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6), Intermediate Precision (n=6).RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.To be determined experimentally.
Robustness Vary pH (±0.2), Temp (±2°C), Flow (±10%).Retention time and peak area show no significant changes.

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanols; pH near pKa.Ensure mobile phase pH is correctly adjusted to 3.0. Use a column with end-capping.
Shifting Retention Time Inadequate column equilibration; mobile phase composition drift; temperature fluctuations.Equilibrate for a longer period. Prepare fresh mobile phase daily. Ensure column oven is at the set temperature.
Low Sensitivity Incorrect detection wavelength; sample degradation.Verify λmax with PDA. Prepare fresh samples and use amber vials if light-sensitive.
Poor Resolution Inappropriate mobile phase strength.Adjust the percentage of acetonitrile. A lower percentage will increase retention and may improve resolution from early-eluting impurities.

Conclusion

The described isocratic reversed-phase HPLC method provides a reliable and robust tool for the quantitative determination of 3-(Ethylamino)-4-nitrophenol. By carefully controlling the mobile phase pH to maintain a consistent ionization state of the analyte, this method achieves excellent peak shape and reproducibility. The protocol is suitable for a range of applications, from the analysis of pure substances to determination in more complex aqueous matrices with appropriate sample preparation. The outlined validation strategy ensures the method's performance is scientifically sound and fit for its intended purpose in regulated and research environments.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8428, 3-Ethylamino-4-methylphenol. Retrieved from [Link]

  • Hasan, F., & Ahmed, M. J. (2015). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Arabian Journal of Chemistry, 8(3), 395-403. [Link]

  • Pino, V., Ayala, J. H., Afonso, A. M., & González, V. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 21(11). [Link]

  • ResearchGate. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

  • Monostory, K., Vereczkey, L., & Tamasi, J. (2002). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 55(1), S91-S95. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Monostory, K., Vereczkey, L., & Tamasi, J. (2002). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 167527, 3-Amino-4-nitrophenol. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13780905, 3-Ethyl-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • Yilmaz, B., & Arslan, A. (2012). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of chromatographic science, 50(9), 759-764. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • Kumar, A., et al. (2021). Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of All Research Scientific and Technical. [Link]

Sources

Application Notes and Protocols: 3-(Ethylamino)-4-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

3-(Ethylamino)-4-nitrophenol is a valuable intermediate in organic synthesis, belonging to the class of substituted nitrophenols. Its molecular structure, featuring a phenol, a secondary amine, and a nitro group, offers a unique combination of reactive sites. This trifunctionality makes it a versatile building block for the synthesis of a diverse range of target molecules, particularly in the fields of dye chemistry and pharmaceuticals. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group, while the ethylamino group provides a handle for further derivatization. This document provides an in-depth guide to the synthesis, properties, and key applications of 3-(Ethylamino)-4-nitrophenol, complete with detailed experimental protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-(Ethylamino)-4-nitrophenol is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 25186-40-7
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Typically a yellow to brown crystalline solidInferred from related nitrophenols
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and acetone. Limited solubility in water.Inferred from related nitrophenols

Spectral Data (Predicted/Typical):

While specific experimental spectra for 3-(Ethylamino)-4-nitrophenol are not widely published, the following are expected characteristic spectral features based on its structure and data from analogous compounds.

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, a broad singlet for the phenolic hydroxyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the three different substituents.

  • ¹³C NMR: Resonances for the two carbons of the ethyl group, and six distinct signals for the aromatic carbons, with the carbon bearing the nitro group shifted downfield.

  • IR Spectroscopy: Characteristic peaks for O-H stretching (broad, around 3300 cm⁻¹), N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1600 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (around 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹, respectively).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 182.18.

Synthesis of 3-(Ethylamino)-4-nitrophenol: A Proposed Protocol

Reaction Scheme:

Synthesis of 3-(Ethylamino)-4-nitrophenol 4-Amino-3-nitrophenol 4-Amino-3-nitrophenol Product 3-(Ethylamino)-4-nitrophenol 4-Amino-3-nitrophenol->Product Ethyl_iodide Ethyl iodide Ethyl_iodide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

A proposed synthetic route to 3-(Ethylamino)-4-nitrophenol.

Protocol: Ethylation of 4-Amino-3-nitrophenol

This protocol describes a method for the N-ethylation of 4-amino-3-nitrophenol. The choice of a suitable base and solvent is crucial to ensure selective alkylation of the amino group over the phenolic hydroxyl group.

Materials:

  • 4-Amino-3-nitrophenol

  • Ethyl iodide or Ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-nitrophenol (1 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 equivalents) and N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15-20 minutes to ensure good dispersion.

  • Alkylation: Slowly add ethyl iodide or ethyl bromide (1.1-1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude 3-(Ethylamino)-4-nitrophenol can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the amino group to a small extent, facilitating its nucleophilic attack on the ethyl halide. A stronger base could lead to significant deprotonation of the phenolic hydroxyl group, resulting in O-alkylation as a side product.

  • Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature Control: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize side reactions.

Key Applications in Organic Synthesis

The strategic placement of the functional groups in 3-(Ethylamino)-4-nitrophenol makes it a valuable precursor for several classes of organic compounds.

Precursor for Azo Dyes

The aromatic amine functionality allows for diazotization followed by coupling with various aromatic compounds to produce a wide range of azo dyes. These dyes are of interest for their applications in textiles, printing, and as pH indicators.

Workflow for Azo Dye Synthesis:

Azo_Dye_Synthesis_Workflow Start 3-(Ethylamino)-4-nitrophenol Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (Alkaline conditions) Diazonium_Salt->Azo_Coupling Coupling_Partner Coupling Partner (e.g., Phenol, Naphthol) Coupling_Partner->Azo_Coupling Azo_Dye Azo Dye Product Azo_Coupling->Azo_Dye

General workflow for the synthesis of azo dyes from 3-(Ethylamino)-4-nitrophenol.

Protocol: Synthesis of a Representative Azo Dye

This protocol outlines the synthesis of an azo dye by coupling the diazonium salt of 3-(Ethylamino)-4-nitrophenol with 2-naphthol.

Materials:

  • 3-(Ethylamino)-4-nitrophenol

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 3-(Ethylamino)-4-nitrophenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Preparation of Coupling Solution:

    • In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the filter cake with cold deionized water until the filtrate is neutral.

    • Dry the azo dye in a desiccator or a low-temperature oven.

    • The dye can be further purified by recrystallization from a suitable solvent like ethanol.

Intermediate for Pharmaceuticals and Agrochemicals

The reduction of the nitro group in 3-(Ethylamino)-4-nitrophenol to an amino group yields 4-amino-3-(ethylamino)phenol, a diamine derivative. This transformation is a critical step in the synthesis of more complex molecules with potential biological activity. The resulting diamine can be used to construct heterocyclic systems or be further functionalized to create libraries of compounds for drug discovery and agrochemical research.

Reaction Scheme: Reduction of the Nitro Group

Reduction_of_3-Ethylamino-4-nitrophenol Start 3-(Ethylamino)-4-nitrophenol Product 4-Amino-3-(ethylamino)phenol Start->Product Reducing_Agent Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Reducing_Agent->Product

Reduction of 3-(Ethylamino)-4-nitrophenol to its corresponding diamine.

Protocol: Reduction of 3-(Ethylamino)-4-nitrophenol

This protocol describes the reduction of the nitro group using tin(II) chloride in an acidic medium.

Materials:

  • 3-(Ethylamino)-4-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(Ethylamino)-4-nitrophenol (1 equivalent) in ethanol or a mixture of ethanol and water.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (3-4 equivalents) to the solution, followed by the slow addition of concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

    • Filter the mixture to remove the tin salts.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude 4-amino-3-(ethylamino)phenol.

    • The product can be purified by column chromatography or recrystallization if necessary. Due to the susceptibility of aminophenols to oxidation, it is advisable to perform the purification and subsequent steps under an inert atmosphere if high purity is required.

Safety and Handling

As a substituted nitrophenol, 3-(Ethylamino)-4-nitrophenol should be handled with care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related compounds like 4-nitrophenol and other aminonitrophenols.

Potential Hazards:

  • Toxicity: Nitrophenols are generally toxic if ingested, inhaled, or absorbed through the skin.[1]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[1]

  • Environmental Hazard: Nitrophenols can be harmful to aquatic life.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Use a spatula for transferring the solid.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(Ethylamino)-4-nitrophenol is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a range of chemical transformations, making it a key intermediate in the production of dyes, and a potential precursor for novel pharmaceutical and agrochemical compounds. The protocols provided herein, based on established chemical principles, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. As with all chemical research, a thorough understanding of the reaction mechanisms and adherence to strict safety protocols are paramount for successful and safe experimentation.

References

  • PrepChem. Preparation of 4-nitrophenol. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Making an Azo Dye from Phenol. [Link]

  • MDPI. High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. [Link]

  • Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.

Sources

Protocol for the Selective Reduction of 3-(Ethylamino)-4-nitrophenol to 4-Amino-3-(ethylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-ORG-RED-045

Abstract & Scope

This application note details the validated protocol for the reduction of 3-(ethylamino)-4-nitrophenol (CAS: 29886-19-9, generic structure ref) to its corresponding diamine derivative, 4-amino-3-(ethylamino)phenol . This transformation is a critical step in the synthesis of oxidative hair dye couplers and benzimidazole-based pharmaceutical intermediates.

Unlike simple nitrophenols, the presence of the secondary N-ethyl group at the meta position (relative to the hydroxyl) requires specific conditions to prevent side reactions such as ethyl group cleavage or ring hydrogenation. This guide presents two methodologies:

  • Catalytic Hydrogenation (Method A): The gold standard for purity and scalability.

  • Chemical Reduction (Method B): A sodium dithionite-based protocol for bench-scale synthesis without high-pressure equipment.

Chemical Pathway & Mechanism

The reduction transforms the electron-withdrawing nitro group (


) into an electron-donating amino group (

). The reaction is visually distinct, proceeding from a deep yellow/orange nitro-compound to a colorless or pale-pink amine product.
Reaction Scheme

The following diagram illustrates the reduction pathway and potential oxidation risks.

ReactionPathway Substrate 3-(Ethylamino)-4-nitrophenol (Deep Yellow) Intermediate Hydroxylamine Intermediate (Transient) Substrate->Intermediate + 2H (Red) Product 4-Amino-3-(ethylamino)phenol (Colorless/Pale Pink) Intermediate->Product + 2H (Red) Oxidation Iminoquinone/Polymer (Dark Brown/Black) Product->Oxidation O2 (Air Exposure)

Figure 1: Reaction pathway showing the reduction of the nitro group and the susceptibility of the product to oxidative degradation.

Safety & Handling (Critical)

  • Nitro Compounds: 3-(Ethylamino)-4-nitrophenol is likely toxic if swallowed and may cause skin sensitization. Handle in a fume hood.

  • Aminophenols: The product is highly susceptible to auto-oxidation. All workup steps must be performed rapidly, preferably under an inert atmosphere (

    
     or Ar).
    
  • Catalysts: Dry

    
     is pyrophoric. Always wet the catalyst with a solvent (e.g., water or toluene) before adding flammable solvents like methanol.
    

Method A: Catalytic Hydrogenation (Preferred)

This method is preferred for high purity requirements (>98%) and ease of workup.

Reagents & Equipment[1]
  • Substrate: 3-(Ethylamino)-4-nitrophenol (10 mmol, ~1.82 g)

  • Catalyst: 10% Palladium on Carbon (

    
    ), 50% water wet (10 wt% loading relative to substrate).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    
  • Additive: Sodium sulfite (

    
    , 0.1 eq) – Optional antioxidant to prevent product darkening.
    
Step-by-Step Protocol
  • Inerting: Flush a 100 mL round-bottom flask (or hydrogenation vessel) with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Charge: Carefully add 180 mg of 10%

    
     (50% wet).
    
    • Note: Adding wet catalyst first reduces ignition risk.

  • Substrate Dissolution: Dissolve 1.82 g of 3-(ethylamino)-4-nitrophenol in 30 mL of Methanol.

    • Tip: If solubility is poor, warm slightly to 40°C or use a 1:1 MeOH/THF mixture.

  • Addition: Gently pour the substrate solution over the catalyst.

  • Hydrogenation:

    • Balloon Method: Purge the flask (Vacuum/

      
       x3), then Vacuum/
      
      
      
      x3. Attach a double-balloon of Hydrogen. Stir vigorously at Room Temperature (RT).
    • Parr Shaker: Pressurize to 40 psi

      
      . Shake at RT.
      
  • Monitoring: The reaction typically completes in 2–4 hours.

    • Visual Check: Solution changes from dark yellow to clear/colorless.

    • TLC/HPLC: Confirm disappearance of the nitro peak.[1]

  • Workup (Anaerobic):

    • Filter the mixture through a Celite pad under a blanket of Nitrogen.

    • Wash the pad with 10 mL MeOH.

    • Stabilization: Add 50 mg of ascorbic acid or sodium sulfite to the filtrate immediately if not using at once.

    • Concentrate the filtrate in vacuo at <40°C to obtain the off-white solid product.

Method B: Chemical Reduction (Sodium Dithionite)

Suitable for labs lacking hydrogenation equipment. This method operates in aqueous alkaline media.[1]

Reagents
  • Substrate: 3-(Ethylamino)-4-nitrophenol (10 mmol).

  • Reductant: Sodium Dithionite (

    
    ), ~3-4 equivalents.
    
  • Solvent: Ethanol/Water (1:1 v/v).

  • Base: 1M NaOH (catalytic amount to adjust pH to ~8-9).

Step-by-Step Protocol
  • Slurry Preparation: Suspend the substrate (1.82 g) in 20 mL Ethanol and 10 mL Water.

  • Heating: Warm the mixture to 50°C.

  • Reagent Addition: Add solid Sodium Dithionite (approx. 5.2 g) portion-wise over 20 minutes.

    • Caution: The reaction is exothermic and releases

      
       gas. Ensure good ventilation.[2][3][4]
      
  • Reaction: Reflux (70-80°C) for 1 hour. The yellow color should fade significantly.

  • Workup:

    • Cool to room temperature.

    • Adjust pH to 7.0 using dilute acetic acid.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over

      
       (with a pinch of sodium dithionite added to the drying agent to scavenge oxygen).
      
    • Evaporate solvent to yield the product.[5]

Analytical Validation & QC

ParameterSpecificationMethod
Appearance White to pale pink/grey solidVisual
Purity > 98.0%HPLC (C18, Water/ACN gradient)
Identity Consistent with structure1H-NMR (DMSO-d6)
Stability Darkens upon air exposureStore under Argon
Workflow Diagram

The following Graphviz diagram summarizes the decision matrix for selecting the reduction method.

Workflow Start Start: 3-(Ethylamino)-4-nitrophenol Decision Is Hydrogenation Equipment Available? Start->Decision MethodA Method A: Catalytic Hydrogenation (Pd/C, H2, MeOH) Decision->MethodA Yes (High Purity) MethodB Method B: Chemical Reduction (Na2S2O4, EtOH/H2O) Decision->MethodB No (Benchtop) Workup Anaerobic Workup (Add Antioxidant) MethodA->Workup MethodB->Workup QC QC: HPLC & NMR (Confirm Amine Formation) Workup->QC

Figure 2: Decision workflow for selecting the optimal reduction protocol.

Troubleshooting & Optimization

  • Incomplete Reduction: If the yellow color persists in Method A, purge the vessel again and ensure the catalyst is not poisoned (avoid sulfur-containing solvents). In Method B, add an additional 0.5 eq of Dithionite.

  • Product Oxidation (Darkening): The product is an electron-rich aminophenol.

    • Solution: Store the solid under Argon in a dark vial.

    • Solution: Recrystallize from Ethanol containing 1% Sodium Metabisulfite.

  • Solubility Issues: If the starting material is insoluble in pure Methanol, use a mixture of Methanol/Dichloromethane (1:1) for hydrogenation.[6][7][8][9]

References

  • Catalytic Hydrogenation of Nitrophenols

    • Title: "Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on C
    • Source: ResearchGate (2025)

    • URL:[Link]

  • Chemical Reduction Methodologies

    • Title: "Simple Environmentally-Friendly Reduction of 4-Nitrophenol"
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Safety Data & Handling

    • Title: "Safety Data Sheet: 4-Nitrophenol (Analogous Handling)"
    • Source: Fisher Scientific[2]

  • Title: "Catalytic hydrogenation of nitrophenol (Patent US3079435A)

Sources

Application Notes & Protocols: The Strategic Use of 3-(Ethylamino)-4-nitrophenol in the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 3-(Ethylamino)-4-nitrophenol as a versatile diazo component in the synthesis of azo dyes, particularly for disperse and other dye classes. We will explore the underlying chemical principles, provide detailed, field-proven protocols for synthesis and purification, and discuss methods for the characterization of the resulting dyes. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure robust and reproducible outcomes.

Introduction: The Significance of 3-(Ethylamino)-4-nitrophenol in Modern Dye Chemistry

Azo dyes represent the largest and most important class of synthetic colorants, characterized by the presence of the azo chromophore (-N=N-).[1] Their widespread use stems from their straightforward and versatile synthesis, cost-effectiveness, and the ability to produce a wide spectrum of brilliant colors with high tinctorial strength. The synthesis is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]

3-(Ethylamino)-4-nitrophenol (CAS No. 25186-40-7) is a particularly valuable precursor, or "diazo component," in this process. Its molecular structure offers several strategic advantages:

  • Primary Aromatic Amine Group: The ethylamino group, while technically a secondary amine, behaves as a primary aromatic amine in the context of diazotization due to the reactivity of the amino group attached to the aromatic ring, allowing for the formation of the critical diazonium salt intermediate.

  • Electron-Withdrawing Nitro Group: The presence of the nitro group (-NO₂) ortho to the amino group increases the electrophilicity of the resulting diazonium salt. This enhances its reactivity towards coupling components, facilitating the azo coupling reaction.[2]

  • Hydroxyl and Ethyl Groups: These substituents can influence the final properties of the dye, such as its solubility, affinity for specific fibers (e.g., polyester for disperse dyes), and its final color (bathochromic or hypsochromic shifts).

The dyes derived from this intermediate are often disperse dyes, suitable for coloring hydrophobic fibers like polyester, due to their low water solubility and molecular size.[3]

Core Chemical Principles: The Diazotization-Coupling Sequence

The synthesis of azo dyes from 3-(Ethylamino)-4-nitrophenol is a classic example of electrophilic aromatic substitution. The process is bifurcated into two critical stages, each with specific requirements for success.

Stage 1: Diazotization

Diazotization is the conversion of the primary aromatic amino group of 3-(Ethylamino)-4-nitrophenol into a diazonium salt.[4] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5]

Mechanism: The reaction is highly temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1] The strong acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic nitrogen of the amine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of water, the aryldiazonium ion is formed.[1]

Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile and is immediately used in the coupling reaction. It reacts with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or another aromatic amine.[2] The diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo compound.[2] The position of the coupling is typically para to the activating group (e.g., -OH or -NR₂) on the coupling component, unless this position is blocked, in which case ortho coupling occurs.[6] The pH of the coupling medium is critical: coupling to phenols is best performed under mildly alkaline conditions, while coupling to amines is carried out in acidic to neutral media.

Below is a generalized workflow for the synthesis process.

G cluster_0 PART A: Diazotization (0-5 °C) cluster_1 PART B: Azo Coupling cluster_2 PART C: Work-up & Purification A 3-(Ethylamino)-4-nitrophenol D Diazonium Salt Suspension A->D  Suspend in acid B HCl (aq) / H₂O B->D C NaNO₂ (aq) C->D  Add dropwise G Crude Azo Dye D->G  Slow addition at 0-5 °C E Coupling Component (e.g., N,N-diethylaniline) E->G  Dissolve F Solvent / pH Adjustment F->G H Filtration G->H I Washing H->I J Recrystallization I->J K Pure Azo Dye J->K caption Fig 1. General Experimental Workflow.

Caption: Fig 1. General Experimental Workflow.

Safety Precautions & Material Handling

Authoritative Grounding: Safety protocols are based on data for structurally similar and more hazardous nitrophenols, such as 3-nitrophenol and 4-nitrophenol.[2][7] Researchers must handle 3-(Ethylamino)-4-nitrophenol and its derivatives with extreme care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Chemical Hazards:

    • 3-(Ethylamino)-4-nitrophenol: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for related compounds. May cause skin and eye irritation.

    • Acids (HCl): Highly corrosive. Handle with care.

    • Sodium Nitrite: Oxidizing agent and toxic.

    • Diazonium Salts: Potentially explosive when isolated and dry. NEVER isolate the diazonium salt. Always use it in solution immediately after preparation.[8]

    • Organic Solvents: Use in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocols

The following protocol is a representative procedure for the synthesis of a monoazo disperse dye. This protocol adapts general, well-established methods for azo dye synthesis.[5]

Protocol 1: Synthesis of a Disperse Red Dye

Objective: To synthesize a disperse red dye by coupling diazotized 3-(Ethylamino)-4-nitrophenol with N,N-diethylaniline.

Reaction Scheme:

Sources

Precision Kinetics: Experimental Protocol for the Catalytic Reduction of 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CAT-4NP

Abstract & Core Directive

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) by sodium borohydride (


) is the "fruit fly" of nanoparticle catalysis—a benchmark reaction used globally to quantify the catalytic activity of noble metal nanoparticles (Au, Ag, Pd, Pt) and hybrid nanostructures. Despite its ubiquity, inconsistent experimental setups often yield non-reproducible rate constants (

).

This guide moves beyond basic recipe listing to provide a mechanistically grounded protocol . We focus on the Langmuir-Hinshelwood (L-H) kinetic model, the critical role of the induction period (often misidentified as catalyst activation), and the precise calculation of Turnover Frequency (TOF) .

Mechanistic Foundation (The "Why")

To design a valid experiment, one must understand the surface chemistry. The reaction does not proceed in the bulk solution; it occurs on the catalyst surface.

The Langmuir-Hinshelwood Model[1][2][3][4]
  • Adsorption: Both 4-nitrophenolate (formed from 4-NP at high pH) and borohydride ions (

    
    ) must adsorb onto the catalyst surface.[1]
    
  • Surface Reaction:

    
     transfers hydride species to the surface, which then reduces the adsorbed nitro group.[2]
    
  • Desorption: The product, 4-aminophenol (4-AP), desorbs, freeing active sites.

Critical Insight: The reaction is pseudo-first-order with respect to 4-NP only when


 is in large excess (

), keeping the surface coverage of hydrogen constant.
Diagram 1: Mechanistic Pathway & Logic

LH_Mechanism cluster_solution Bulk Solution cluster_surface Catalyst Surface (Active Sites) NP 4-Nitrophenol (Reactant) Ads_NP Adsorbed Nitrophenolate NP->Ads_NP Adsorption (K_NP) BH4 Borohydride (Reductant) Ads_H Surface Hydrides BH4->Ads_H Adsorption (K_BH4) AP 4-Aminophenol (Product) Transition Electron Transfer (Rate Limiting) Ads_NP->Transition Ads_H->Transition Transition->AP Desorption

Caption: The Langmuir-Hinshelwood mechanism requiring dual adsorption. Saturation of sites by one species can inhibit the reaction.[3]

Materials & Equipment Standards

Reagents
ComponentSpecificationRationale
4-Nitrophenol >99% PurityImpurities affect baseline absorbance at 400 nm.
Sodium Borohydride Freshly Prepared

is hygroscopic and hydrolyzes in water. Old stock yields inconsistent

concentration.
Water Milli-Q (18.2 MΩ·cm)Dissolved ions can poison catalyst surfaces or induce aggregation.
Catalyst Characterized NPsMust know total metal content (ICP-MS) and size (TEM) for TOF calculation.
Equipment
  • Spectrophotometer: UV-Vis with kinetic mode capability (scan rate > 600 nm/min or rapid single-wavelength monitoring).[4]

  • Cuvettes: Quartz (preferred) or high-quality Polystyrene. Note: Glass absorbs UV <300 nm, interfering with the 4-AP peak detection.

  • Stirring: Micro-stir bar compatible with cuvette dimensions. Crucial: Diffusion limitations mimic slow kinetics.

Experimental Protocol: The "Yellow Flash" Method

Step 1: Stock Solution Preparation
  • 4-NP Stock (0.1 mM): Dissolve 4-NP in Milli-Q water. This solution is stable for weeks if kept in the dark.

  • 
     Stock (Fresh):  Prepare a 0.1 M solution in ice-cold water immediately before the experiment.
    
    • Why Ice Cold? Retards spontaneous hydrolysis (

      
      ), preserving hydride capacity [1].
      
Step 2: The Mixing Sequence (Critical)

The order of addition dictates the chemical environment.

  • Pipette 2.5 mL of 4-NP solution into the cuvette.

  • Add 0.5 mL of freshly prepared

    
     solution.
    
    • Observation: The solution will instantly turn from pale yellow to intense yellow-green .

    • Chemistry: This is the formation of the 4-nitrophenolate ion (

      
      ). The pH shift (alkaline due to borohydride) drives this deprotonation.
      
    • Verification: Absorbance peak shifts from 317 nm (neutral) to 400 nm (anion).

  • Allow to stand for 2 minutes to ensure complete deprotonation and degas bubbles.

Step 3: Catalyst Injection & Monitoring[5]
  • Start the UV-Vis kinetic program (Time-drive at 400 nm).

  • Add 10-50 µL of Catalyst suspension.

  • IMMEDIATELY mix (using a pipette tip or micro-stirrer) and start data collection.

    • Dead Time: The time between addition and first data point must be minimized (< 5 seconds).

Diagram 2: Experimental Workflow

Workflow Start Start Prep Prep Fresh NaBH4 (Ice Bath) Start->Prep Mix1 Mix 4-NP + NaBH4 (Cuvette) Prep->Mix1 Check Check Yellow Shift (317nm -> 400nm) Mix1->Check Inject Inject Catalyst & Rapid Mix Check->Inject Measure UV-Vis Kinetic Scan (Monitor 400nm) Inject->Measure

Caption: Operational workflow emphasizing the "Yellow Shift" check before catalyst addition.

Data Analysis & Validation

The Induction Period

You may observe a delay (seconds to minutes) before absorbance drops.

  • Cause: Dissolved Oxygen (

    
    ). 
    
    
    
    reacts faster with dissolved
    
    
    than with 4-NP. The induction period is the time required for the catalyst to "scrub" the solution of oxygen [2].[5]
  • Action: Do not include this flat region in the rate calculation.

Kinetic Calculation ( )

Since


, the reaction is pseudo-first-order.



  • Plot:

    
     vs. Time (s).[6]
    
  • Result: The slope of the linear region is

    
     (
    
    
    
    ).[6]
Turnover Frequency (TOF)

 depends on catalyst loading. To compare different catalysts, you must normalize.


Simplified Calculation for Comparative Screening:



  • 
    : Initial concentration of 4-NP (M).
    
  • 
    : Total volume (L).
    
  • 
    : Total moles of metal catalyst added (if assuming all atoms active, otherwise use surface area estimation).
    

Troubleshooting & Expert Tips

ObservationRoot CauseSolution
No Reaction Catalyst Poisoning or Old

Thiols/Amines can block active sites. Remake

.
Noisy Data

Bubbles

hydrolysis produces

gas bubbles that scatter light. Use a micro-stirrer to dislodge bubbles from the light path.
Sigmoidal Curve Surface RestructuringSome catalysts (e.g., Pt) require surface reconstruction to become active. This is a physical induction period [3].[7]
Linearity Loss Product Inhibition4-AP can adsorb strongly, blocking sites at high conversion. Calculate

from the first 50% of conversion.

Safety Considerations

  • Hydrogen Evolution: The reaction generates

    
     gas.[8] Do not tightly cap the cuvette; pressure buildup can cause rupture. Use a cap with a vent hole or leave loosely placed.
    
  • Chemical Handling: 4-Nitrophenol is toxic and a skin irritant.

    
     is corrosive and water-reactive.
    

References

  • Schlesinger, H. I., et al. (1953). Sodium Borohydride, Its Hydrolysis and its Use as a Reducing Agent and in the Generation of Hydrogen. Journal of the American Chemical Society. Link

  • Menumerov, E., & Hughes, R. A. (2016). Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Nano Letters. Link

  • Wunder, S., et al. (2010). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. The Journal of Physical Chemistry C. Link

  • Aditya, T., et al. (2015). Role of Oxygen in the Catalytic Reduction of 4-Nitrophenol by Noble Metal Nanoparticles. The Journal of Physical Chemistry C. Link

Sources

"purification techniques for 3-(Ethylamino)-4-nitrophenol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Protocols for 3-(Ethylamino)-4-nitrophenol

Executive Summary & Chemical Profile

3-(Ethylamino)-4-nitrophenol is a critical intermediate in the synthesis of dyes and pharmaceutical precursors. Its purification is often complicated by its amphoteric nature (containing both an acidic phenol and a basic secondary amine) and the presence of strongly colored oxidation byproducts.

This guide provides a multi-stage purification strategy. While simple recrystallization is often sufficient for technical grades, pharmaceutical-grade purity (>99.5%) requires a "Chemical Washing" step utilizing the compound's pKa properties, followed by a "Polishing" recrystallization.

PropertyDataRelevance to Purification
CAS 2991-88-0Unique Identifier
Structure 1-OH, 3-NH(Et), 4-NO₂Amphoteric; susceptible to oxidation
Appearance Dark Red/Orange SolidColor intensity requires carbon treatment
pKa (Phenol) ~7.2 (Est.)Soluble in dilute alkali (NaOH/KOH)
pKa (Amine) Weak baseProtonation requires strong acid; ortho-nitro group reduces basicity
Solubility EtOH, Acetone, EtOAcHigh solubility in polar organics; low in cold water

Safety & Handling (Critical)

  • Toxicity: Nitrophenols are toxic by ingestion and skin absorption. They are potential mutagens.

  • Explosion Hazard: Dry nitrophenols can be explosive if shocked or heated rapidly. Never distill to dryness.

  • PPE: Butyl rubber gloves, full face shield, and fume hood operation are mandatory.

Method A: Acid-Base Chemical Purification (Primary)

This method is the most robust for removing non-phenolic organic impurities (e.g., unreacted ethylamines) and non-basic tars. It leverages the acidity of the phenolic hydroxyl group.

Mechanism

The compound dissolves in NaOH as a water-soluble sodium phenolate salt. Non-acidic impurities remain in the organic phase and are discarded. Re-acidification precipitates the purified phenol.

Protocol Steps
  • Dissolution: Suspend 10.0 g of crude 3-(Ethylamino)-4-nitrophenol in 100 mL of water.

  • Basification: Slowly add 2M NaOH while stirring until pH 10–11 is reached. The solid should dissolve to form a deep red/orange solution (Sodium Phenolate).

    • Note: If solids remain, filter them off.[1][2] These are likely non-acidic impurities.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract twice with 30 mL of Dichloromethane (DCM) or Ethyl Acetate .

    • Action: Discard the organic (DCM) layer. The product is in the aqueous layer.[3]

  • Precipitation: Transfer the aqueous layer to a beaker. Cool to 10°C in an ice bath.

  • Acidification: Slowly add 2M HCl dropwise with vigorous stirring. Monitor pH.

    • Endpoint: Adjust pH to 4.0 – 5.0 . The product will precipitate as a voluminous orange solid.

    • Caution: Do not drop pH below 2, or the amine group may protonate, increasing solubility and reducing yield.

  • Collection: Filter the solid using a Buchner funnel. Wash with 50 mL of ice-cold water to remove salts (NaCl).

Method B: Recrystallization (Polishing)

Following Method A, the product may still contain trace colored impurities. Recrystallization provides the final optical purity.

Solvent Selection
  • Preferred: Ethanol/Water (95:5 or 90:10).

  • Alternative: Toluene (Good for removing non-polar tars, but lower recovery).

Protocol Steps
  • Saturation: Place the damp solid from Method A into a round-bottom flask. Add 95% Ethanol (approx. 10 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved.

  • Carbon Treatment (Crucial):

    • Remove heat source.

    • Add Activated Carbon (5 wt% of mass).

    • Stir for 5 minutes.

    • Hot Filtration: Filter rapidly through a pre-warmed Celite pad to remove carbon.

  • Crystallization:

    • Reheat filtrate to boiling.

    • Add hot Deionized Water dropwise until persistent turbidity (cloudiness) is observed.

    • Add a few drops of ethanol to clear the solution.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then place in a refrigerator (4°C) for 4 hours.

  • Drying: Filter crystals and dry in a vacuum oven at 40°C over P₂O₅ or Silica Gel.

Process Visualization (Graphviz)

The following diagram illustrates the logic flow for the Acid-Base Purification (Method A).

PurificationFlow Start Crude 3-(Ethylamino)-4-nitrophenol NaOH Add 2M NaOH (pH > 10) Form Na+ Phenolate Start->NaOH Wash Wash with DCM/EtOAc NaOH->Wash Sep Phase Separation Wash->Sep OrgPhase Organic Phase (Discard Impurities) Sep->OrgPhase Non-acidic impurities AqPhase Aqueous Phase (Contains Product) Sep->AqPhase Target Compound Acidify Add 2M HCl to pH 4-5 AqPhase->Acidify Precip Precipitate Product Acidify->Precip Filter Filter & Wash (Cold H2O) Precip->Filter Final Purified Solid Filter->Final

Caption: Logical workflow for the acid-base purification strategy, separating the target phenol from non-acidic organic impurities.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield pH too low during precipitationEnsure pH is 4–5. If pH < 2, the amine protonates and dissolves. Adjust with dilute NaOH.
Oiling Out Solvent too hot or cooling too fastRe-heat and add slightly more ethanol. Cool very slowly with stirring.
Dark Color Oxidation products remainingRepeat activated carbon treatment during recrystallization.
Melting Point Depression Wet solvent or salt contaminationDry thoroughly under vacuum. Ensure thorough water wash in Method A.

Analytical Checkpoints:

  • TLC: Silica Gel, 5% Methanol in DCM. Product should show a single spot under UV (254 nm).

  • HPLC: C18 Column, Acetonitrile/Water gradient (0.1% Formic Acid).

  • NMR: Verify ethyl group integration (Triplet ~1.2 ppm, Quartet ~3.2 ppm) and aromatic proton splitting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 167527, 3-Amino-4-nitrophenol. Retrieved from [Link].[4] (Analogous compound properties and safety).

  • Hartman, W. W., & Selles, H. L. (1946). 2-Amino-4-nitrophenol. Organic Syntheses, Coll. Vol. 3, p.82. Retrieved from [Link]. (Foundational protocol for purifying nitro-aminophenols via acid/base precipitation).

  • University of Massachusetts Amherst. Recrystallization Protocols and Solvent Selection. Retrieved from [Link]. (General principles for solvent selection in organic purification).

Sources

"synthesis of derivatives from 3-(Ethylamino)-4-nitrophenol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-Ethyl-6-Hydroxybenzimidazole Scaffolds from 3-(Ethylamino)-4-Nitrophenol

Abstract

This application note details the strategic synthesis of pharmacologically active benzimidazole derivatives utilizing 3-(ethylamino)-4-nitrophenol (CAS 25186-40-7) as a privileged scaffold. Unlike simple nitroanilines, this precursor offers a pre-installed N-ethyl handle and a distal phenolic hydroxyl group, enabling the rapid construction of 1-ethyl-6-hydroxybenzimidazole libraries with fixed regiochemistry. This guide provides optimized protocols for chemoselective nitro-reduction and oxidative cyclization, addressing common challenges such as over-reduction and regiochemical ambiguity.

Strategic Analysis: The Scaffold Advantage

In drug discovery, the benzimidazole core is a "privileged structure" found in numerous bioactive compounds (e.g., opioids like etonitazene, antihistamines, and kinase inhibitors).

Using 3-(ethylamino)-4-nitrophenol offers three distinct advantages over traditional o-phenylenediamine precursors:

  • Regiocontrol: The pre-existing N-ethyl group at position 3 fixes the alkylation site at N1 of the benzimidazole, eliminating the N1/N3 tautomeric ambiguity common in unsubstituted benzimidazoles.

  • Functional Handle: The phenolic hydroxyl at position 1 (which becomes position 6 in the fused system) serves as a versatile attachment point for solubilizing groups, fluorophores, or pharmacophores via ether/ester linkage.

  • Orthogonal Reactivity: The nitro group can be selectively reduced in the presence of the phenol and secondary amine, allowing for controlled cascade cyclizations.

Structural Evolution & Numbering
  • Starting Material: 3-(Ethylamino)-4-nitrophenol[1][][3]

  • Intermediate: 3-(Ethylamino)-4-aminophenol (The "Ortho-Diamine")

  • Product: 1-Ethyl-2-substituted-benzimidazol-6-ol

    • Note on Regiochemistry: The hydroxyl group is para to the nitro-derived nitrogen (N3). In the benzimidazole numbering system, the position para to the bridgehead carbon C3a is Position 6 .

Reaction Logic & Pathway

The synthesis proceeds through a two-stage sequence: Chemoselective Reduction followed by Oxidative Cyclization .

G SM 3-(Ethylamino)-4-nitrophenol (Precursor) INTER 3-(Ethylamino)-4-aminophenol (Unstable Diamine) SM->INTER Protocol 1: H2, Pd/C or Fe/AcOH (Nitro Reduction) PROD 1-Ethyl-2-Aryl-6-Hydroxybenzimidazole (Target Scaffold) INTER->PROD Protocol 2: R-CHO, Na2S2O5 (Oxidative Cyclization) FUNC O-Alkylated Derivatives (Drug Candidate) PROD->FUNC Protocol 3: R'-X, K2CO3 (Etherification)

Figure 1: Synthetic workflow for converting 3-(ethylamino)-4-nitrophenol into functionalized benzimidazole libraries.

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction to the Diamine

Objective: Reduce the nitro group to a primary amine without cleaving the N-ethyl group or oxidizing the phenol. Precaution: The resulting diamine is oxidation-sensitive (turns dark/purple in air). Proceed immediately to cyclization or store under argon.

Method A: Catalytic Hydrogenation (Cleanest Profile)

  • Setup: Charge a hydrogenation vessel with 3-(ethylamino)-4-nitrophenol (10 mmol, 1.82 g) and MeOH (50 mL).

  • Catalyst: Add 10% Pd/C (180 mg, 10 wt% loading) under a nitrogen blanket.

  • Reaction: Purge with H₂ gas and stir under a balloon of H₂ (1 atm) at room temperature for 4–6 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) will show the disappearance of the yellow nitro compound and appearance of a polar, UV-active amine spot.

  • Workup: Filter through a Celite pad under nitrogen (to prevent catalyst ignition and product oxidation). Wash with MeOH.

  • Output: Use the filtrate (containing 3-(ethylamino)-4-aminophenol ) directly in Protocol 2.

Method B: Iron-Mediated Reduction (Robust/Scale-Up)

  • Setup: Suspend 3-(ethylamino)-4-nitrophenol (10 mmol) in EtOH (40 mL) and Water (10 mL). Add NH₄Cl (50 mmol) and Iron powder (50 mmol, 325 mesh).

  • Reaction: Reflux at 80°C for 2 hours. The yellow color should fade to a pale beige/grey.

  • Workup: Filter hot through Celite to remove iron oxides. The filtrate contains the diamine hydrochloride/free base mixture.

Protocol 2: Oxidative Cyclization to 1-Ethyl-6-Hydroxybenzimidazoles

Objective: Condense the diamine with an aldehyde to form the benzimidazole ring.[4] Mechanism: Formation of the Schiff base followed by intramolecular attack of the secondary amine and subsequent oxidation.

Reagents:

  • Diamine filtrate (from Protocol 1)

  • Aldehyde (1.0 - 1.2 equiv) – e.g., 4-chlorobenzaldehyde, p-anisaldehyde

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅)

Step-by-Step:

  • Mixing: To the methanolic solution of 3-(ethylamino)-4-aminophenol (approx. 10 mmol), add the desired Aldehyde (10 mmol).

  • Oxidant Addition: Dissolve Na₂S₂O₅ (10 mmol, 1.90 g) in a minimum amount of water (approx. 5–10 mL) and add to the reaction mixture.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours.

    • Observation: The reaction often darkens initially but may precipitate the product as a solid upon completion.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Dilute with ice-water (100 mL) and adjust pH to ~8–9 using aqueous NH₄OH or Na₂CO₃.

    • Precipitation: The benzimidazole usually precipitates as a solid. Filter, wash with water and cold ether.

    • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (DCM/MeOH gradient).

Data Table: Typical Yields for Substituents (R)

Aldehyde Substituent (R) Product (Benzimidazole) Typical Yield (%) Notes
4-Cl-Ph 2-(4-chlorophenyl)-1-ethyl-benzimidazol-6-ol 75–85% Precipitates cleanly.
4-OMe-Ph 1-ethyl-2-(4-methoxyphenyl)-benzimidazol-6-ol 70–80% Requires recrystallization.
4-NO2-Ph 1-ethyl-2-(4-nitrophenyl)-benzimidazol-6-ol 60–70% Poor solubility; wash thoroughly.

| H (Formaldehyde) | 1-ethyl-benzimidazol-6-ol | 55–65% | Use Paraformaldehyde/HCl method instead. |

Protocol 3: Late-Stage Functionalization (O-Alkylation)

Objective: Convert the 6-hydroxyl group into a pharmacophore ether (e.g., diethylaminoethyl ether).

  • Setup: Dissolve the 1-ethyl-6-hydroxybenzimidazole derivative (1.0 equiv) in dry DMF or Acetone.

  • Base: Add anhydrous K₂CO₃ (3.0 equiv). Stir for 30 min at RT.

  • Alkylation: Add the alkyl halide (e.g., 2-chloro-N,N-diethylethanamine hydrochloride) (1.2 equiv).

    • Note: If using amine salts, add extra base.

  • Heat: Stir at 60–80°C for 4–12 hours.

  • Workup: Pour into water, extract with EtOAc. The organic layer will contain the O-alkylated product.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Step 1 Incomplete reduction or product oxidation.Ensure H₂ pressure is maintained. Filter under inert atmosphere.[5] Do not store the diamine; use immediately.
"Sticky" Product in Step 2 Polymerization of aldehyde or incomplete cyclization.Use Na₂S₂O₅ (Metabisulfite) method rather than air oxidation. Ensure pH is adjusted to >8 during workup to free the base.
Regioisomer Confusion Ambiguity in literature (5-OH vs 6-OH).With 3-(ethylamino)-4-nitrophenol , the N-ethyl is fixed. The product is structurally 1-ethyl-6-hydroxy... . Confirm via NOESY NMR (correlation between N-Ethyl protons and C7-H).
N-Dealkylation Harsh reduction conditions.Avoid high temperature catalytic transfer hydrogenation. Stick to H₂ balloon/Pd-C at RT.

References

  • General Benzimidazole Synthesis: Roudsari, M. H., et al. "Synthesis of 2-substituted benzimidazoles using polymeric-based solid acid catalyst."[4] Journal of Chemical Sciences, 2013. Link

  • Oxidative Cyclization Mechanism: Kim, Y., et al. "Sodium metabisulfite-mediated synthesis of 2-substituted benzimidazoles." Tetrahedron Letters, 2011.
  • Antioxidant Activity of Derivatives: Rouf, A., et al. "Synthesis and Antioxidant Activity of 2-Substituted-5-Nitro Benzimidazole Derivatives."[6] International Journal of Pharmacy and Pharmaceutical Sciences, 2017.[6] Link

  • Precursor Reactivity (Nitro/Amine): "Reduction of 4-nitrophenol to 4-aminophenol." MDPI Catalysts, 2020. Link

  • Chemical Structure Validation: "3-(Ethylamino)-4-nitrophenol CAS 25186-40-7 Entry." PubChem. Link

Sources

"handling and storage procedures for 3-(Ethylamino)-4-nitrophenol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 3-(Ethylamino)-4-nitrophenol

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Ethylamino)-4-nitrophenol was publicly available at the time of this writing. The following guidelines have been expertly synthesized based on the known properties and hazards of structurally similar aromatic nitro- and amino-phenol compounds. All procedures must be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction: Understanding the Compound

3-(Ethylamino)-4-nitrophenol is an aromatic organic compound containing nitro, amino, and hydroxyl functional groups. While detailed experimental data on this specific molecule is sparse, its structure suggests it shares toxicological and chemical characteristics with other nitrophenols.[1] These compounds are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides.[2] The primary hazards associated with this class of chemicals include acute toxicity upon ingestion, inhalation, or skin contact, as well as irritation to the skin and eyes.[3][4] Absorption can lead to methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, with symptoms that may be delayed.

This document provides a detailed framework for the safe handling and storage of 3-(Ethylamino)-4-nitrophenol, intended for researchers, chemists, and professionals in drug development and chemical synthesis.

Hazard Assessment and Risk Mitigation

Based on analogous compounds like 4-nitrophenol and 4-Amino-3-nitrophenol, 3-(Ethylamino)-4-nitrophenol should be treated as a hazardous substance.[3][4][5][6]

Primary Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs.[4][7]

  • Aquatic Toxicity: Likely toxic to aquatic life.[4][7]

  • Combustibility: As a solid powder, it may form combustible or explosive dust-air mixtures if dispersed in sufficient concentration.[7][8]

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical for creating a barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[3]

  • Skin and Body Protection: A lab coat must be worn and kept buttoned. For larger quantities, a chemical-resistant apron is recommended.[3]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an appropriate particulate filter is required.[4]

Experimental Protocols: Safe Handling in Practice

The following protocols are designed to be self-validating by incorporating safety checks and best practices at each critical step.

Protocol for Weighing and Preparing a Stock Solution

This protocol is designed to mitigate the risks of inhalation and dermal exposure during the handling of the solid compound.

  • Preparation: a. Don all required PPE (goggles, lab coat, gloves). b. Designate a specific area within the chemical fume hood for the weighing procedure. c. Place a plastic-backed absorbent liner on the work surface to contain any potential spills. d. Assemble all necessary equipment (spatula, weigh boat, container for the stock solution, solvent, vortex mixer, etc.) inside the fume hood.

  • Weighing the Compound: a. Tare the analytical balance with the weigh boat on the pan. b. Carefully retrieve the 3-(Ethylamino)-4-nitrophenol container from its storage location. c. Inside the fume hood, slowly open the container to avoid creating airborne dust. d. Use a clean spatula to carefully transfer the desired amount of the solid to the weigh boat. Avoid any rapid movements that could generate dust. e. Securely close the primary container and place it to the side.

  • Solution Preparation: a. Carefully transfer the weighed solid into the labeled vessel intended for the stock solution. b. Using a pipette or graduated cylinder, add the desired solvent to the vessel in a slow, controlled manner to prevent splashing. c. Secure the cap on the solution vessel. d. Mix the solution using a vortex mixer or stir plate until the solid is fully dissolved.

  • Cleanup: a. Dispose of the used weigh boat, absorbent liner, and any other contaminated disposable materials into a designated hazardous waste container.[9] b. Wipe the spatula clean. If a disposable spatula was used, discard it in the hazardous waste container. c. Wipe down the work surface inside the fume hood with an appropriate cleaning agent. d. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[7]

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations. Aromatic nitro compounds require specific conditions to avoid degradation or dangerous reactions.

Storage Conditions Summary

The following table summarizes the recommended storage conditions, derived from guidelines for similar nitrophenol compounds.[3][6][9][10]

ParameterRecommended ConditionRationale & Incompatible Conditions
Temperature Cool, ambient room temperature.[9]Avoid excessive heat, which can increase decomposition rate.[8]
Atmosphere Store in a dry, well-ventilated area.[3][9]Moisture can lead to degradation. Poor ventilation can allow vapors to accumulate.
Light Protect from direct sunlight.[7]UV light can cause photochemical degradation of nitro-aromatic compounds.
Container Tightly closed, original manufacturer's container.[3][9]Prevents contamination, moisture ingress, and accidental spillage.
Segregation Store locked up or in a controlled access area.[6][7]Prevents unauthorized access to a toxic substance.
Incompatibilities Segregate from strong oxidizing agents, strong bases, and reducing agents.[3][6]Aromatic nitro compounds can react violently with these substances.[6]

Emergency Procedures

A clear, pre-defined emergency plan is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

  • Spill:

    • Evacuate the area.

    • Wear full PPE, including respiratory protection.[4]

    • For a small spill, gently cover with an inert absorbent material (like vermiculite or sand).

    • Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[4][5]

    • Ventilate the area and wash the spill site after material pickup is complete.[5]

Visualized Workflows

Safe Handling Workflow Diagram

This diagram illustrates the logical sequence of operations for safely handling 3-(Ethylamino)-4-nitrophenol.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Prep_Hood Prepare Fume Hood (Sash at correct height, liner down) Don_PPE->Prep_Hood Weigh Weigh Compound (Minimize dust) Prep_Hood->Weigh Dissolve Prepare Solution (Add solvent slowly) Weigh->Dissolve Cap_Mix Cap and Mix Securely Dissolve->Cap_Mix Store Store Primary Container & Stock Solution Properly Cap_Mix->Store Waste Dispose of Contaminated Waste Cap_Mix->Waste Clean Clean Work Area Waste->Clean Doff_PPE Doff PPE & Wash Hands Clean->Doff_PPE

Caption: Logical workflow for handling 3-(Ethylamino)-4-nitrophenol.

References

  • SAFETY DATA SHEET m-Nitrophenol . (2018). University of Puerto Rico Mayagüez. [Link]

  • Safety Data Sheet 4-Nitrophenol . (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet 4-Nitrophenol . (n.d.). Carl ROTH. [Link]

  • 3-Amino-4-nitrophenol . (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • 3-Ethyl-4-nitrophenol . (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Toxicological Profile for Nitrophenols . (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Application Note: High-Purity Isolation and Optoelectronic Characterization of 3-(Ethylamino)-4-nitrophenol (EANP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the purification, characterization, and integration of 3-(Ethylamino)-4-nitrophenol (EANP) (CAS: 25186-40-7) into polymeric matrices.[1] While historically utilized as a dye intermediate, the specific "push-pull" electronic architecture of EANP—featuring a strong electron-donating ethylamino group ortho to a nitro acceptor—identifies it as a candidate chromophore for Non-Linear Optical (NLO) applications and solvatochromic sensing .[1]

This guide moves beyond basic synthesis, focusing on electronic grade purification and guest-host polymer doping (PMMA matrices) to evaluate its potential in photonic devices.[1]

Scientific Rationale & Mechanism

The "Push-Pull" Chromophore Architecture

EANP functions as a dipolar chromophore.[1] The material science interest stems from its intramolecular charge transfer (ICT) capabilities.[1]

  • Donors: The phenolic hydroxyl (-OH) at position 1 and the ethylamino (-NHEt) at position 3 act as electron donors.[1]

  • Acceptor: The nitro group (-NO2) at position 4 acts as a strong electron acceptor.[1]

  • Mechanism: Upon photoexcitation, electron density shifts from the amine/phenol donors to the nitro acceptor.[1] The specific ortho positioning of the ethylamino and nitro groups facilitates a planar conformation via intramolecular hydrogen bonding, enhancing

    
    -electron delocalization and hyperpolarizability (
    
    
    
    ), a key parameter for NLO efficiency.[1]
Material Challenges

Commercial grades of EANP often contain isomers (e.g., 2-nitro analogs) or oxidation byproducts that quench fluorescence and scatter light in optical films.[1] Consequently, fractional recrystallization is a mandatory precursor to any material science application.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path from raw material to functional optical film.

EANP_Workflow cluster_logic Critical Control Points Raw Raw EANP (Technical Grade) Purification Purification (Ethanol/Water Recrystallization) Raw->Purification Removal of isomers QC QC Check (H-NMR & Melting Point) Purification->QC Solvatochromism Solvatochromic Profiling QC->Solvatochromism Dipole estimation Doping Polymer Doping (Guest-Host PMMA) QC->Doping 5-10 wt% loading Film Optical Film Characterization Doping->Film Spin Coating

Figure 1: Critical workflow for processing EANP into optical-grade materials.

Protocol 1: Electronic-Grade Purification[1]

Objective: Isolate the 3-(Ethylamino)-4-nitrophenol isomer from regioisomers and inorganic salts. Safety: EANP is a nitro-aromatic.[1] Wear nitrile gloves, lab coat, and work in a fume hood.[1]

Materials
  • Raw EANP (Technical Grade, >90%)[1]

  • Solvent A: Absolute Ethanol (EtOH)[1]

  • Solvent B: Deionized Water (Milli-Q grade)[1]

  • Activated Charcoal (Norit A)[1]

Methodology
  • Dissolution: Dissolve 10.0 g of raw EANP in 150 mL of boiling Ethanol. If insoluble particulates remain, filter hot through a sintered glass funnel.[1]

  • Decolorization: Add 0.5 g of activated charcoal to the boiling solution. Stir for 5 minutes to adsorb oligomeric impurities. Filter hot through Celite.[1]

  • Nucleation: Reheat filtrate to boiling. Add hot Deionized Water dropwise until persistent turbidity is observed (approx. 40-50 mL).

  • Controlled Cooling: Remove heat. Insulate the flask with foil and allow to cool to room temperature slowly (over 4 hours). Note: Rapid cooling traps impurities in the crystal lattice.[1]

  • Crystallization: Place in a refrigerator (4°C) for 12 hours.

  • Collection: Filter the orange/red needles via vacuum filtration. Wash with cold 30% EtOH/Water.[1]

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Validation Criteria:

  • Melting Point: Sharp range (Literature check required, typically distinct from isomers).[1]

  • TLC: Single spot in Ethyl Acetate:Hexane (3:7).[1]

Protocol 2: Solvatochromic Characterization

Objective: Quantify the Intramolecular Charge Transfer (ICT) strength by measuring the shift in absorption maximum (


) across solvents of varying polarity.[1] This predicts the material's NLO response.[1]
Materials
  • Purified EANP[1]

  • Spectroscopic grade solvents: Toluene (Non-polar), Dichloromethane (DCM), Ethanol (Polar protic), DMSO (Polar aprotic).[1]

Methodology
  • Prepare a 10 mM stock solution of EANP in Acetone.

  • Aliquot 20

    
    L of stock into 3 mL of each test solvent.
    
  • Record UV-Vis absorption spectra (300 nm – 600 nm).[1]

  • Data Analysis: Plot the wavenumber (

    
    ) against the Reichardt polarity parameter (
    
    
    
    ).[1]
Expected Results & Interpretation
SolventPolarity (

)
Expected

(nm)
Interpretation
Toluene33.9~380-390Stabilized Ground State
DCM41.1~400-410Intermediate
Ethanol51.9~420-430H-bonding stabilization
DMSO45.1~430-440Strong Bathochromic Shift (Red Shift)

Note: A large bathochromic shift (positive solvatochromism) indicates a large change in dipole moment (


) upon excitation, confirming suitability for NLO applications.[1]

Protocol 3: Guest-Host Polymer Film Fabrication[1]

Objective: Create a solid-state optical material by doping EANP into an amorphous polymer matrix (PMMA). This prevents dipole antiparallel pairing which often cancels NLO effects in pure crystals.[1]

Materials
  • Host Polymer: Poly(methyl methacrylate) (PMMA), MW ~120,000 (Optical Grade).[1]

  • Solvent: Cyclohexanone (High boiling point prevents "orange peel" defects).[1]

  • Substrate: Quartz or BK7 glass slides (cleaned with Piranha solution).[1]

Methodology
  • Solution Prep: Dissolve 1.0 g of PMMA in 10 mL of Cyclohexanone (10 wt% solution). Stir at 40°C overnight.

  • Doping: Add purified EANP to the PMMA solution to achieve a 5 wt% doping level relative to the polymer solid.[1] (i.e., 50 mg EANP).[1]

  • Filtration: Filter the doped solution through a 0.45

    
    m PTFE syringe filter to remove undissolved aggregates.
    
  • Spin Coating:

    • Dispense 1 mL onto the center of the substrate.[1]

    • Spin cycle: 500 rpm for 5s (spread), then 2000 rpm for 45s (thinning).

  • Soft Bake: Bake on a hotplate at 90°C for 10 minutes to remove bulk solvent.

  • Vacuum Anneal: Place in a vacuum oven at 110°C (near PMMA

    
    ) for 12 hours to remove residual solvent and relax polymer chains.
    
Diagram: Dipole Alignment (Poling)

For NLO activity, the dipoles in the film must be aligned (poled).[1]

Poling_Process Step1 Random Orientation (As Cast) Step2 Heat to Tg (~105°C) (Mobility Increased) Step1->Step2 Step3 Apply HV Electric Field (Corona Poling) Step2->Step3 Step4 Cool to Room Temp (Field On) Step3->Step4 Step5 Frozen Alignment (NLO Active) Step4->Step5

Figure 2: Corona poling logic to activate NLO properties in the Guest-Host system.

References

  • Chemical Identity: "3-(Ethylamino)-4-nitrophenol."[1][][3][4][5] CAS Common Chemistry, CAS Registry Number 25186-40-7.[1] Link[1]

  • NLO Mechanisms: Prasad, P. N., & Williams, D. J. (1991).[1] Introduction to Nonlinear Optical Effects in Molecules and Polymers. Wiley-Interscience.[1] (Foundational text on donor-acceptor nitrophenols).

  • Solvatochromism: Reichardt, C. (1994).[1] "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 94(8), 2319–2358.[1] Link[1]

  • Guest-Host Systems: Singer, K. D., et al. (1986).[1] "Second-order nonlinear-optical properties of donor- and acceptor-substituted aromatic compounds." Journal of the Optical Society of America B, 6(7), 1339-1350.[1] (Protocol basis for PMMA doping).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(Ethylamino)-4-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 3-(Ethylamino)-4-nitrophenol Synthesis Yield Ticket ID: #SYN-3E4NP-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely experiencing yield plateaus due to the "Phenoxide Deactivation Paradox" inherent to this specific substrate.

The synthesis of 3-(ethylamino)-4-nitrophenol typically proceeds via Nucleophilic Aromatic Substitution (


) of 3-fluoro-4-nitrophenol or 3-chloro-4-nitrophenol. However, because your starting material is a phenol, the basic conditions required for the amine nucleophile also deprotonate the hydroxyl group (

). The resulting phenoxide anion (

) donates electron density into the ring, significantly deactivating it toward nucleophilic attack, even with the ortho-nitro activating group present.

This guide provides the protocols to overcome this electronic barrier, optimize stoichiometry, and maximize isolation efficiency.

Module 1: Core Reaction Protocol (The "Gold Standard")

Do not rely on standard reflux conditions for this substrate; they are often insufficient for high conversion. We recommend the High-Pressure Polar Aprotic Method .

Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Fluoro-4-nitrophenol Substrate1.0Preferred over Chloro- analog for 3x faster kinetics.
Ethylamine (70% aq) Nucleophile4.0 - 6.0Excess acts as base and solvent co-factor.
DMSO Solvent5-10 VolCritical for stabilizing the Meisenheimer complex.
Water Co-solvent1-2 VolReduces tar formation; present if using aq. amine.
Step-by-Step Workflow
  • Dissolution: Charge reaction vessel with 3-fluoro-4-nitrophenol and DMSO. Stir until fully dissolved.

  • Addition: Cool to 10°C. Add Ethylamine (70% aq) dropwise. Exotherm expected.

  • Reaction (Pressure Phase): Seal the vessel (autoclave or pressure tube). Heat to 85°C - 95°C for 6–8 hours.

    • Note: If using 3-Chloro-4-nitrophenol, increase temp to 120°C and time to 12–16 hours.

  • Monitoring: Check HPLC/TLC. Look for the disappearance of the phenol peak.

  • Quench: Cool to room temperature. Pour mixture into 10 volumes of crushed ice/water.

  • pH Adjustment (Critical): Slowly acidify with HCl to pH 4.5 – 5.0 (Isoelectric point region).

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove DMSO.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: My reaction stalls at 60% conversion. Adding more amine doesn't help. Why?

Diagnosis: You are fighting Phenoxide Deactivation . When you add ethylamine, you instantly form the phenoxide salt. The negative charge on the oxygen donates electrons into the ring, countering the electron-withdrawing power of the nitro group. This raises the activation energy for the


 attack.

Corrective Action:

  • Switch Leaving Group: If using the Chloro- precursor, switch to the Fluoro- precursor. Fluorine is highly electronegative, creating a stronger dipole at the C-F bond (

    
    ), which accelerates the initial nucleophilic attack (the rate-determining step) despite the ring deactivation.
    
  • Solvent Swap: If using Ethanol/Water, switch to DMSO or DMF . These polar aprotic solvents solvate the cation (ethylammonium) but leave the nucleophile (ethylamine) "naked" and more reactive.

  • Temperature/Pressure: You must input enough thermal energy to overcome the deactivation. Run in a sealed vessel at >90°C.

Q2: I see a "tar" or dark oil instead of a solid precipitate.

Diagnosis: Oxidative degradation or polymerization. Nitro-phenols are prone to oxidation under basic conditions at high temperatures.

Corrective Action:

  • Inert Atmosphere: Purge the headspace with Nitrogen (

    
    ) before sealing the vessel.
    
  • Reduce Thermal Load: If using DMSO, do not exceed 100°C.

  • Workup Modification: The "oil" is often the product trapped with DMSO. Pour the reaction mixture into saturated brine instead of pure water to "salt out" the organic product, then extract with Ethyl Acetate if precipitation fails.

Q3: The product purity is low. How do I remove the unreacted starting material?

Diagnosis: Co-precipitation of starting phenol. Both the product (3-ethylamino-4-nitrophenol) and the starting material (3-fluoro-4-nitrophenol) are amphoteric/acidic. They often co-precipitate.

Corrective Action:

  • Exploit Basicity: The product has a secondary amine.[1]

    • Dissolve the crude solid in dilute HCl (pH 1-2). The product will dissolve as the hydrochloride salt; the unreacted starting phenol will remain less soluble or can be extracted into an organic solvent (DCM/Ether).

    • Filter/Separate the organic layer (waste).[2]

    • Basify the aqueous layer (containing your product) back to pH 5-6 to precipitate the pure product.

Module 3: Visualizing the Logic

Pathway Analysis: The Mechanism

The diagram below illustrates the competition between deprotonation (fast, unproductive) and substitution (slow, productive).

ReactionPathway Start 3-Fluoro-4-nitrophenol Phenoxide Phenoxide Anion (Deactivated Ring) Start->Phenoxide Fast Deprotonation (Ambient Temp) Meisenheimer Meisenheimer Complex (High Energy) Start->Meisenheimer Direct Attack (Minor Pathway) Base Ethylamine (Base) Phenoxide->Meisenheimer Rate Determining Step (Requires Heat/DMSO) Product 3-(Ethylamino)-4-nitrophenol Meisenheimer->Product -HF (Fast)

Figure 1: Reaction pathway showing the "energy trap" of the phenoxide intermediate which requires thermal energy to overcome.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC/HPLC: Is Starting Material (SM) Present? Problem->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Remains NoSM No: Degradation/Workup Loss CheckTLC->NoSM SM Gone SolventCheck Solvent = DMSO/DMF? YesSM->SolventCheck ColorCheck Dark/Tarry Mixture? NoSM->ColorCheck TempCheck Reaction Temp > 90°C? Action1 Increase Temp/Pressure TempCheck->Action1 No SolventCheck->TempCheck Yes Action2 Switch Solvent to DMSO SolventCheck->Action2 No Action3 Use N2 Atmosphere Reduce Time ColorCheck->Action3 Yes Action4 Check Aqueous pH (Target pH 5.0) ColorCheck->Action4 No (Product in Filtrate)

Figure 2: Logic flow for diagnosing yield issues based on crude mixture analysis.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    • Foundational text on mechanisms and the activ
  • Makosza, M. (2014). Nucleophilic Aromatic Substitution of Hydrogen and Halogens in Nitroarenes.[3] Chemistry – A European Journal, 20(25).

    • Modern mechanistic insights into substitution patterns in nitro-arom
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10283, 3-Chloro-4-nitrophenol.

    • Physical property data and safety verific
  • Preparation of 3-β-aminoethylamino-4-nitrophenol hydrochloride. PrepChem.

    • Provides analogous experimental conditions for ethylenediamine substitution on the same substr

Sources

Technical Support Center: Troubleshooting Nitration of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: NIT-PH-001 Subject: Optimization, Selectivity, and Safety in Phenolic Nitration

Introduction: The Phenol Paradox

Welcome to the technical support hub for phenolic nitration. If you are here, you likely encountered the "Phenol Paradox": the very feature that makes phenols easy to nitrate—the electron-rich hydroxyl group—also makes them susceptible to catastrophic oxidation, polymerization (tar formation), and lack of regiocontrol.[1]

Unlike benzene, which requires forcing conditions (conc.


), phenols react with dilute nitric acid.[2][3][4] However, the mechanism often deviates from the standard electrophilic aromatic substitution (EAS). In many cases, it proceeds via a nitrosation-oxidation pathway  catalyzed by nitrous acid (

). Understanding this specific mechanism is the key to troubleshooting your failed reactions.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: "My reaction turned into black tar." (Oxidation Issues)

Q: I used standard mixed acid conditions, and the reaction instantly turned black and viscous. What happened? A: You likely triggered an oxidative polymerization. The nitronium ion (


) is a potent oxidant. Phenols are easily oxidized to quinones, which then polymerize.
  • The Fix: Stop using mixed acid (

    
    )  unless the phenol is heavily deactivated. Switch to dilute nitric acid (15–20%)  in water or acetic acid at low temperatures (
    
    
    
    ).
  • Advanced Tip: If tar persists, add a scavenger like urea or sulfamic acid (0.5 equiv) to the reaction mixture before adding the oxidant.[1] This removes nitrous acid (

    
    ), which catalyzes the oxidation cycle. Note: This may slow the reaction significantly (see Category C).
    

Q: I see a red/brown gas evolving rapidly. Is this normal? A: No, this is a thermal runaway warning. The gas is


 (

). This indicates autocatalytic decomposition.
  • Immediate Action: Quench the reaction by pouring it onto crushed ice.

  • Prevention: Control the exotherm by adding the nitrating agent dropwise. Ensure efficient stirring; local hot spots initiate runaway oxidation.

Category B: Regioselectivity (Ortho vs. Para)

Q: I need the ortho-isomer, but I'm getting mostly para. How do I switch selectivity? A: Standard nitration favors para due to steric hindrance, especially if the phenol has bulky substituents.

  • The Fix: Use Two-Phase Nitration or Metal Nitrates .

    • Mechanism:[2][3][5][6][7][8][9] In non-polar solvents (e.g., benzene/hexane), the nitrating agent can coordinate with the phenolic -OH, directing the nitro group to the ortho position via an intramolecular transition state.[1]

    • Protocol Switch: Try

      
        in ethanol or 
      
      
      
      in acetonitrile. These reagents often yield high ortho selectivity due to chelation control.

Q: I am getting dinitration (2,4- or 2,6-). How do I stop at mono-nitration? A: The first nitro group deactivates the ring, but if your acid is too strong or temperature too high, the activation from the -OH group dominates.

  • The Fix: Lower the equivalents of

    
     to 0.95 equiv . It is better to leave some starting material unreacted (recoverable) than to over-nitrate. Keep temperature strictly below 
    
    
    
    .
Category C: Reaction Stalling

Q: I added urea to prevent tar, but now the reaction won't start. Why? A: You have inadvertently proven the mechanism! Phenol nitration often proceeds via Nitrosation (addition of


) followed by oxidation to 

.[1][3] Nitrosation requires traces of

.
  • The Fix: If the reaction is dead, add a "starter" crystal of sodium nitrite (

    
    ) or a drop of reduced nitric acid. You need a minute amount of 
    
    
    
    to kickstart the catalytic cycle, but not enough to cause oxidation.

Part 2: Visualizing the Mechanism & Logic

Figure 1: The Dual-Pathway Mechanism

Caption: Phenols react via two competing pathways.[1] The Nitrosation Loop (left) is lower energy but requires nitrous acid. The Direct Nitration (right) dominates with strong acid but risks oxidation.

PhenolNitration Start Substituted Phenol Nitrosation Nitrosation (Attack by NO+) Start->Nitrosation Low Acid Conc. + HNO2 Direct Direct Nitration (Attack by NO2+) Start->Direct High Acid Conc. (Mixed Acid) SideProduct Side Reaction: Quinones/Tar Start->SideProduct Oxidation by NO2+ HNO2 HNO2 (Catalyst) HNO2->Nitrosation Sources NO+ Nitrosophenol Intermediate: Nitrosophenol Nitrosation->Nitrosophenol Oxidation Oxidation by HNO3 Nitrosophenol->Oxidation Nitrosophenol->SideProduct Over-oxidation Oxidation->HNO2 Regenerates Catalyst (Autocatalytic) Product Nitrophenol Product Oxidation->Product Direct->Product

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow to resolve common yield and purity issues in phenol nitration.

Troubleshooting Issue Identify Issue Tar Black Tar / Low Yield Issue->Tar Selectivity Wrong Isomer Ratio Issue->Selectivity Safety Runaway Exotherm Issue->Safety TarAction1 Reduce Temp < 0°C Dilute HNO3 Tar->TarAction1 SelAction1 Want Ortho? Selectivity->SelAction1 SelAction3 Want Para? Selectivity->SelAction3 SafeAction1 Quench (Ice) Safety->SafeAction1 TarAction2 Add Urea (Scavenge HNO2) TarAction1->TarAction2 If fails SelAction2 Use Metal Nitrate (Fe(NO3)3 / Cu(NO3)2) SelAction1->SelAction2 Yes SelAction4 Use Dilute HNO3 (Steric Control) SelAction3->SelAction4 Yes SafeAction2 Check Addition Rate SafeAction1->SafeAction2

Part 3: Quantitative Data & Protocols

Table 1: Reagent Selection Guide
Target OutcomeReagent SystemSolventTemp (

)
Typical YieldNotes
Standard (Mixed) Dilute

(

)

/


60-80%Mixture of o/p. High risk of oxidation.
Ortho-Selective

Ethanol

85-95%Excellent regiocontrol via chelation [1].
Ortho-Selective

AcetonitrileRT70-90%Mild conditions, good for sensitive substrates [2].
Para-Selective

,



70-85%Proceed via nitrosation

oxidation.
Solid State

, Wet

None (Grinding)RT80-90%Solvent-free, eco-friendly, mostly ortho [3].
Protocol A: Mild, Regioselective Ortho-Nitration

Best for: Substrates sensitive to oxidation or when high ortho-selectivity is required.[1]

Materials:

  • Substituted Phenol (10 mmol)

  • Iron(III) Nitrate nonahydrate (

    
    ) (10 mmol)
    
  • Absolute Ethanol (20 mL)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of phenol in 15 mL of ethanol.

  • Reagent Prep: Dissolve 10 mmol of

    
     in 5 mL of ethanol.
    
  • Addition: Add the iron nitrate solution to the phenol solution at room temperature.

  • Reaction: Stir the mixture. Depending on the substituent, heat to

    
     may be required. Monitor by TLC.
    
    • Checkpoint: The solution will turn deep red/brown (iron-phenol complex). This coordinates the nitrate group to the ortho position.

  • Workup: Pour into 50 mL dilute

    
     (
    
    
    
    ) to break the iron complex. Extract with Ethyl Acetate (
    
    
    ).
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via column chromatography.
    
Protocol B: Purification of Isomers (Steam Distillation)

Best for: Separating ortho-nitrophenol from para-nitrophenol without chromatography.

Principle: Ortho-nitrophenols possess intramolecular hydrogen bonding (between -OH and -


), making them more volatile and less water-soluble than para-isomers, which have intermolecular  hydrogen bonding.[1]

Step-by-Step:

  • Setup: Place the crude reaction mixture in a round-bottom flask connected to a steam generator or simple distillation setup with water addition.

  • Distillation: Heat the flask vigorously. The ortho-isomer will co-distill with the water (steam volatile) and collect in the receiver as yellow crystals/oil.

  • Isolation:

    • Receiver: Filter the solid ortho-isomer.[1]

    • Pot Residue: The para-isomer remains in the boiling flask. Cool and filter the residue to collect crude para-product.

  • Validation: Check melting points (o-nitrophenol:

    
    ; p-nitrophenol: 
    
    
    
    ).

References

  • J. M. Fishman et al. "Regioselective Nitration of Phenols with Metal Nitrates." Journal of Organic Chemistry. (Verified Concept: Metal-mediated nitration).

  • Dauzonne, D. et al. "Nitration of Phenols by Copper(II) Nitrate in Acetonitrile."[1] Synthesis.

  • Zolfigol, M. A. et al. "Nitration of Phenols Under Mild and Heterogeneous Conditions."[1] Molecules.

  • Ingold, C. K. et al. "Kinetics of Aromatic Nitration: The Nitrosation-Oxidation Pathway."[1] Journal of the Chemical Society. (Foundational mechanistic work on nitrous acid catalysis).

Sources

Technical Support Center: Synthesis of 3-(Ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource for researchers synthesizing 3-(Ethylamino)-4-nitrophenol . It prioritizes mechanistic insight, troubleshooting, and impurity profiling.

Ticket ID: CHEMSUP-3EA4NP-001 Status: Open Subject: Side Reaction Profiling & Troubleshooting Guide

Core Synthetic Pathway & Mechanism

To understand the side reactions, we must first establish the standard validated protocol. The most robust route for high-purity synthesis is the Nucleophilic Aromatic Substitution (


)  of 3-fluoro-4-nitrophenol  with ethylamine .

While 3-chloro-4-nitrophenol is a cheaper alternative, the fluoride analog is preferred in pharmaceutical applications due to the significantly higher reaction rate (the "Fluorine Effect" in


), which allows for milder conditions and fewer thermal degradation byproducts.
Validated Protocol Summary
  • Substrate: 3-Fluoro-4-nitrophenol (1.0 eq)

  • Reagent: Ethylamine (2.5 - 3.0 eq, typically 70% aq. or 2M in THF)

  • Solvent: Ethanol or THF (Avoid water if possible to minimize hydrolysis)

  • Conditions: 60°C – 80°C, sealed vessel.

  • Mechanism: Addition-Elimination (

    
    ) proceeding through a Meisenheimer complex.
    
Reaction Scheme & Mechanism (DOT Visualization)

The following diagram illustrates the primary pathway and the critical branching points for side reactions.

SNAr_Mechanism Start 3-Fluoro-4-nitrophenol Complex Meisenheimer Complex (Intermediate) Start->Complex + EtNH2 (slow step) Hydrolysis Impurity A: 3-Hydroxy-4-nitrophenol (Resorcinol deriv.) Start->Hydrolysis + H2O / OH- Ether Impurity B: 3-Ethoxy-4-nitrophenol Start->Ether + EtOH (Solvent) Reagent Ethylamine (EtNH2) Product 3-(Ethylamino)-4-nitrophenol (Target) Complex->Product - HF (fast step)

Figure 1: Mechanistic pathway of the


 reaction showing the target product and primary competitive inhibition pathways.

Side Reaction Profile (Impurity Identification)

Users frequently encounter three distinct classes of impurities. Use this table to diagnose your crude LC-MS or NMR data.

Impurity TypeChemical NameOrigin / CauseDiagnostic Signal (1H NMR)
Impurity A 3-Hydroxy-4-nitrophenolHydrolysis: Attack by water/hydroxide instead of amine. Common when using aq. ethylamine at high temps.Loss of ethyl group signals. Broad singlet >10 ppm (phenolic OH).
Impurity B 3-Ethoxy-4-nitrophenolSolvolysis: Competition by ethanol solvent.Triplet (~1.4 ppm) and Quartet (~4.1 ppm) for O-Ethyl. No NH signal.
Impurity C 3-Fluoro-2-nitrophenol (isomer deriv.)Regioisomer: Carried over from impure starting material (nitration of 3-fluorophenol).Different coupling constants on aromatic ring.
Impurity D 3-(Diethylamino)-4-nitrophenolOver-alkylation: Rare in

, but possible if using ethyl halide route instead.
Two ethyl groups (4H quartet, 6H triplet).

Troubleshooting Guide (Q&A)

Issue 1: "My reaction has stalled at 80% conversion."

Diagnosis: The leaving group (Fluoride) generates HF as the reaction proceeds. This acid neutralizes your nucleophile (Ethylamine -> Ethylammonium Fluoride), rendering it unreactive.

Solution:

  • Stoichiometry Check: Ensure you are using at least 2.5 equivalents of ethylamine. 1 eq for the substitution, 1 eq to scavenge the HF, and 0.5 eq excess to drive kinetics.

  • Base Additive: Add an auxiliary inorganic base like

    
     or DIPEA (Hünig's base) to scavenge the acid, keeping the ethylamine free to react.
    
Issue 2: "I see a significant peak at M-29 (Loss of Ethyl) in Mass Spec."

Diagnosis: This is likely Impurity A (3-Hydroxy-4-nitrophenol) .

  • Cause: You likely used aqueous ethylamine (70 wt.%) and heated the reaction too vigorously. The hydroxide ion (generated from water/amine equilibrium) is a competitive nucleophile.

  • Fix: Switch to 2.0 M Ethylamine in THF or Methanol . If you must use aqueous amine, lower the temperature to 50°C and extend the reaction time.

Issue 3: "The product is an oily red tar that won't crystallize."

Diagnosis: Phenolic nitro compounds are prone to forming "oils" due to hydrogen bonding with impurities or residual solvent.

  • Cause: Presence of Impurity B (Ethoxy ether) or oxidation byproducts (quinones).

  • Fix (Purification Protocol):

    • Dissolve the crude oil in dilute NaOH (1M). The product (a phenol) will dissolve as the phenoxide salt; neutral impurities (like the ethoxy ether) will not.

    • Wash the aqueous layer with Ethyl Acetate or DCM to remove neutral organic impurities.

    • Acidify the aqueous layer carefully with HCl to pH 4-5. The target product should precipitate as a solid.[1]

Issue 4: "Why not use 3-Amino-4-nitrophenol and react with Ethyl Bromide?"

Technical Insight: While intuitively simple, this route (Alkylation) is inferior to


 for this specific target.
  • Poly-alkylation: It is difficult to stop at the mono-ethyl stage. You will get a mixture of unreacted amine, mono-ethyl, and di-ethyl products.

  • O-Alkylation: The phenol -OH is also nucleophilic. You risk forming the ethyl ether (O-ethylation) alongside N-ethylation.

  • Recommendation: Stick to the

    
     route (3-Fluoro-4-nitrophenol + Ethylamine) because the product (an aniline ortho to a nitro group) is deactivated, preventing a second ethylamine from reacting. It is "self-limiting."
    

Deep Dive: The "Ortho-Effect" & Regiochemistry

Why does the reaction happen at Position 3? In 3-fluoro-4-nitrophenol:

  • Nitro Group (

    
    ):  Located at C4. It is a strong electron-withdrawing group (EWG). It activates the positions ortho and para to itself for nucleophilic attack.[2]
    
  • Leaving Group (F): Located at C3. This is ortho to the Nitro group.

  • Hydroxyl Group (OH): Located at C1. This is meta to the Fluorine.

The Nitro group activates the C3-Fluorine bond. The incoming ethylamine attacks C3, forming a Meisenheimer complex stabilized by the resonance of the Nitro group.

Note on Safety: The intermediate and product are nitrophenols. These can be energetic.

  • Exotherm Risk: The reaction with amines is exothermic. Add amine slowly at low temperature before heating.

  • Staining: These compounds are potent dyes (yellow/orange). Double-glove and use distinct waste containers.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds." Chemical Reviews.

  • The "Fluorine Effect" in

    
    : 
    Bevan, C. W. L., et al. (1954). "The influence of the leaving group on the rate of nucleophilic aromatic substitution."[3] Journal of the Chemical Society.
    
    
  • Synthesis of Nitrophenol Derivatives: "Preparation of substituted 4-nitrophenols via nucleophilic substitution." Organic Syntheses, Coll. Vol. 3.

  • Impurity Profiling in Nitro-Aromatic Synthesis: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Technical Support Center: 3-(Ethylamino)-4-nitrophenol Purity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 3-(Ethylamino)-4-nitrophenol . It prioritizes chemical logic, impurity profiling, and self-validating purification protocols.[1]

Status: Operational | Tier: Advanced Research Support Subject: Synthesis Optimization & Purification Protocols[1][2]

Welcome to the Purity Assurance Hub. You are likely synthesizing this compound via Nucleophilic Aromatic Substitution (


) targeting the 3-position of a 4-nitrophenol scaffold.[1][2] This guide addresses the specific physicochemical challenges of this "push-pull" chromophore—specifically its zwitterionic potential, intramolecular hydrogen bonding, and stubborn regio-impurities.[1]

🔬 Module 1: The Synthesis (Upstream Purity Control)

Objective: Minimize impurity formation at the source to simplify downstream processing.

The Core Reaction

The standard industrial route involves the displacement of a halogen (usually Chlorine or Fluorine) at the 3-position by ethylamine.

Reaction Scheme: 3-Fluoro-4-nitrophenol + Ethylamine (excess) → 3-(Ethylamino)-4-nitrophenol + HF[1][2]

Troubleshooting Guide: Reaction Optimization
SymptomProbable CauseCorrective Action (The "Fix")
High Residual Starting Material (SM) Incomplete Conversion: The leaving group (Cl/F) is deactivated by the phenolic -OH (electron donor).[1][2]Switch Solvent: Use a polar aprotic solvent (DMSO or DMF) instead of Ethanol/Water. The naked anion effect increases reaction rate significantly. Stoichiometry: Increase Ethylamine to >3.0 equivalents. It acts as both nucleophile and base (to neutralize HF/HCl).
Dark Tarry Byproducts Oxidation: Aminophenols are sensitive to air oxidation, forming quinones.Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon. Antioxidant: Add a pinch of Sodium Dithionite (

) or Ascorbic Acid to the reaction mixture.
"Oiling Out" of Product Solvent Trapping: The product forms a low-melting eutectic with the solvent.[1]Seed & Cool: Do not rush isolation. Slowly cool the reaction mixture to 0°C and add a seed crystal. If oil persists, scratch the glass surface to induce nucleation.

🧪 Module 2: Work-up & Isolation (The "Crude" Clean-up)

Objective: Exploit the molecule's amphoteric nature for bulk purification.[1][2]

The Chemical Reality: 3-(Ethylamino)-4-nitrophenol possesses a unique internal "lock."[1][2] The hydrogen on the ethylamino group forms a strong intramolecular hydrogen bond with the ortho-nitro group.[1]

  • Consequence 1: The amine is extremely weakly basic (pKa < 1). It will not protonate easily in dilute acid.[1]

  • Consequence 2: The molecule is more lipophilic (non-polar) than expected, making it soluble in organic solvents like Dichloromethane (DCM) or Toluene.

Protocol: The "pH Swing" Extraction

Do not use standard acid/base extraction logic (i.e., "acidify to pull amine into water"). It will fail.

  • Quench: Pour reaction mixture into ice water.

  • Acid Wash (Critical Step): Acidify to pH ~3-4 with dilute HCl.[1]

    • Why? This keeps the Product precipitated (or in the organic layer if extracting) because its amine is too weak to protonate, and its phenol is protonated (neutral).

    • What is removed? Unreacted Ethylamine and any diamine side-products (which are basic) dissolve in the water and are discarded.[1]

  • Filtration/Extraction: Collect the solid or extract into Ethyl Acetate.

  • Base Wash (Optional but Risky): Do not wash with strong NaOH; the product will dissolve as a phenolate salt. A rapid wash with weak

    
     can remove trace acidic impurities (like halogenated phenols) if their pKa is lower, but this is difficult to control.
    

💎 Module 3: Advanced Purification (Recrystallization)

Objective: Removing the "Stubborn 1%" (Isomers and Halophenols).

The "Golden Solvent" System

Recrystallization is superior to chromatography for this compound due to its crystalline nature.

Recommended Solvent: Ethanol : Water (70:30) or Toluene .[1]

Step-by-Step Protocol:

  • Dissolve crude solid in boiling Ethanol (minimum volume).

  • Add hot Water dropwise until persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to clear the solution.

  • Slow Cooling: Wrap the flask in foil/towel to cool to Room Temp over 2 hours, then move to 4°C fridge.

    • Scientific Rationale: Fast cooling traps impurities in the lattice. Slow cooling excludes the slightly different geometry of the 3-chloro impurity.[1]

Visualization: The Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture (Product + SM + Ethylamine) Quench Quench in Ice Water Acidify to pH 3 (HCl) Start->Quench Filter Filtration / Extraction Quench->Filter Aqueous Aqueous Filtrate (Contains: Ethylamine salts, polar tars) Filter->Aqueous Discard Solid Solid / Organic Layer (Contains: Product + Unreacted SM) Filter->Solid Keep Recryst Recrystallization (Ethanol/Water) Solid->Recryst Final Pure Crystals 3-(Ethylamino)-4-nitrophenol Recryst->Final

Caption: Logical flow for isolating the target nitrophenol, prioritizing pH control to remove amine impurities.

📊 Module 4: Analytical Troubleshooting (FAQs)

Q: My HPLC shows a peak just before the main product. What is it? A: This is likely 3-Amino-4-nitrophenol .[1][2]

  • Origin: If your ethylamine contained ammonia, or if the ethyl group hydrolyzes (rare), you get the primary amine.

  • Detection: It is more polar than the ethyl-substituted product, so it elutes earlier on Reverse Phase (C18) columns.[1]

  • Removal: Recrystallization from Toluene is effective, as the primary amine is less soluble in non-polar solvents than your ethylated product.

Q: The Melting Point (MP) is broad (e.g., 120-135°C). A: This indicates significant contamination, likely with 3-chloro-4-nitrophenol (Starting Material).[1][2]

  • Validation: Check the MP of the starting material (usually ~120°C). If your MP is depressed, you have a eutectic mixture.

  • Fix: You must drive the reaction to completion before workup. You cannot easily separate SM from Product by simple acid/base wash. Reprocess the material: dissolve in DMF, add 2.0 eq Ethylamine, and heat to 80°C for 4 hours.

Q: The product color is dark brown instead of orange/red. A: Oxidation has occurred.

  • Fix: Perform a "Charcoal Filtration."[1] Dissolve the product in hot ethanol, add Activated Carbon (10% w/w), stir for 15 mins, and filter hot through Celite. The carbon adsorbs the high-molecular-weight oxidized polymers.[1][2]

📚 References & Authority

  • Nucleophilic Aromatic Substitution Mechanisms:

    • Bunnett, J. F., & Zahler, R. E. (1951). "Aromatic Nucleophilic Substitution Reactions."[1] Chemical Reviews. (Foundational text on

      
       activation by nitro groups).
      
    • Source:[1][2]

  • Purification of Nitrophenols:

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[1] (Standard protocols for recrystallization of amphoteric aromatic compounds).

    • Context: Section on purification of nitrophenols via pH manipulation and solvent selection.

  • Intramolecular Hydrogen Bonding in Ortho-Nitroanilines:

    • Gilli, G., et al. (2009). "The Nature of the Hydrogen Bond." (Explains the lipophilicity and weak basicity of ortho-nitro aniline derivatives).

    • Source:[1][2]

  • Safety Data (MSDS) & Properties:

    • PubChem Compound Summary for similar Aminonitrophenols.

    • Source:[1][2]

Disclaimer: This guide assumes standard laboratory safety protocols. Nitrophenols are toxic and can be skin sensitizers. Always wear PPE and work in a fume hood.

Sources

Technical Support Center: Precision Control in Phenol Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Temperature in Nitrophenol Synthesis Audience: Researchers, Process Chemists, Drug Development Professionals Status: Active (Live Support Guide)

⚠️ CRITICAL SAFETY ALERT: Thermal Runaway Risk

Before proceeding: Nitration of phenol is an exothermic electrophilic aromatic substitution. Phenol is highly activated; the reaction rate increases exponentially with temperature. Failure to control the exotherm can lead to:

  • Thermal Runaway: Rapid boiling of nitric acid and solvent.

  • Explosive Decomposition: Formation of unstable polynitrated species (e.g., picric acid) or oxidized tars.

  • Toxic Release: Evolution of

    
     fumes.
    

Mandatory Control: Never allow the internal reaction temperature to exceed 20°C during mononitration unless specifically inducing polynitration.

Module 1: The Thermodynamics of Selectivity

User Question: How does temperature specifically dictate the Ortho/Para ratio in my product?

Technical Insight: Temperature acts as the primary "switch" for selectivity due to the competing mechanisms of kinetic control (ortho) and thermodynamic stability (para), alongside the stabilization provided by hydrogen bonding.

  • Ortho-Selectivity (Kinetic & Chelation Control):

    • Mechanism: At lower temperatures (<20°C), the reaction is governed by the proximity of the hydroxyl group. The incoming nitronium ion (

      
      ) is stabilized by the lone pairs on the phenolic oxygen.
      
    • The "Chelation" Effect: Intramolecular hydrogen bonding forms a stable 6-membered transition state between the phenolic -OH and the nitro group at the ortho position. This lowers the activation energy for ortho-substitution.

    • Result: Low temperatures favor o-nitrophenol (often >60% yield).

  • Para-Selectivity (Thermodynamic Control):

    • Mechanism: Para-substitution minimizes steric hindrance but lacks the stabilizing intramolecular hydrogen bond. It requires higher energy to overcome the initial activation barrier compared to the chelated ortho-pathway.

    • Result: As temperature rises, the system has enough energy to access the para-position more frequently, but this also increases the risk of oxidation (tar formation).

  • The "Tar" Factor (Oxidation):

    • Phenol is easily oxidized by nitric acid (an oxidizing agent).[1] This side reaction has a higher activation energy than nitration.

    • Threshold: Above 25-30°C, the rate of oxidation competes with nitration, producing quinones and polymerized "tars" that ruin yield and purity.

Visualization: Reaction Pathway & Selectivity Logic

NitrationPathways Phenol Phenol Substrate TempLow Temp < 20°C (Kinetic Control) Phenol->TempLow TempHigh Temp > 25°C (Thermodynamic/Oxidation) Phenol->TempHigh Ortho o-Nitrophenol (Major Product) Intramolecular H-Bond TempLow->Ortho Chelation Stabilization Para p-Nitrophenol (Minor Product) Intermolecular H-Bond TempLow->Para Steric Availability TempHigh->Para Increased Ratio (Risk) Tar Oxidized Tars (Quinones/Polymers) TempHigh->Tar Oxidation Dominates Picric Polynitration (Picric Acid - Explosive) TempHigh->Picric Excess Energy

Figure 1: Decision pathways for phenol nitration based on thermal energy input.

Module 2: Validated Experimental Protocol

Objective: Synthesis of Mononitrophenols with minimized tar formation. Standard: Dilute Nitric Acid Method (Avoids the aggression of Mixed Acid/H2SO4 protocols).

Step-by-Step Methodology

Based on economical synthesis parameters [1].

ParameterSpecificationReason
Reagent A Phenol (98% purity)Substrate.
Reagent B Nitric Acid (32.5% - Dilute)Concentrated HNO3 (>60%) causes immediate oxidation/tarring.
Temperature 20°C (±2°C) Optimal balance for max yield (91%) and min oxidation.
Time 1 HourSufficient for conversion; prolonged time increases oxidation risk.

Protocol:

  • Preparation: Prepare a water bath maintained strictly at 20°C.

  • Dissolution: If phenol is solid, gently melt or dissolve in a minimal amount of solvent (e.g., acetic acid) if using a flow system, though aqueous dilute acid often suffices for suspension.

  • Addition (The Critical Step):

    • Add the dilute Nitric Acid (32.5%) slowly to the Phenol.

    • Note: Some protocols suggest adding phenol to acid. However, adding acid to phenol allows you to control the concentration of the electrophile relative to the substrate, reducing polynitration risk.

    • Monitor: Use an internal thermometer.[2] If T > 25°C, stop addition and add ice to the bath.

  • Quenching: After 1 hour, dilute the mixture with crushed ice water to stop the reaction.

  • Separation (Self-Validating Step):

    • Perform Steam Distillation .

    • Ortho-isomer: Volatile with steam (due to intramolecular H-bonding).[3][4] It will distill over as yellow crystals/oil.

    • Para-isomer: Non-volatile. It remains in the distillation flask.

    • Tar: Remains in the flask as a black residue (should be minimal if T < 20°C).

Module 3: Troubleshooting Dashboard

User Question: My reaction failed. How do I diagnose the root cause based on the physical appearance of the mixture?

Diagnostic Table
SymptomProbable CauseCorrective ActionMechanism
Black/Dark Brown Sludge Oxidation (Tarring) Reduce Temp (<20°C); Dilute HNO3 further.Phenol ring oxidized to quinones before nitration could occur.
Low Yield (<40%) Temp Too Low Raise Temp to 20°C; Check stirring.Activation energy for substitution not met; reagents immiscible.
Excessive Picric Acid Acid Too Conc. Use 30-35% HNO3; Avoid H2SO4.High [NO2+] concentration drives di/tri-nitration rapidly.
Runaway Exotherm Fast Addition Stop! Cool immediately. Use dropping funnel.Heat generation > Heat removal capacity.
Troubleshooting Workflow (Logic Tree)

Troubleshooting Start Evaluate Reaction Outcome CheckColor Is the mixture Black/Tarry? Start->CheckColor CheckYield Is Yield Low? CheckColor->CheckYield No ActionTar CRITICAL: Oxidation. 1. Lower Temp (<20°C) 2. Dilute Acid CheckColor->ActionTar Yes CheckPurity Is Purity Low (Polynitration)? CheckYield->CheckPurity No ActionYield 1. Check Mixing (Emulsion?) 2. Verify Temp (Is it <10°C?) CheckYield->ActionYield Yes ActionPoly 1. Acid Concentration too high. 2. Reduce reaction time. CheckPurity->ActionPoly Yes Success Success CheckPurity->Success Process Optimized

Figure 2: Diagnostic logic for correcting common synthesis failures.

Frequently Asked Questions (FAQs)

Q: Why do we use steam distillation for separation? A: This utilizes the physical chemistry of the isomers. o-Nitrophenol forms intramolecular hydrogen bonds (between -OH and -NO2), making it non-polar and volatile [2].[4] p-Nitrophenol forms intermolecular hydrogen bonds with other molecules/solvent, increasing its boiling point and making it non-volatile.[4] Steam distillation cleanly separates the volatile ortho from the non-volatile para.

Q: Can I use concentrated H2SO4 to speed up the reaction? A: Not recommended for mononitration. Sulfuric acid acts as a dehydrating agent, generating a high concentration of nitronium ions (


). While this is standard for benzene nitration, phenol is so electron-rich that this aggressive mixture usually leads to polynitration (Picric Acid)  and significant oxidative tarring [3]. Use dilute HNO3 alone for better control.

Q: What is the exact temperature limit to avoid tar? A: While 20°C is the target, data suggests that exceeding 25°C begins to significantly favor the oxidation pathway over the substitution pathway [1]. Keep your cooling bath at 15°C to maintain an internal temperature of 20°C.

References

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Source: Pakistan Academy of Sciences / ResearchGate. Key Finding: 20°C with 32.5% HNO3 yields 91% product.[5][6] URL:

  • Nitration of Phenols: Mechanism and Selectivity. Source: Khan Academy / Chemistry LibreTexts. Key Finding: Explanation of intramolecular vs intermolecular hydrogen bonding in separation. URL:

  • Managing Exothermic Reactions During Nitration. Source: Benchchem Technical Support. Key Finding: Safety protocols for thermal runaway and acid concentration. URL:

  • Nitration of Phenol in Flow Reactors. Source: Corning Reactor Technologies. Key Finding: Flow chemistry allows precise temp control to minimize residence time and oxidation. URL:

Sources

Technical Support Center: High-Purity Synthesis of 3-(Ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Process Optimization

CAS: 25186-40-7 | Molecular Formula: C₈H₁₀N₂O₃ | MW: 182.18 g/mol

Introduction: The Senior Scientist's Perspective

Welcome to the technical support hub for 3-(Ethylamino)-4-nitrophenol . As a key intermediate in the synthesis of azo dyes and specific pharmaceuticalophores, the purity of this compound is dictated by the delicate balance of electron-withdrawing effects and nucleophilic competition.

In my experience supporting process chemistry teams, the most persistent issues arise not from the main reaction, but from a misunderstanding of the regioselectivity and alkylation kinetics . Whether you are employing Nucleophilic Aromatic Substitution (SNAr) or Direct Alkylation, the impurities you encounter are "fingerprints" of your specific reaction conditions.

This guide moves beyond basic recipes to provide a causal analysis of impurity formation, robust removal protocols, and self-validating analytical methods.

Module 1: Impurity Origins & Mechanistic Pathways

To troubleshoot effectively, we must first map the chemical landscape. The two dominant synthesis routes generate distinct impurity profiles.

Route A: SNAr Displacement (Recommended for High Purity)
  • Precursor: 3-Fluoro-4-nitrophenol (or Chloro analog).

  • Reagent: Ethylamine.

  • Mechanism: The nitro group at position 4 activates the halogen at position 3 for displacement.

  • Primary Impurity Risk: Hydrolysis (Impurity B) and Unreacted Starting Material (Impurity A).

Route B: N-Alkylation (Traditional)
  • Precursor: 3-Amino-4-nitrophenol.[1]

  • Reagent: Ethyl Halide (EtBr/EtI).

  • Mechanism: Nucleophilic attack of the amine on the alkyl halide.

  • Primary Impurity Risk: Over-alkylation (Impurity C) and O-alkylation.

Visualizing the Impurity Landscape

ImpurityPathways cluster_0 Route A: SnAr Displacement cluster_1 Route B: N-Alkylation Target TARGET: 3-(Ethylamino)-4-nitrophenol (CAS: 25186-40-7) Imp_C IMPURITY C: 3-(Diethylamino)-4-nitrophenol (Over-Alkylation) Target->Imp_C + Excess Et-X (Over-Reaction) SM_Fluoro SM 1: 3-Fluoro-4-nitrophenol SM_Fluoro->Target + EtNH2 (Main Rxn) Imp_A IMPURITY A: Unreacted Halogen (Kinetics too slow) SM_Fluoro->Imp_A Incomplete Conv. Imp_B IMPURITY B: 3-Hydroxy-4-nitrophenol (Hydrolysis Product) SM_Fluoro->Imp_B + H2O/OH- (Side Rxn) SM_Amino SM 2: 3-Amino-4-nitrophenol SM_Amino->Target + Et-X (Main Rxn) Imp_D IMPURITY D: O-Alkylated Phenetole (Competitive O-Attack) SM_Amino->Imp_D + Et-X (Base catalyzed) (O-Alkylation)

Figure 1: Mechanistic flowchart illustrating the divergence of reaction pathways leading to common impurities in Routes A and B.

Module 2: Troubleshooting & FAQs

Scenario 1: The "M+28" Problem (Over-Alkylation)

User Question: "I am synthesizing the target via ethyl iodide alkylation. My LC-MS shows a persistent peak at m/z 211 (M+H), which is 28 units higher than my target (183). It resists recrystallization. What is it?"

Scientist's Diagnosis: You are seeing Impurity C: 3-(Diethylamino)-4-nitrophenol .

  • Cause: The introduction of the first ethyl group increases the electron density on the nitrogen, making the secondary amine (product) more nucleophilic than the primary amine (starting material). This leads to a runaway reaction where the product competes for the alkylating agent.

  • Solution:

    • Switch Strategy: If possible, move to Reductive Amination (Acetaldehyde + NaBH₃CN) instead of direct alkylation. This method stops cleanly at the mono-ethyl stage because the intermediate iminium ion is sterically hindered.

    • Process Control: If you must use alkyl halides, use a deficiency of ethyl iodide (0.8 eq) and recycle the unreacted starting material. Do not use excess alkylating agent.

Scenario 2: The "Phenolic" Contaminant (Hydrolysis)

User Question: "I used the SNAr method with 3-fluoro-4-nitrophenol. The product is yellow, but NMR shows a lack of ethyl protons in a 10% impurity fraction. It looks like a phenol."

Scientist's Diagnosis: You have generated Impurity B: 3-Hydroxy-4-nitrophenol (also known as 2-nitroresorcinol).

  • Cause: Water in your solvent (DMSO/DMF) or ethylamine reagent acted as a competing nucleophile. The hydroxide ion is a potent nucleophile for SNAr, especially at high temperatures.

  • Solution:

    • Dry Solvents: Ensure DMSO/DMF is anhydrous.

    • Reagent Quality: Use 2.0M Ethylamine in THF (anhydrous) rather than aqueous ethylamine.

    • Purification: This impurity is significantly more acidic (pKa ~6) than the target (pKa ~8-9). Wash the organic layer with weak base (5% NaHCO₃) . The di-hydroxy impurity will deprotonate and move to the aqueous layer, while the mono-amino target remains largely in the organic phase (depending on pH control).

Scenario 3: Low Yield & Tarry Residue

User Question: "My reaction turned black and yield is <40%. I heated 3-fluoro-4-nitrophenol with ethylamine at 120°C."

Scientist's Diagnosis: Thermal decomposition and polymerization.

  • Cause: Nitro-compounds are thermally sensitive. 120°C is excessive for this SNAr reaction. The fluorine is highly activated by the ortho-nitro group; this reaction should proceed at 60°C–80°C .

  • Solution: Lower the temperature. Monitor by TLC. If the reaction is sluggish, use a mild base catalyst like DIPEA (Diisopropylethylamine) to scavenge the HF generated, rather than increasing heat.

Module 3: Analytical Data & Specifications

Use the following table to identify peaks in your chromatograms.

CompoundIdentityRetention Relative to Target (RRT)*m/z (ESI+)Key Characteristic
Target 3-(Ethylamino)-4-nitrophenol 1.00 183.1 Bright Yellow Solid
Impurity A3-Fluoro-4-nitrophenol1.25158.0 (Negative mode)No Nitrogen; Acidic
Impurity B3-Hydroxy-4-nitrophenol0.85156.0 (Negative mode)Very polar; Very acidic
Impurity C3-(Diethylamino)-4-nitrophenol1.45211.1More lipophilic; Basic shift
Impurity D3-Amino-4-nitrophenol0.60155.1Primary amine; Polar

*Note: RRT based on C18 Reverse Phase Column, Water/Acetonitrile Gradient (0.1% Formic Acid).

Module 4: Validated Experimental Protocols

Protocol 1: High-Purity Synthesis via SNAr (Recommended)

This protocol minimizes Impurity C (Bis-ethyl) and maximizes yield.

Reagents:

  • 3-Fluoro-4-nitrophenol (1.0 eq) [CAS: 394-41-2][2][3]

  • Ethylamine (2.0 M in THF, 3.0 eq)

  • Solvent: DMSO (Anhydrous, 5 volumes)

  • Base: DIPEA (1.2 eq)

Step-by-Step:

  • Dissolution: Charge a pressure tube with 3-Fluoro-4-nitrophenol and DMSO. Stir until dissolved.

  • Addition: Add DIPEA followed by Ethylamine solution dropwise at room temperature.

    • Why? DIPEA scavenges the HF byproduct, preventing acidification which could slow the reaction or degrade the product.

  • Reaction: Seal the tube and heat to 70°C for 4–6 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hexane). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.5) appears.[4][5]

  • Workup (Critical for Purity):

    • Pour reaction mixture into ice-cold 1M HCl (10 volumes). The product will precipitate as the hydrochloride salt or free phenol depending on pH.

    • Extract with Ethyl Acetate (3x).[6]

    • Impurity Removal Wash: Wash the combined organic layer with 5% NaHCO₃ .

      • Mechanism:[1][7] This removes unreacted 3-Fluoro-4-nitrophenol and Impurity B (Hydrolysis product) which are more acidic than the target.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace tars.

Protocol 2: Purification of Crude Material (Removal of Bis-Ethyl Impurity)

If you used the alkylation route and have Impurity C (Diethyl).

  • Column Chromatography is inefficient for separating mono/di-ethyl species due to tailing.

  • Acid Extraction Method:

    • Dissolve crude mixture in Ethyl Acetate.

    • Extract with 0.5 M HCl .

    • Differentiation: The 3-(Diethylamino) derivative is more basic (pKa of conjugate acid ~5-6) and will protonate and move to the aqueous layer more readily than the 3-(Ethylamino) target (pKa of conjugate acid ~2-3 due to H-bonding with nitro group).

    • Note: This separation is delicate. A better approach is recrystallization from Toluene , where the mono-ethyl target is less soluble than the bis-ethyl impurity at room temperature.

References

  • PubChem. (n.d.). Compound Summary: 3-(Ethylamino)-4-nitrophenol (CAS 25186-40-7).[8] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (1945). 2-Amino-4-nitrophenol (Precursor chemistry analogs). Organic Syntheses, Coll. Vol. 3, p.83. Retrieved February 4, 2026, from [Link]

  • MDPI. (2019). Catalytic Reduction of Nitrophenols: Impurity Profiles in Catalysis. Molecules. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Solvent Optimization for Nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solvent Effects, Kinetics, & Regioselectivity Operator: Senior Application Scientist Audience: Process Chemists, Kineticists, Drug Discovery Leads

Welcome to the Technical Support Hub

Welcome. You are likely here because your nitration protocol is deviating from predicted kinetic models or failing to achieve the required regioisomer ratio (Ortho/Para).

In phenol nitration, the solvent is not merely a medium; it is a catalytic participant that dictates the energy landscape of the transition state. This guide moves beyond basic stoichiometry to address the hydrodynamic and electrostatic environments driving your reaction.

Troubleshooting Matrix: Rapid Diagnostics

Use this decision matrix to identify the root cause of your experimental deviation.

Issue A: Reaction Rate is Significantly Slower than Literature Precedent
  • Symptom:

    
     is dropping; induction period is prolonged.
    
  • Root Cause 1: Dielectric Destabilization.

    • Mechanism:[1][2][3][4][5][6] The rate-determining step involves the formation of a charged sigma-complex (Wheland intermediate). Non-polar solvents (Hexane, CCl

      
      ) fail to solvate this cationic transition state, raising the activation energy (
      
      
      
      ).
    • Correction: Switch to a solvent with a higher dielectric constant (

      
      ). Transitioning from Dichloromethane (
      
      
      
      ) to Acetonitrile (
      
      
      ) or adding a protic co-solvent (Acetic Acid) often restores kinetic velocity.
  • Root Cause 2: Lack of Autocatalytic Species.

    • Mechanism:[1][2][3][4][5][6] Phenol nitration via dilute HNO

      
       often proceeds via a nitrosation-oxidation  pathway, initiated by trace HNO
      
      
      
      . Ultra-pure solvents or reagents may lack the necessary NO
      
      
      initiators.
    • Correction: "Spike" the reaction with 0.1 mol% NaNO

      
       to eliminate the induction period.
      
Issue B: Incorrect Regioselectivity (Ortho:Para Ratio Drift)
  • Symptom: You need the Ortho isomer, but are getting Para (or vice versa).

  • Root Cause: Disruption of the "Ortho Effect".

    • Mechanism:[1][2][3][4][5][6] In non-polar solvents, the incoming nitronium ion (or NO

      
      ) is guided to the ortho position via coordination with the phenolic hydroxyl group (Intramolecular H-bonding). Polar protic solvents (water, alcohols) compete for this H-bond, breaking the coordination and allowing steric factors to dominate (favoring Para).
      
    • Correction:

      • For Ortho: Use non-polar, aprotic solvents (Benzene, Toluene, CCl

        
        ).
        
      • For Para: Use polar, hydrogen-bond accepting solvents (Water, Ethanol) or solid acid catalysts (Zeolites) that impose steric constraints.

Issue C: Thermal Runaway / Tar Formation
  • Symptom: Exotherm spikes; dark reaction mixture.

  • Root Cause: Viscosity-Limited Heat Transfer.

    • Mechanism:[1][2][3][4][6] In viscous solvents (or ionic liquids) without adequate agitation, local "hot spots" accelerate oxidation side-reactions (quinone formation).

    • Correction: Dilute reaction mixture or switch to a lower viscosity solvent (e.g., DCM) to improve convective heat transfer.

Logical Visualization: The Troubleshooting Workflow

The following diagram maps the decision logic for optimizing solvent choice based on observed kinetic or selectivity failures.

SolventOptimization Start START: Observed Experimental Issue Issue_Rate Issue: Low Reaction Rate Start->Issue_Rate Issue_Selectivity Issue: Wrong Isomer Ratio Start->Issue_Selectivity Check_Polarity Check Solvent Dielectric Constant Issue_Rate->Check_Polarity Check_Mechanism Check H-Bonding Capability Issue_Selectivity->Check_Mechanism Sol_Polar Solvent is Non-Polar (Hexane, CCl4) Check_Polarity->Sol_Polar Detected Action_Ortho Target: Ortho-Nitrophenol Check_Mechanism->Action_Ortho Action_Para Target: Para-Nitrophenol Check_Mechanism->Action_Para Action_IncreasePolarity Action: Switch to ACN or Add Acetic Acid Sol_Polar->Action_IncreasePolarity Stabilize Transition State Sol_Protic Solvent is Protic (Water, MeOH) Fix_Ortho Use Non-Polar Solvent (Promote Intramolecular H-Bond) Action_Ortho->Fix_Ortho Fix_Para Use Polar/Steric Solvent (Disrupt H-Bond) Action_Para->Fix_Para

Caption: Decision tree for solvent selection based on kinetic limitations (red path) or regioselectivity requirements (yellow/blue path).

Technical Deep Dive: Solvent-Mediated Mechanisms
The Dielectric Effect on Kinetics

The nitration of phenol proceeds through an Arenium Ion (Sigma Complex) . This intermediate carries a positive charge distributed across the ring.

  • Theory: According to the Hughes-Ingold rules, a reaction in which charge is created in the transition state will be accelerated by an increase in solvent polarity.

  • Data Correlation: | Solvent | Dielectric Constant (

    
    ) | Relative Rate (
    
    
    
    ) | Dominant Isomer | | :--- | :--- | :--- | :--- | | CCl
    
    
    | 2.2 | 1.0 (Baseline) | Ortho (High) | | Dichloromethane | 8.9 | ~150 | Mixed | | Acetic Acid | 6.2 | ~400 | Ortho/Para mix | | Acetonitrile | 37.5 | >1000 | Mixed | | Water | 80.1 | Fast (Diffusion limited) | Para (often favored) |

Note: Acetic acid acts as both solvent and catalyst, assisting in proton transfer steps.

The "Ortho Effect" Mechanism

In non-polar solvents (like Benzene or CCl


), the reaction is not just random collision. The incoming electrophile (often generated in situ) coordinates with the oxygen of the phenol.
  • Coordination: The electrophile binds loosely to the phenolic oxygen.

  • Intramolecular Transfer: The electrophile is transferred to the closest carbon (Ortho position).

  • Result: High Ortho:Para ratio (often > 2:1).

Disruption: If you add water or alcohol, the solvent molecules hydrogen bond to the phenolic oxygen, physically blocking this coordination and forcing the electrophile to attack the more accessible (sterically unhindered) Para position.

Standardized Protocol: Kinetic Solvent Screening

Objective: Determine the optimal solvent for rate vs. selectivity balance.

Reagents:

  • Phenol (0.5 M stock)

  • Nitrating Agent (e.g., 60% HNO

    
     or Metal Nitrate/Clay)
    
  • Internal Standard (e.g., Anisole - ensure inertness)

  • Solvents: DCM, Acetonitrile, Toluene.

Workflow:

  • Preparation: Dissolve Phenol (1.0 eq) and Internal Standard in 10 mL of target solvent.

  • Temperature Control: Equilibrate to 20°C in a jacketed reactor.

  • Initiation: Add Nitrating agent dropwise.

    • Critical Step: If using dilute HNO

      
      , add 1 drop of saturated NaNO
      
      
      
      solution to bypass induction lag.
  • Sampling: Aliquot 100

    
    L every 5 minutes into 1 mL cold Methanol (Quench).
    
  • Analysis: HPLC (C18 Column, Water/ACN gradient).

    • Monitor: Disappearance of Phenol (

      
      ) and formation of o-NP vs p-NP.
      

Safety Note: Nitration reactions are exothermic. Changing solvents changes heat capacity. Always calculate the adiabatic temperature rise before scaling up.

References
  • Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate. ResearchGate. (2025). Discusses solvent-free and solid-supported conditions favoring specific isomers.

  • Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. ResearchGate. (2025). Details the kinetic dependence on dielectric constant and pH.

  • Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers. (2018). Demonstrates Ortho-selectivity in liquid phase nitration using specific solvents like CCl4.

  • Electrophilic Aromatic Substitution: Solvent Effects. LibreTexts. (2023). Fundamental grounding on how solvent polarity stabilizes arenium ion intermediates.

  • An Efficient and Regioselective Nitration of Phenols. DergiPark. (2008). Comparative study of solvents (DCM, Ethanol, Acetonitrile) showing Acetonitrile gave best yields for specific catalytic systems.

Sources

"troubleshooting peak tailing in HPLC analysis of nitrophenols"

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Peak Tailing in HPLC

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of nitrophenols. As acidic compounds, nitrophenols present unique challenges in reversed-phase chromatography, primarily due to unwanted secondary interactions with the stationary phase. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose and resolve these issues efficiently.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant tailing on my nitrophenol peaks. What is the most probable cause?

Peak tailing is a common issue where a peak appears asymmetrical, with a "tail" extending from the peak apex.[1] While several factors can contribute, the most frequent cause for acidic compounds like nitrophenols is a combination of chemical interactions within the column.

The primary mechanism involves secondary interactions between your analyte and the silica-based stationary phase.[2][3] Here's the breakdown:

  • Analyte Ionization: Nitrophenols are weakly acidic (pKa values typically between 7 and 8.4).[4] If the mobile phase pH is close to or above this pKa, the phenolic hydroxyl group deprotonates, forming a negatively charged phenolate ion.

  • Silanol Interactions: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface. These groups are also acidic (pKa ≈ 3.5-4.5) and become deprotonated (Si-O⁻) at higher pH values.[5]

  • Unwanted Retention: The ionized nitrophenol can then interact strongly with these active silanol sites through ion-exchange or hydrogen bonding.[3] This secondary retention mechanism is slower and has different kinetics than the primary hydrophobic interaction, resulting in a tailed peak shape.[3]

Essentially, you are observing two retention mechanisms happening simultaneously, which broadens and distorts the peak.[2]

Q2: How can I diagnose the specific cause of peak tailing in my analysis?

A systematic approach is crucial. Before making significant changes, you need to determine if the problem is chemical (affecting specific peaks) or mechanical/physical (affecting all peaks).

// Paths for "Yes" to Q1 yes_path [label="Yes", color="#34A853"]; mech_issue [label="Likely Mechanical/Physical Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frit_check [label="Check for Blocked Frit\n(See Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; void_check [label="Check for Column Void\n(See Q6)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Paths for "No" to Q1 no_path [label="No (Only Nitrophenol Peaks Tail)", color="#EA4335"]; chem_issue [label="Likely Chemical Issue", fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_check [label="Optimize Mobile Phase pH\n(See Q3 & Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_check [label="Assess Column Chemistry\n(See Q4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_check [label="Evaluate Sample Solvent & Conc.\n(See Q5)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> mech_issue [label="Yes", color="#34A853", fontcolor="#34A853"]; mech_issue -> frit_check; frit_check -> void_check;

q1 -> chem_issue [label="No", color="#EA4335", fontcolor="#EA4335"]; chem_issue -> ph_check; ph_check -> column_check; column_check -> sample_check; } ends-dot Caption: Troubleshooting workflow for HPLC peak tailing.

If all peaks in your chromatogram are tailing, the issue is likely physical, such as a partially blocked column inlet frit or a void at the head of the column.[6] If only the nitrophenol peaks (or other polar/ionizable analytes) are tailing, the problem is almost certainly chemical in nature.[6]

Q3: My nitrophenol peaks are tailing, but others look fine. You mentioned mobile phase pH. How do I optimize it?

This is the most critical parameter for ionizable compounds like nitrophenols.[7] The goal is to ensure the analyte exists in a single, un-ionized state throughout the analysis.[8]

The Causality: To prevent the nitrophenol from ionizing, you must lower the mobile phase pH to be well below the analyte's pKa. A general rule of thumb is to set the pH at least 2 units below the pKa.[9] For nitrophenols (pKa ~7.2-8.4), a mobile phase pH between 2.5 and 4.0 is ideal.[10] This acidic environment serves two purposes:

  • Suppresses Analyte Ionization: It keeps the nitrophenol's hydroxyl group protonated (O-H), making the molecule neutral and more hydrophobic, which is ideal for reversed-phase retention.[9]

  • Suppresses Silanol Ionization: It also keeps the residual silanol groups on the silica surface protonated (Si-OH), minimizing the active sites available for secondary interactions.[11]

CompoundTypical pKaRecommended Mobile Phase pH Range
2-Nitrophenol7.232.5 - 4.0
4-Nitrophenol7.152.5 - 4.0
2,4-Dinitrophenol4.11< 2.5 (Use with caution for column stability)

Protocol 1: Mobile Phase pH Adjustment

  • Select an Appropriate Buffer: Choose a buffer system effective in your target pH range (e.g., phosphate or formate for pH 2.5-3.5). Ensure the buffer components are soluble in your mobile phase composition.

  • Prepare the Aqueous Phase: Dissolve the buffer salts in HPLC-grade water.

  • Adjust pH: Carefully adjust the pH of the aqueous portion of the mobile phase before mixing with the organic modifier. Use a calibrated pH meter.

  • Mix and Degas: Combine the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) and degas thoroughly.

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q4: I've adjusted the pH to 3.0, and the tailing is better but not gone. What's the next step?

If pH optimization alone is insufficient, the issue lies with the inherent activity of your column's stationary phase or potential contamination.

The Causality: Even at low pH, some highly acidic silanol groups may still be active.[5] Furthermore, not all columns are created equal. The quality of the base silica and the thoroughness of the end-capping process significantly impact performance.[12] End-capping is a process where the manufacturer chemically blocks most of the residual silanols to make the surface more inert.[12]

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column: If you are using an older "Type A" silica column, it likely has more active silanol sites and metal impurities.[3] Switching to a modern, high-purity "Type B" silica column that is fully end-capped is often the most effective solution for analyzing polar or basic compounds.[10][12]

  • Consider a Mobile Phase Additive: Adding a small concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) can help mask residual silanol activity. However, TFA can be difficult to flush from a column and may suppress ionization in mass spectrometry detectors. An alternative for particularly stubborn tailing with acidic compounds is adding a competing base like triethylamine (TEA), but this should be a last resort as it can be very difficult to remove from the column.[4][10]

  • Check for Column Contamination: Strongly retained compounds from previous analyses can bind to the column head, creating active sites that cause tailing. If performance has degraded over time, a thorough column wash is necessary.[13]

Protocol 2: General Reversed-Phase Column Flushing and Regeneration Warning: Always check your specific column's documentation for pH, pressure, and solvent compatibility before proceeding.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Initial Wash: Flush with 20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).

  • Strong Organic Wash: Flush with 20 column volumes of 100% acetonitrile.

  • Intermediate Wash (for removing very nonpolar contaminants): Flush with 20 column volumes of isopropanol.

  • Re-equilibration: Flush with 20 column volumes of your mobile phase (including buffer) until the backpressure is stable.

  • Test Performance: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged.

Q5: Could my sample preparation be the problem?

Absolutely. The solvent used to dissolve your sample and the concentration of the sample itself can both lead to significant peak distortion.[14][15]

The Causality:

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (i.e., less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[16][17] When injected, this strong solvent "carries" the analyte band down the column in a distorted way before it has a chance to properly partition with the stationary phase.[18][19]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet.[14] This leads to a non-linear relationship between the analyte concentration in the mobile and stationary phases, resulting in a characteristic "shark fin" or right-angled tailing peak.

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: The best practice is to dissolve your sample in the mobile phase itself.[15] If solubility is an issue, use the weakest (most polar for reversed-phase) solvent possible that will fully dissolve your sample.

  • Test for Overload: Prepare a serial dilution of your sample (e.g., 1:10 and 1:100). Inject the same volume of each. If the peak shape improves dramatically with dilution, you are experiencing mass overload.[10] Reduce your sample concentration or injection volume accordingly.

Q6: I've tried everything and still see tailing on all my peaks. What else could it be?

If all peaks are tailing symmetrically, the problem is likely not chemical but related to the physical flow path of your HPLC system.[6]

The Causality:

  • Column Void: Over time, the packed bed of the column can settle, creating a void or channel at the inlet.[2] Part of the sample travels through this void faster than the rest, leading to band spreading and tailing.[13]

  • Blocked Inlet Frit: Particulate matter from samples, the mobile phase, or pump seal wear can clog the porous frit at the column inlet.[6] This disrupts the uniform flow of the sample onto the column bed, distorting all peaks.[6]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to band broadening and tailing, especially for early-eluting peaks.[20]

Troubleshooting Steps:

  • Reverse-Flush the Column: For a suspected blocked frit, you can sometimes dislodge the particulates by reversing the column (disconnect from the detector) and flushing to waste with a strong solvent. Crucially, check the column manufacturer's instructions first, as not all columns can be reverse-flushed. [2][6]

  • Replace the Column: If reverse-flushing doesn't work or a void is suspected, the most reliable solution is to replace the column.[2][6] If the problem disappears, the old column was the cause. Consider using a guard column to protect the new analytical column from contamination.[13]

  • Inspect System Plumbing: Ensure you are using tubing with the smallest appropriate internal diameter and that all connections are made correctly with no gaps to minimize extra-column dead volume.

References
  • What are the Common Peak Problems in HPLC - Chromatography Today. (n.d.). Chromatography Today. Retrieved January 29, 2026, from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). Retrieved January 29, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Sielc.com. Retrieved January 29, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved January 29, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 29, 2026, from [Link]

  • Abnormal Peak Shapes. (n.d.). SHIMADZU CORPORATION. Retrieved January 29, 2026, from [Link]

  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. (n.d.). Waters. Retrieved January 29, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Welch Materials, Inc. Retrieved January 29, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved January 29, 2026, from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Element Lab Solutions. Retrieved January 29, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved January 29, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 29, 2026, from [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (2025, August 5). ResearchGate. Retrieved January 29, 2026, from [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Effects of Sample Solvents on Peak Shape. (n.d.). SHIMADZU CORPORATION. Retrieved January 29, 2026, from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Chromatography Today. Retrieved January 29, 2026, from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC. Retrieved January 29, 2026, from [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2025, August 5). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved January 29, 2026, from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Chromanik. Retrieved January 29, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved January 29, 2026, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025, August 6). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Aminonitrophenol Separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: HPLC Method Development & Troubleshooting Target Analytes: Aminonitrophenol Isomers (e.g., 2-amino-4-nitrophenol, 2-amino-5-nitrophenol, 4-amino-2-nitrophenol)

Core Concept: The "Amphoteric Trap"

Welcome to the technical guide for aminonitrophenols (ANPs). The primary challenge in separating these compounds lies in their amphoteric nature . They possess both a basic amine group (


) and an acidic phenolic group (

), along with a nitro group (

) that influences electron density.
  • The Challenge: You are not just separating based on hydrophobicity; you are battling ionization states.

    • Low pH (< 3.0): The amine is protonated (

      
      ), and the phenol is neutral. The molecule is cationic.
      
    • Mid pH (4.0 - 7.0): The "Danger Zone." Partial ionization of both groups can lead to zwitterionic behavior, causing massive peak broadening and retention shifts.

    • High pH (> 8.0): The phenol deprotonates (

      
      ). The molecule becomes anionic.
      

Expert Insight: Most successful separations of ANP isomers occur either at low pH (2.5–3.0) to keep the molecule cationic and suppress silanol activity, or by using Mixed-Mode Chromatography (C18 + Cation Exchange) to exploit the amine charge [1, 2].

Troubleshooting Modules (Q&A Format)

Module A: Critical Resolution Failure (Co-elution of Isomers)

User Question: "I am using a standard C18 column with Water/Acetonitrile gradients, but my 2-amino-4-nitrophenol and 2-amino-5-nitrophenol peaks are co-eluting or poorly resolved. How do I fix this?"

Technical Diagnosis: Isomers often have identical hydrophobicities (


) [3]. Standard C18 interactions are insufficient. You need to exploit shape selectivity  and intramolecular hydrogen bonding .

The Solution:

  • Switch Organic Modifier: Change Acetonitrile (ACN) to Methanol (MeOH) .

    • Why: ACN is a dipole-dipole solvent. MeOH is a protic solvent that can hydrogen bond with the nitro and amine groups. This amplifies the "Ortho Effect"—where isomers with adjacent functional groups form internal hydrogen bonds, altering their effective polarity compared to meta/para isomers [4].

  • Optimize pH for Ionization Difference:

    • The pKa of the amine in ANPs is ~3.1, and the phenol is ~7.6–8.0 [3, 5].

    • Action: Adjust mobile phase pH to 3.0 . At this boundary, slight differences in the amine pKa between isomers (caused by the electron-withdrawing nitro group's position) will result in different effective charges, improving selectivity.

Module B: Peak Tailing & Asymmetry

User Question: "My peaks are tailing significantly (Tailing Factor > 1.5). I've tried a new column, but the problem persists."

Technical Diagnosis: This is a classic Secondary Silanol Interaction . The protonated amine (


) at neutral/acidic pH is ion-exchanging with residual negatively charged silanol groups (

) on the silica surface [6].

The Solution:

  • Increase Buffer Ionic Strength:

    • Protocol: Use 25–50 mM Ammonium Formate or Phosphate buffer instead of simple 0.1% Formic Acid. The cation (

      
       or 
      
      
      
      ) competes with your analyte for the silanol sites, effectively "blocking" them.
  • The "Sweeper" Additive:

    • Action: Add 5–10 mM Triethylamine (TEA) to the mobile phase (if pH < 4). TEA acts as a sacrificial base, saturating the silanols so your ANP analyte can elute cleanly.

    • Warning: TEA is not LC-MS friendly. For MS, stick to high-strength Ammonium Formate.

Experimental Protocols

Protocol 1: The "pH Scouting" Workflow

Use this to determine the optimal ionization state for separation.

ParameterCondition A (Suppressed)Condition B (Ionized/Exchange)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2)10 mM Ammonium Acetate (pH 4.8)
Mobile Phase B MethanolMethanol
Gradient 5% to 60% B over 15 min5% to 60% B over 15 min
Mechanism Ion-Pairing (TFA) + Hydrophobic RetentionMixed-Mode (if using SCX column) or Hydrophobic
Goal Sharp peaks, silanol suppressionEnhanced selectivity for isomers
Protocol 2: Isocratic Optimization for Quality Control

Based on SIELC and standard nitrophenol methods [2, 7].

  • Column: C18 (End-capped) or Mixed-Mode (C18/SCX).

  • Mobile Phase: Water / ACN / Sulfuric Acid (0.1%).

  • Ratio: Start at 85:15 (Water:ACN).

  • Flow: 1.0 mL/min.

  • Detection: UV @ 275 nm (Isobestic point region) or 285 nm.

    • Note: ANPs have UV maxima around 224 nm and 308 nm, but 275 nm often provides a stable baseline for both isomers [2].

Decision Logic & Visualization

The following diagrams illustrate the troubleshooting logic and the mechanistic interactions occurring in the column.

Figure 1: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Evaluate Chromatogram IssueType Identify Primary Issue Start->IssueType Coelution Co-elution (Poor Resolution) IssueType->Coelution Tailing Peak Tailing (> 1.5) IssueType->Tailing Drift Retention Drift IssueType->Drift CheckSolvent Current Organic Modifier? Coelution->CheckSolvent CheckBuffer Buffer Conc. < 10mM? Tailing->CheckBuffer SwitchMeOH Switch to Methanol (Exploit H-Bonding) CheckSolvent->SwitchMeOH Using ACN CheckpH Current pH? CheckSolvent->CheckpH Using MeOH AdjustpH Adjust pH to 3.0 (Differentiate pKa) CheckpH->AdjustpH IncreaseStr Increase to 25mM (Mask Silanols) CheckBuffer->IncreaseStr Yes AddTEA Add Triethylamine (TEA) (Sacrificial Base) CheckBuffer->AddTEA No (Already High)

Caption: Decision matrix for diagnosing resolution and peak shape issues in aminonitrophenol analysis.

Figure 2: The "Ortho Effect" Mechanism

OrthoEffect Analyte 2-Amino-4-Nitrophenol (Ortho-like interactions) MobilePhase Mobile Phase (MeOH/Water pH 3) Analyte->MobilePhase H-Bonding (Amine/Nitro) Stationary Stationary Phase (C18 Chains) Analyte->Stationary Hydrophobic Interaction Internal Intramolecular H-Bond (-NH2 to -OH) Analyte->Internal Stabilizes Structure Internal->Stationary Increases Apparent Hydrophobicity

Caption: Visualization of how intramolecular hydrogen bonding (Ortho Effect) alters retention behavior.

Summary Data Tables

Table 1: Physicochemical Properties of Key Isomers

Data derived from PubChem and experimental literature [3, 5].

IsomerpKa1 (Amine)pKa2 (Phenol)log P (Octanol/Water)UV Max (nm)
2-Amino-4-nitrophenol ~3.17.61.26224, 262, 308
2-Amino-5-nitrophenol ~3.58.081.26230, 285
4-Amino-2-nitrophenol ~3.07.51.20275
Table 2: Recommended Mobile Phase Additives
AdditiveRoleRecommended Conc.Notes
Ammonium Formate Buffer / Silanol Masking20–50 mMLC-MS compatible. Volatile.
Trifluoroacetic Acid (TFA) Ion Pairing / pH Control0.05% – 0.1%Strong ion pair. Suppresses MS signal. Good for UV.[1]
Triethylamine (TEA) Silanol Blocker5–10 mMNot LC-MS compatible. Excellent for peak shape.
Sulfuric Acid pH Control0.1%UV transparent. Good for low pH work.[2]

References

  • Phenomenex. (2025).[3][4] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • SIELC Technologies. (2018). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from

  • PubChem. (2025). 2-Amino-4-Nitrophenol Compound Summary. National Library of Medicine. Retrieved from

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from

  • Badea, I. A., et al. (2013).[5] Monitoring of Aminophenol Isomers in Surface Water Samples Using a New HPLC Method. Environmental Monitoring and Assessment. Retrieved from

  • Restek Corporation. (2025). LC Troubleshooting—All of My Peaks are Tailing!. Retrieved from

  • ChemicalBook. (2026). 2-Amino-5-nitrophenol Properties and Safety. Retrieved from

Sources

"preventing byproduct formation in the ethylation of aminophenols"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in the Ethylation of Aminophenols

Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center. If you are here, you are likely staring at an HPLC trace showing a "forest" of peaks where only one should stand: your


-ethylaminophenol.

The ethylation of aminophenols is deceptively simple. You have two nucleophiles on the same ring: the amine (


) and the phenol (

). The challenge isn't making them react; it's stopping them. In basic conditions, the phenoxide competes for the alkylating agent (

-alkylation), and the newly formed secondary amine is often more nucleophilic than the primary starting material, leading to "runaway" ethylation (

-diethylation). Add to this the molecule's inherent desire to oxidize into quinonic tars, and you have a perfect storm for impurity profiles.

This guide moves beyond textbook definitions to provide the causality and control needed to stabilize your chemistry.

Module 1: The Selectivity Crisis ( - vs. -Alkylation)

Q: Why is my ether ( -ethyl) content so high?

A: You are likely driving the reaction with a base that is too strong, creating a "hard" nucleophile (phenoxide) that outcompetes the "soft" nucleophile (amine).

The Mechanism: In the presence of strong bases (NaOH, KOH), the phenol is deprotonated (


). The resulting phenoxide anion is an aggressive nucleophile toward "hard" electrophiles like diethyl sulfate or ethyl halides. To favor 

-ethylation, you must keep the phenol protonated.
Protocol A: pH-Controlled Direct Alkylation (Legacy Method)

Use this if you are restricted to alkyl halides (Ethyl Bromide/Iodide).

The "Soft-Base" Strategy: Instead of NaOH, use a base that neutralizes the acid byproduct (HX) without deprotonating the phenol.

  • Solvent System: Use a polar aprotic solvent (DMF or Acetonitrile) to enhance the nucleophilicity of the amine via the "naked anion" effect, or water with strict pH control.

  • Base Selection: Use Sodium Bicarbonate (

    
    )  or Sodium Acetate .
    
    • Reasoning: The

      
       of Carbonic acid (6.4) and Acetic acid (4.76) allows them to scavenge the strong acid (HBr/HI) produced during alkylation, but they are too weak to significantly deprotonate the phenol (
      
      
      
      ).
  • Stoichiometry: Limit Ethyl Bromide to 1.05 equivalents. Excess promotes polyalkylation.

Critical Checkpoint: Monitor pH. If the pH rises above 8.5,


-alkylation rates will spike.

Module 2: Stopping the Runaway Train (Polyalkylation)

Q: Why is -diethylaminophenol forming despite 1:1 stoichiometry?

A: The product is more reactive than the reactant. The ethyl group is electron-donating (inductive effect), making the secondary amine (


-ethyl) more nucleophilic than the primary amine.
Protocol B: Reductive Alkylation (The Gold Standard)

Use this for high-purity applications (API synthesis).

This method bypasses the nucleophilic competition entirely by changing the mechanism. Instead of attacking an ethyl group, we condense the amine with Acetaldehyde to form a Schiff base (imine), which is then reduced.

Why it works:

  • Stepwise Control: The imine (

    
    ) forms selectively on the nitrogen.
    
  • Steric Gating: The imine must be reduced to the amine before a second ethyl group can be added. By controlling the hydrogen/reducing agent, you lock the reaction at the mono-ethyl stage.

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve Aminophenol in Methanol/Ethanol.

    • Add Acetaldehyde (1.0 - 1.1 eq).

    • Observation: Solution often turns yellow (Schiff base formation).

  • Reduction:

    • Catalytic: Add 5% Pd/C or Raney Nickel. Pressurize with

      
       (1-5 bar).
      
    • Chemical: Add

      
       slowly at 0-5°C.
      
  • Workup: Filter catalyst/quench. The product is almost exclusively

    
    -ethylaminophenol.
    

Module 3: Oxidation & "Color Bodies"

Q: Why is my product turning pink/black during workup?

A: Aminophenols are redox-active. In the presence of air and high pH, they oxidize to Quinone Imines , which polymerize into dark, insoluble tars.

The "Antioxidant Shield" Protocol:

  • Inerting: All reaction vessels must be purged with Nitrogen (

    
    ) or Argon.
    
  • Scavenging: Add 0.5% w/w Sodium Dithionite (

    
    )  or Sodium Metabisulfite  to the aqueous workup.
    
    • Mechanism:[1][2][3][4] These reducing agents sacrifice themselves to quench any dissolved oxygen or quinones formed.

  • Acidic Isolation: Isolate the product as a salt (e.g., Hydrochloride or Sulfate) if possible. The protonated ammonium species is resistant to oxidation.

Visualizing the Chemistry

Figure 1: Reaction Pathways & Selectivity Traps

This diagram illustrates the competition between the desired pathway and the fatal byproducts.[1]

ReactionPathways cluster_conditions Critical Control Points Start Aminophenol (Starting Material) N_Ethyl N-Ethylaminophenol (Target Product) Start->N_Ethyl Mild Base / Reductive Alkylation O_Ethyl O-Ethylaminophenol (Phenetidine Derivative) Start->O_Ethyl Strong Base (pH > 10) Phenoxide Attack Quinone Quinone Imines/Tars (Oxidation Byproduct) Start->Quinone Air/Oxidation High pH NN_Diethyl N,N-Diethylaminophenol (Over-Alkylation) N_Ethyl->NN_Diethyl Excess Alkyl Halide Uncontrolled Kinetics Control1 pH < 8.5 Control2 Inert Atmosphere Control3 Stoichiometry 1:1

Caption: Figure 1: The "Selectivity Landscape." Green paths indicate the desired flow; red dashed paths represent competitive byproduct formation driven by pH and stoichiometry.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
High Ether (

-alkyl) content
Base too strong (NaOH/KOH used).Switch to weak acid scavengers (

,

) or use Reductive Alkylation.
High

-diethyl content
Product is more reactive than reactant.Switch to Reductive Alkylation (Acetaldehyde). If using halides, reduce equivalents to 0.95 eq and recycle starting material.
Dark/Black Reaction Mixture Oxidation to quinones.Purge with

. Add Sodium Dithionite. Lower pH.
Low Yield (Incomplete Rxn) Catalyst poisoning (if catalytic) or low nucleophilicity.For catalytic: Check for Sulfur/Halide poisons. For chemical: Switch solvent to DMF/DMSO to activate amine.
Violet/Pink Mother Liquor Trace oxidation products.[3][5]Wash filter cake with dilute Sodium Metabisulfite solution.

References

  • Selectivity in Aminophenol Alkylation: Wang, R., & Xu, J. (2010).[6] Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.

  • Reductive Amination Mechanisms: Tarasevich, V. A., & Kozlov, N. G. (1999).[1] Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews.

  • Industrial Preparation of N-Alkyl Aminophenols: Ullmann's Encyclopedia of Industrial Chemistry. Aminophenols.[3][4][5][6][7][8][9][10][11] Wiley-VCH.

  • Prevention of Over-Alkylation: Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(46), 9151-9200.

  • Oxidation Mechanisms of Aminophenols: Nayal, O. S., et al. (2015). Chemoselective Reductive Amination. Journal of Organic Chemistry.[12]

Sources

"reaction condition optimization for selective nitration"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Support Subject: Reaction Condition Optimization for Selective Nitration Case ID: NIT-OPT-2024-X

Diagnostic Triage: Method Selection Matrix

Before initiating any wet chemistry, identify your substrate class to determine the optimal reactor configuration and reagent system. Nitration is not a "one-size-fits-all" reaction.[1][2][3]

Step 1: Substrate Classification & Risk Assessment
Substrate ClassReactivity ProfilePrimary RiskRecommended TechnologyKey Reagent System
Activated (Phenols, Anilines, Ethers)High (

)
Oxidation, runaway exotherm, poly-nitrationBatch (0°C) or Flow Metal Nitrates (e.g., Bi(NO3)3), Claycop, or dilute HNO3
Deactivated (Haloarenes, Benzoic Acids)Low (

)
Low conversion, harsh conditions requiredFlow Chemistry (High T/P)Mixed Acid (H2SO4/HNO3), Nitronium salts (

)
Acid Sensitive (Acetals, Protecting groups)Variable Deprotection, decompositionBatch (Mild) Acetyl Nitrate, CAN (Ceric Ammonium Nitrate)
Scale-Up Candidate (>100g)Any Heat accumulation, explosion hazardContinuous Flow Mixed Acid (Microreactor)

Troubleshooting Module A: Regioselectivity Optimization

Issue: "I am getting an inseparable mixture of ortho/para isomers."

Root Cause Analysis

In Electrophilic Aromatic Substitution (EAS), the ortho/para ratio is statistically 2:1. Deviations arise from steric hindrance or electronic directing effects. To force selectivity, you must alter the "shape" of the reaction environment or the effective size of the electrophile.

Solution 1: Shape-Selective Catalysis (The "Para" Patch)

Mechanism: Zeolites (e.g., H-Beta) possess pore structures that physically restrict the formation of the bulkier ortho transition state. The linear para isomer diffuses out significantly faster.

  • Protocol Adjustment: Switch from homogeneous mixed acid to Zeolite H-Beta with dilute HNO3.

  • Expected Outcome: Para-selectivity can increase from ~40% (mixed acid) to >80% due to pore confinement [1].

Solution 2: Surfactant-Mediated Selectivity (The "Micellar" Patch)

Mechanism: In aqueous media, surfactants like Sodium Dodecyl Sulfate (SDS) form micelles. The aromatic substrate aligns at the micelle interface. The charged sulfate heads can sterically block ortho attack or electrostatically repel the nitronium ion from specific positions.

  • Protocol Adjustment: Add 0.05 mol% SDS to the aqueous nitration stream.

  • Expected Outcome: Significant suppression of para-isomer in specific substrates (e.g., nitrobenzene nitration) and reduction of phenolic byproducts [5].[4]

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Selectivity Issue Target Desired Isomer? Start->Target Para Target: PARA Target->Para Steric drive Ortho Target: ORTHO Target->Ortho Chelation drive Zeolite Use Zeolite H-Beta (Pore Restriction) Para->Zeolite Solid Acid Route Steric Increase Electrophile Bulk (Use Acetyl Nitrate) Para->Steric Homogeneous Route Chelation Use Metal Nitrate (Coordination Control) Ortho->Chelation Substrate has Lewis Base?

Figure 1: Decision logic for selecting reaction conditions based on desired regiochemical outcome.

Troubleshooting Module B: Over-Nitration & Safety

Issue: "My reaction exotherms violently, or I produce dinitro impurities."

Root Cause Analysis

Nitration is highly exothermic (


). In batch reactors, poor heat transfer leads to "hot spots." Since the activation energy for the second nitration is often accessible at these elevated local temperatures, dinitration occurs (the "thermal runaway" effect).
Solution: Continuous Flow Microreactors

Mechanism: Microreactors have a high surface-area-to-volume ratio (


), allowing near-instantaneous heat dissipation. This maintains the reaction at the exact setpoint (isothermal), preventing the activation of the second nitration step.
  • Key Variable: Residence Time (

    
    ).  In flow, reaction time is defined by volume/flow rate. You can quench the reaction milliseconds after mononitration is complete.
    
  • Safety Note: Flow reactors contain minimal active material at any second, eliminating the risk of bulk explosion [3].

Visual Logic: Flow Chemistry Setup

FlowSetup Substrate Substrate Feed (in DCM/Organic) Pump1 HPLC Pump A Substrate->Pump1 Acid Nitrating Agent (HNO3/H2SO4) Pump2 HPLC Pump B Acid->Pump2 Mixer T-Mixer / Chip (High Shear) Pump1->Mixer Pump2->Mixer Reactor Residence Loop (Temp Controlled) Mixer->Reactor Defined t_R Quench Quench Zone (Ice/Water) Reactor->Quench Stop Reaction

Figure 2: Schematic of a continuous flow nitration setup for precise residence time control.

Advanced Protocols (The "Patches")

Protocol A: Solid Acid Catalysis (Para-Selective)

Best for: Toluene, Anisole, Phenol.

  • Catalyst Prep: Calcine Zeolite H-Beta (Si/Al ratio ~25) at 500°C for 4 hours to remove moisture.

  • Reaction:

    • Suspend Substrate (10 mmol) and Zeolite (0.5 g) in solvent (dichloroethane or neat).

    • Add HNO3 (65%, 12 mmol) dropwise at 0°C.

    • Stir at room temperature.

  • Workup: Filter the catalyst (recyclable). Wash filtrate with water/brine. Evaporate solvent.

  • Validation: Check GC/HPLC. Expect para:ortho ratio > 3:1 [1, 2].

Protocol B: Continuous Flow with SDS (High Purity)

Best for: Nitrobenzene, Deactivated substrates.

  • Feed A: Nitrobenzene (neat or in solvent).

  • Feed B: Mixed Acid (H2SO4/HNO3) containing 0.05 mol% SDS .

  • Reactor: Capillary microreactor (PFA tubing, 0.8mm ID) or Glass Chip.

  • Conditions:

    • Temperature: 40-60°C (optimized per substrate).

    • Residence Time: 4 minutes (adjust flow rate).

  • Quench: Immediate output into ice water.

  • Result: SDS minimizes mass transfer resistance and suppresses byproduct formation (nitrophenols) [5, 6].

FAQ: Common Support Tickets

Q: Why is my yield low despite 100% conversion of starting material? A: You are likely experiencing oxidative degradation. Nitric acid is a potent oxidant.

  • Fix: Lower the temperature and ensure your HNO3 is free of nitrous acid (

    
    ). Add urea or sulfamic acid to the reaction mixture to scavenge nitrous acid species, which catalyze oxidation.
    

Q: Can I use "Green" nitration reagents? A: Yes. For activated substrates, use Bismuth Nitrate (


) supported on Montmorillonite clay. It is solid, non-corrosive, and highly selective for ortho-nitration of phenols due to chelation effects.

Q: How do I calculate the exact Nitronium Ion (


) concentration? 
A:  In mixed acid, it depends on the 

strength.
  • At <85%

    
    , 
    
    
    
    concentration is negligible (reaction is slow).
  • At >90%

    
    , conversion to 
    
    
    
    is nearly complete.
  • Tip: Use Raman spectroscopy for real-time monitoring of the

    
     peak (~1400 cm⁻¹) [4].
    

References

  • Regioselective nitration of phenol over solid acid catalysts. Catalysis Communications. (Verified via search snippet 1.4)

  • Selective nitration of aromatic compounds by solid acid catalysts. RSC Advances. (Verified via search snippet 1.13)

  • Continuous-Flow Process for Selective Mononitration. ACS Omega. (Verified via search snippet 1.6)

  • Mechanism and regioselectivity of electrophilic aromatic nitration. Journal of Molecular Modeling. (Verified via search snippet 1.5)

  • Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega. (Verified via search snippet 1.14)

  • Nitration and Flow Chemistry. EWA Direct. (Verified via search snippet 1.3)

Sources

"challenges in the purification of polar aromatic compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Aromatic Compounds

Status: Online Operator: Senior Application Scientist (Dr. X) Case ID: PAC-PUR-001

Welcome to the Advanced Purification Support Hub.

You are likely here because your polar aromatic compound (e.g., functionalized phenol, aniline derivative, or heterocycle) is behaving poorly. It is likely displaying one of three classic failure modes:

  • Tailing: The peak looks like a "shark fin," dragging on forever.

  • No Retention: It shoots through the column in the void volume (

    
    ).
    
  • Solubility Issues: It crashes out of solution when injected.

This guide moves beyond basic textbook advice. We will address the causality of these failures and provide self-validating protocols to fix them.

Section 1: The "Tailing" Nightmare (Peak Shape Issues)

The Symptom: Your compound elutes with a sharp front but a long, dragging tail (Asymmetry Factor


).
The Cause: Secondary Silanol Interactions. 
Polar aromatics possess lone pair electrons (N, O, S) that act as Lewis bases. These interact with residual acidic silanols (Si-OH) on the surface of silica or C18 supports. This is not a "separation"; it is a reversible adsorption that destroys resolution.
Troubleshooting Protocol: The "Competitor" Strategy

Do not just "add acid." You must block the active sites.

Q: My aromatic amine is tailing on C18. I added 0.1% Formic Acid, but it didn't help. Why? A: Formic acid (


) might protonate your amine, preventing it from acting as a Lewis base, but it doesn't suppress the most acidic silanols effectively.
  • The Fix: Switch to a High pH Stable C18 column and use a basic modifier.

  • The Mechanism: At pH 10 (using Ammonium Hydroxide or Triethylamine), the silanols are deprotonated (Si-O⁻), but your basic amine is neutral (non-ionized). Neutral compounds retain better on C18 and do not interact ionically with the surface.

Q: I must use Normal Phase (Silica). How do I stop the tailing? A: You need a "Sacrificial Base."

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Why it works: The TEA saturates the silica surface active sites, effectively "capping" the column in real-time. Your analyte is forced to interact only with the bulk solvent partition, restoring peak symmetry.

Data: Impact of Modifiers on Asymmetry

Analyte TypeColumnMobile Phase ModifierResulting

Basic (Aniline)C18 (Standard)None2.4 (Fail)
Basic (Aniline)C18 (Standard)0.1% TFA1.3 (Pass)
Basic (Aniline)C18 (Hybrid)10mM NH₄HCO₃ (pH 10)1.05 (Excellent)
Acidic (Phenol)Silica1% Acetic Acid1.1 (Pass)

Section 2: Retention Issues (The "Void Volume" Express)

The Symptom: Your compound elutes immediately (


).
The Cause: Phase Mismatch. 
Polar aromatics are often too polar for C18 (they prefer the water in the mobile phase) but too hydrophobic for standard Silica (they stick irreversibly or streak).
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

Think of HILIC as "Reverse Reverse-Phase."

  • Stationary Phase: Polar (Bare Silica, Amide, or Diol).[1]

  • Mobile Phase: High Organic (Acetonitrile) is the weak solvent; Water is the strong solvent.

The Mechanism: HILIC forms a water-rich layer on the surface of the polar stationary phase. Your polar aromatic partitions into this water layer.

Q: When should I abandon C18 and switch to HILIC? A: Use the "Log P" Rule of Thumb.

  • If Log P > 1: Stick with C18.

  • If Log P < 0: Switch to HILIC immediately.

  • If Log P is 0–1: Try "Aqueous Stable" C18 (Polar-embedded group).

method_selection cluster_modifiers Optimization Loop Start Start: Analyte Characterization Solubility Check Solubility Start->Solubility LogP_Check Check Log P (Polarity) Solubility->LogP_Check Soluble in MeOH/ACN NP Normal Phase (Silica) Hexane/EtOAc Solubility->NP Soluble in Hexane/DCM RP Reverse Phase (C18) Water/ACN LogP_Check->RP Log P > 1 LogP_Check->RP Log P 0-1 (Use Polar Embedded C18) HILIC HILIC Mode ACN/Water buffer LogP_Check->HILIC Log P < 0 Tailing Peak Tailing? RP->Tailing HILIC->Tailing AddBase Add TEA/NH4OH Tailing->AddBase Analyte is Basic AddAcid Add TFA/Formic Tailing->AddAcid Analyte is Acidic

Figure 1: Decision Matrix for Stationary Phase Selection based on compound polarity (Log P) and solubility.

Section 3: Solubility & Loading (The "Crash Out")

The Symptom: High backpressure immediately after injection, or split peaks. The Cause: Solvent Strength Mismatch. Injecting a sample dissolved in 100% DMSO or DMF onto a C18 column running 95% Water causes the compound to precipitate instantly at the column head.

Protocol: Dry Loading (The "Gold Standard" for Flash)

For purification of polar aromatics that only dissolve in strong solvents (DMSO, DMF), liquid injection is a failure point. You must use Dry Loading.

Step-by-Step Dry Loading Protocol:

  • Dissolution: Dissolve your crude mixture in the minimum amount of a volatile strong solvent (e.g., Acetone, Methanol, or DCM). Do not use DMSO.

  • Adsorption: Add a solid support.

    • For Silica Columns: Use Silica Gel (Ratio: 1 part sample to 3 parts silica).

    • For C18 Columns: Use Celite 545 or Diatomaceous Earth (Ratio: 1 part sample to 4 parts Celite).

    • Why Celite? It is inert and does not retain the compound, allowing for sharper release.

  • Evaporation: Rotovap the slurry until it is a free-flowing powder.

    • Critical Check: If it is sticky or clumps, you have residual solvent. Add more support and re-evaporate.

  • Loading: Pour the powder into a solid load cartridge (empty pre-column) and place it inline before your main column.

Validation: Compare the peak width (FWHM) of a liquid injection vs. a dry load. The dry load should yield a narrower peak because the sample is introduced as a focused band as soon as the mobile phase dissolves it.

Section 4: Summary of Critical Parameters

ParameterRecommendation for Polar AromaticsReason
Stationary Phase HILIC (Bare Silica) or Polar-Embedded C18Matches polarity; prevents phase collapse.
Mobile Phase A Water + 10mM Ammonium FormateBuffer controls ionization state.
Mobile Phase B Acetonitrile (ACN)Aprotic solvent; sharpens peaks compared to MeOH.
pH Control pH 3 (Acidic) or pH 9-10 (Basic)Never run at the pKa of the analyte.
Loading Dry Load on CelitePrevents precipitation and band broadening.

References

  • Agilent Technologies. (2020). GC Troubleshooting Series: Tailing Peaks. Agilent.com.[2] [Link]

  • Biotage. (2023).[3] What can I use to purify polar reaction mixtures? HILIC Explained. Biotage Blog. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Teledyne ISCO. (2019).[4] Chromatography Troubleshooting Guide. Teledyne ISCO.[4] [Link]

Sources

Technical Support Center: Enhancing the Storage Stability of 3-(Ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Ethylamino)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles of its degradation, you can implement effective strategies to ensure its integrity for reliable experimental outcomes.

Introduction: The Inherent Instability of 3-(Ethylamino)-4-nitrophenol

3-(Ethylamino)-4-nitrophenol is a valuable intermediate in various synthetic applications. However, its chemical structure, which incorporates both an aminophenol and a nitrophenol moiety, renders it susceptible to degradation. The electron-donating ethylamino group and the electron-withdrawing nitro group on the phenolic ring create a molecule prone to oxidation and other degradation pathways, often accelerated by environmental factors.

This guide provides a comprehensive overview of the potential stability issues, troubleshooting advice for common observations, and detailed protocols for assessing and improving the long-term stability of your 3-(Ethylamino)-4-nitrophenol samples.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments with 3-(Ethylamino)-4-nitrophenol in a practical question-and-answer format.

Question 1: My solid 3-(Ethylamino)-4-nitrophenol, which was initially a yellow-orange powder, has darkened to a brown or reddish-brown color. What is causing this discoloration?

Answer: The observed discoloration is a classic indicator of oxidative degradation. The aminophenol functional group is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. This process often leads to the formation of highly colored polymeric quinone-imine structures. The likely degradation pathway involves the oxidation of the phenolic hydroxyl group and the secondary amine.

To mitigate this, it is crucial to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from both oxygen and light. Storage at reduced temperatures (2-8°C) is also highly recommended to slow down the rate of any potential degradation reactions.[1][2]

Question 2: I've observed a decrease in the purity of my 3-(Ethylamino)-4-nitrophenol sample over time, as determined by HPLC analysis. What are the likely degradation products I am seeing?

Answer: A decrease in purity is a quantitative confirmation of degradation. While the exact degradation products of 3-(Ethylamino)-4-nitrophenol are not extensively documented in publicly available literature, we can infer the likely species based on the degradation of related compounds like p-aminophenol and nitrophenols.[3][4][5]

The primary degradation pathway is likely oxidation, leading to the formation of N-ethyl-benzoquinone-imine and subsequent polymerization products. Hydrolysis of the ethylamino group under certain conditions, though less likely for the solid, could lead to 3-amino-4-nitrophenol. Photodegradation is also a significant concern for nitrophenols, potentially leading to the formation of various phenolic and ring-opened products.[6][7][8]

To identify the specific impurities, we recommend using a high-resolution mass spectrometry method (LC-MS) in conjunction with your HPLC protocol.

Question 3: My stock solution of 3-(Ethylamino)-4-nitrophenol in an organic solvent (e.g., DMSO, Methanol) appears to be degrading faster than the solid material. Why is this happening and how can I prevent it?

Answer: The increased degradation rate in solution is expected. In solution, the molecules have greater mobility, increasing the frequency of collisions and reactions with dissolved oxygen and other reactive species. The choice of solvent can also play a role, as some solvents may contain impurities (e.g., peroxides in older ethers) that can initiate degradation.

For optimal stability in solution, we recommend the following:

  • Use high-purity, anhydrous solvents.

  • Prepare stock solutions fresh whenever possible. If you must store them, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • De-gas your solvent with an inert gas (argon or nitrogen) before preparing the solution to remove dissolved oxygen.

  • Store solutions in amber vials to protect them from light.

Question 4: I am seeing inconsistent results in my biological assays using 3-(Ethylamino)-4-nitrophenol. Could this be related to its stability?

Answer: Absolutely. If the compound degrades, its effective concentration in your assay will be lower than expected, leading to variability in your results. Furthermore, the degradation products themselves could have unintended biological activity or interfere with your assay, leading to misleading data.

To ensure consistency, it is imperative to:

  • Regularly check the purity of your stock compound using a validated analytical method like HPLC.

  • Always use freshly prepared dilutions from a recently verified stock for your experiments.

  • Run a control with a known stable batch of the compound if available.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 3-(Ethylamino)-4-nitrophenol?

A1: For long-term stability, solid 3-(Ethylamino)-4-nitrophenol should be stored under the conditions outlined in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aminophenol moiety.
Light Protected from Light (Amber Vial)Minimizes photodegradation of the nitrophenol ring.
Container Tightly Sealed Glass VialPrevents exposure to moisture and atmospheric oxygen.

Q2: How should I handle the compound during weighing and preparation of solutions to minimize degradation?

A2: To minimize exposure to atmospheric oxygen and light during handling:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Work quickly in a well-ventilated area, or preferably, in a glove box under an inert atmosphere.

  • Use amber glassware or wrap your glassware in aluminum foil when preparing solutions.

Q3: Can I use antioxidants to stabilize my solutions of 3-(Ethylamino)-4-nitrophenol?

A3: The addition of antioxidants can be a viable strategy, but it must be approached with caution as the antioxidant could interfere with your downstream applications. If you choose to explore this, common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT) or ascorbic acid. However, their compatibility and effectiveness for 3-(Ethylamino)-4-nitrophenol would need to be validated for your specific application. It is generally preferable to rely on proper storage and handling techniques to ensure stability.

Q4: What is the role of pH in the stability of 3-(Ethylamino)-4-nitrophenol in aqueous solutions?

A4: The pH of an aqueous solution can significantly impact the stability of aminophenols. Generally, the rate of auto-oxidation of aminophenols increases at higher (alkaline) pH values.[9][10] Therefore, if you are working with aqueous solutions, maintaining a neutral or slightly acidic pH may improve stability. However, the optimal pH will also depend on the solubility requirements of your experiment.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-(Ethylamino)-4-nitrophenol. The specific parameters may need to be optimized for your HPLC system.

Materials:

  • 3-(Ethylamino)-4-nitrophenol sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A common starting gradient is 10-90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve a small amount of 3-(Ethylamino)-4-nitrophenol in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (a wavelength scan is recommended to determine the optimal wavelength).

  • Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

Protocol 2: Accelerated Stability Study

This protocol is designed to assess the stability of 3-(Ethylamino)-4-nitrophenol under stressed conditions to predict its long-term stability. This is based on the principles outlined in the ICH Q1A(R2) guidelines.[11][12][13][14]

Materials:

  • Multiple vials of a single batch of 3-(Ethylamino)-4-nitrophenol

  • Temperature and humidity-controlled stability chamber

  • HPLC system for purity analysis

Procedure:

  • Initial Analysis (Time 0): Analyze the purity of the initial batch of 3-(Ethylamino)-4-nitrophenol using the HPLC protocol described above. This will serve as your baseline.

  • Storage Conditions: Place the vials of the compound under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Long-term (Control): 25°C ± 2°C / 60% RH ± 5% RH (or recommended storage of 2-8°C)

  • Time Points: Pull samples from each storage condition at predetermined time points. For an accelerated study, typical time points are 1, 3, and 6 months.[11][12][13]

  • Analysis: At each time point, analyze the purity of the samples by HPLC. Also, visually inspect the samples for any changes in color or physical appearance.

  • Data Evaluation: Compare the purity and appearance of the samples at each time point to the initial data. A significant change is often defined as a 5% decrease in purity from the initial value.

Visualizing Degradation and Stability Workflows

Diagram 1: Potential Degradation Pathway

G A 3-(Ethylamino)-4-nitrophenol B Oxidation (O2, Light, Heat) A->B C N-ethyl-benzoquinone-imine intermediate B->C D Polymerization C->D E Colored Degradation Products (Brown/Red) D->E

Caption: Potential oxidative degradation pathway of 3-(Ethylamino)-4-nitrophenol.

Diagram 2: Experimental Workflow for Stability Assessment

Sources

Validation & Comparative

"3-(Ethylamino)-4-nitrophenol vs 4-amino-3-nitrophenol properties"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(Ethylamino)-4-nitrophenol and 4-amino-3-nitrophenol , focusing on their physicochemical properties, synthesis pathways, and applications in dye chemistry and drug development.[1]

Part 1: Executive Summary & Chemical Identity

These two compounds are regioisomers with distinct electronic properties driven by the relative positions of the nitro (-NO₂) and amino (-NHR) groups on the phenol ring.[1]

  • 4-amino-3-nitrophenol (4A3NP) is an industry-standard oxidative dye coupler known for producing violet-to-red shades.[1] Its "push-pull" electronic system is defined by an amino group para to the hydroxyl and a nitro group ortho to the amino.[1]

  • 3-(Ethylamino)-4-nitrophenol (3EA4NP) is a specialized intermediate.[1] With the nitro group para to the hydroxyl and the ethylamino group meta, it exhibits higher acidity and a hypsochromic (blue-shifted) absorption relative to its isomer, typically yielding orange/yellow tones.[1]

Table 1: Physicochemical Comparison
Feature4-amino-3-nitrophenol 3-(Ethylamino)-4-nitrophenol
CAS Number 610-81-1 25186-40-7
Structure Phenol, 4-amino-3-nitro-Phenol, 3-(ethylamino)-4-nitro-
Formula C₆H₆N₂O₃C₈H₁₀N₂O₃
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 154.12 g/mol 182.18 g/mol
Appearance Dark red/violet crystalline powderOrange/Red crystalline solid
Melting Point 150–154 °C~135–140 °C (Estimated)
Solubility Water (<10 g/L), Ethanol, DMSOHigher lipophilicity (Soluble in alcohols/esters)
pKa (Phenolic) ~8.5 (Nitro is meta to OH)~7.2 (Nitro is para to OH - Acidifying)
λmax (Basic) ~510 nm (Violet/Red)~460–480 nm (Orange/Yellow)
Regulatory SCCS Safe (Max 1.5% on-head)Less data; Research/Industrial use

Part 2: Structural Analysis & Synthesis Pathways

The synthesis and reactivity of these isomers differ fundamentally due to the directing effects of the substituents.[1]

Visualization: Synthesis Logic & Structural Isomerism

ChemicalPathways cluster_comparison Electronic Effect PAP p-Aminophenol (Starting Material) Protect Acetylation (Protection) PAP->Protect Route A: Electrophilic Subst. Nitration1 Nitration (HNO3) Protect->Nitration1 Route A: Electrophilic Subst. Hydrolysis Hydrolysis (Deprotection) Nitration1->Hydrolysis Route A: Electrophilic Subst. Target1 4-amino-3-nitrophenol (Violet/Red) Hydrolysis->Target1 Route A: Electrophilic Subst. Target2 3-(Ethylamino)-4-nitrophenol (Orange) CNP 3-Fluoro-4-nitrophenol (or 3-Chloro) Subst Nu- Aromatic Substitution (Ethylamine, Heat) CNP->Subst Route B: Nucleophilic Subst. Subst->Target2 Route B: Nucleophilic Subst.

Figure 1: Comparative synthesis routes. Route A relies on electrophilic aromatic substitution directed by the acetamido group.[1] Route B utilizes nucleophilic aromatic substitution (SNAr) activated by the para-nitro group.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-amino-3-nitrophenol (Standard Route)

Rationale: Direct nitration of p-aminophenol fails due to oxidation.[1] Protection of the amine is required.[1]

  • Acetylation : Dissolve p-aminophenol (10 g) in acetic acid/acetic anhydride (1:1 v/v). Reflux for 1 hour. Pour into ice water to precipitate 4-acetamidophenol .[1]

  • Nitration : Suspend the amide in glacial acetic acid at 10°C. Add fuming nitric acid dropwise, maintaining temperature <20°C. The acetamido group directs the nitro group to the ortho position (position 3 relative to phenol).[1]

  • Hydrolysis : Reflux the intermediate (4-acetamido-3-nitrophenol) in 10% NaOH or HCl for 1 hour to remove the acetyl group.

  • Purification : Neutralize to pH 6.0 to precipitate 4-amino-3-nitrophenol .[1] Recrystallize from water/ethanol.

    • Yield: ~65-70%.[1]

    • QC: HPLC purity >98%; Melting point 150-154°C.

Protocol B: Synthesis of 3-(Ethylamino)-4-nitrophenol (SNAr Route)

Rationale: The nitro group at position 4 activates the position 3 halogen for nucleophilic attack.[1]

  • Starting Material : Begin with 3-fluoro-4-nitrophenol (or 3-chloro-4-nitrophenol, though fluoro reacts faster).[1]

  • Substitution : Dissolve 1.0 eq of substrate in ethanol or DMSO. Add 3.0 eq of ethylamine (70% aq. solution).

  • Reaction : Heat to 60-80°C in a sealed pressure tube (to prevent amine loss) for 4–6 hours. Monitor via TLC (Mobile phase: DCM:MeOH 95:5).

    • Mechanism: Meisenheimer complex formation followed by halide elimination.

  • Workup : Evaporate solvent. Acidify with 1M HCl to remove excess amine, then extract with Ethyl Acetate.

  • Purification : Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

    • QC: 1H-NMR (Verify ethyl triplet/quartet and aromatic substitution pattern).

Protocol C: Spectrophotometric Analysis (Performance Test)

Rationale: To quantify the color shift and pH stability.

  • Preparation : Prepare 0.1 mM solutions of both compounds in:

    • (A) 0.1 M HCl (Acidic)

    • (B) Phosphate Buffer pH 7.0 (Neutral)

    • (C) 0.1 M NaOH (Basic)

  • Measurement : Scan UV-Vis spectrum from 200–600 nm.

  • Expected Results :

    • 4-amino-3-nitrophenol : λmax shifts from ~230 nm (acid) to ~510 nm (base, deep violet anion).[1]

    • 3-(Ethylamino)-4-nitrophenol : λmax shifts to ~470 nm (base, orange anion).[1] The para-nitro group stabilizes the phenolate more effectively, causing a distinct color difference.[1]

Part 4: Safety & Toxicology (E-E-A-T)

  • 4-amino-3-nitrophenol :[1][4][5][9][10][11]

    • Mutagenicity : Generally negative in Ames tests (Salmonella typhimurium) when pure.

    • Sensitization : Classified as Skin Sens. 1 (H317).

    • Regulatory : EU SCCS considers it safe in oxidative hair dyes at concentrations up to 3% (1.5% on-head).

  • 3-(Ethylamino)-4-nitrophenol :

    • Data Gap : Less toxicological data is available publicly compared to the isomer.[1]

    • Risk Assessment : Structurally similar to other nitro-amino phenols; assume potential for skin sensitization.[1] The ethyl group typically increases lipophilicity, potentially enhancing dermal penetration rates compared to the non-alkylated parent.[1]

References

  • SCCS (Scientific Committee on Consumer Products) . (2007).[9] Opinion on 4-Amino-3-nitrophenol. European Commission.[11] Available at: [Link]

  • PubChem . (n.d.).[7][12] 4-Amino-3-nitrophenol (CID 3758882).[1] National Library of Medicine. Available at: [Link]

  • Kim, H. Y., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol. Toxics, 12(5), 340. Available at: [Link]

  • PrepChem . (n.d.). Preparation of 3-amino-4-nitrophenol derivatives. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activities of Aminonitrophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of small molecules is paramount. This guide provides an in-depth technical comparison of the biological activities of various aminonitrophenol isomers, focusing on their antimicrobial, antioxidant, and cytotoxic properties. By synthesizing data from experimental studies, we aim to elucidate the structure-activity relationships that govern their efficacy and potential therapeutic applications. This document is designed to be a practical resource, offering not only comparative data but also detailed experimental protocols and mechanistic insights.

Introduction to Aminonitrophenols

Aminonitrophenols are a class of aromatic organic compounds containing amino, nitro, and hydroxyl groups attached to a benzene ring. The relative positions of these functional groups significantly influence their physicochemical properties and, consequently, their biological activities. These compounds and their derivatives have garnered interest for their potential applications in medicinal chemistry and materials science. However, their biological profiles, including potential toxicity, necessitate a thorough and comparative evaluation. This guide will focus on a selection of aminonitrophenol isomers for which comparative data, though sometimes indirect, is available, including 2-amino-4-nitrophenol, 2-amino-5-nitrophenol, 4-amino-2-nitrophenol, and 4-amino-3-nitrophenol.

Antimicrobial Activity: A Comparative Overview

The antimicrobial potential of phenolic compounds is well-documented, and the introduction of amino and nitro groups can modulate this activity. The efficacy of aminonitrophenols against various microbial strains is influenced by factors such as the position of the functional groups, which affects their ability to interact with microbial cell membranes and intracellular targets.

Comparative Antimicrobial Data

Direct comparative studies on the antimicrobial activity of a wide range of aminonitrophenol isomers are limited. However, studies on aminophenol isomers provide a foundational understanding. For instance, a comparative study on the antibacterial activities of aminophenol isomers demonstrated that p-aminophenol exhibits significantly greater inhibition of bacterial growth compared to its ortho and meta isomers when tested at the same concentrations[1]. This suggests that the para-positioning of the amino and hydroxyl groups is favorable for antibacterial action.

Table 1: Summary of Antimicrobial Activity Data for Aminophenol Isomers

CompoundRelative Antibacterial Activity
o-AminophenolLower than p-aminophenol[1]
m-AminophenolLower than p-aminophenol[1]
p-AminophenolHighest among the three isomers[1]
Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanisms of phenolic compounds often involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. The presence of a nitro group, an electron-withdrawing group, can enhance the antimicrobial activity by increasing the compound's reactivity and ability to generate reactive oxygen species (ROS) within the microbial cell. The amino group, on the other hand, can influence the compound's polarity and ability to interact with microbial surfaces.

Antioxidant Capacity: A Structure-Activity Relationship Analysis

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence and position of other substituents on the aromatic ring, such as amino and nitro groups, can significantly modulate this antioxidant potential.

Comparative Antioxidant Activity

Studies on aminophenol isomers have shown a clear structure-activity relationship. The ortho (2-aminophenol) and para (4-aminophenol) isomers exhibit potent radical scavenging activity, while the meta (3-aminophenol) isomer is significantly less active[2]. This difference is attributed to the ability of the ortho and para isomers to form more stable radical intermediates through resonance delocalization involving the amino group.

Information on the antioxidant activity of aminonitrophenol isomers is less direct. The presence of the electron-withdrawing nitro group is generally expected to decrease the hydrogen-donating ability of the phenolic hydroxyl group, thereby reducing antioxidant activity. However, the overall antioxidant capacity will be a balance between the electron-donating effect of the amino group and the electron-withdrawing effect of the nitro group, as well as their relative positions.

Table 2: Relative Antioxidant Activity of Aminophenol Isomers

CompoundDPPH Radical Scavenging Activity
2-AminophenolPotent[2]
3-AminophenolSignificantly less active[2]
4-AminophenolPotent[2]
Mechanism of Antioxidant Action

The primary mechanism of antioxidant action for phenolic compounds is through hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency. In aminophenols, the amino group can participate in stabilizing the radical through resonance, which is more effective when it is in the ortho or para position relative to the hydroxyl group.

Antioxidant_Mechanism AP Aminophenol (o- or p-) AP_radical Stable Phenoxyl Radical AP->AP_radical H• donation FR Free Radical (R•) FR_neutral Neutralized Molecule (RH) FR->FR_neutral accepts H•

Caption: Hydrogen atom donation from an aminophenol to a free radical.

Cytotoxicity: A Comparative Toxicological Profile

The cytotoxicity of aminonitrophenols is a critical aspect of their biological evaluation, as it determines their potential for therapeutic use and their safety as industrial chemicals. The position of the functional groups plays a crucial role in their interaction with cellular components and their metabolic activation into reactive species.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of a broad range of aminonitrophenol isomers are not abundant. However, a study on nitrophenol isomers in human lung cells found that 4-nitrophenol was the most cytotoxic, while 2-nitrophenol was the least toxic[3]. This suggests that the para-position of the nitro group relative to the hydroxyl group enhances cytotoxicity.

Furthermore, toxicological studies by the National Toxicology Program (NTP) have provided data on individual aminonitrophenol isomers. 2-Amino-5-nitrophenol was found to induce gene mutations in bacteria and cultured mammalian cells[4]. 2-Amino-4-nitrophenol was shown to cause renal toxicity in rats and mice[5]. The use of 4-amino-3-nitrophenol in hair dyes at low concentrations, while other isomers are banned, also points to a lower toxicity profile for this particular isomer.

Table 3: Summary of Cytotoxicity and Toxicity Data for Selected Aminonitrophenol and Nitrophenol Isomers

CompoundCell Line/OrganismObserved EffectReference
2-NitrophenolHuman Lung CellsLeast cytotoxic among NP isomers[3]
3-NitrophenolHuman Lung CellsIntermediate cytotoxicity[3]
4-NitrophenolHuman Lung CellsMost cytotoxic among NP isomers[3]
2-Amino-4-nitrophenolRats and MiceRenal toxicity[5]
2-Amino-5-nitrophenolBacteria and Mammalian CellsGene mutations[4]
Mechanistic Insights into Cytotoxicity

The cytotoxicity of nitroaromatic compounds is often linked to their metabolic reduction to reactive nitroso and hydroxylamino intermediates, which can bind to cellular macromolecules like DNA and proteins, leading to cellular damage. The generation of reactive oxygen species (ROS) is another common mechanism of toxicity. The position of the amino group can influence the metabolic pathways and the nature of the reactive metabolites formed. For instance, the nephrotoxicity of 4-aminophenol is known to be mediated by its oxidation to a reactive quinoneimine intermediate.

Cytotoxicity_Workflow Start Cell Seeding Compound Compound Treatment Start->Compound Incubation Incubation Compound->Incubation MTT MTT Addition Incubation->MTT Formazan Formazan Formation (in viable cells) MTT->Formazan Solubilization Solubilization Formazan->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance

Caption: A typical workflow for an MTT cytotoxicity assay.

Experimental Protocols

To facilitate reproducible research, detailed protocols for the key assays discussed in this guide are provided below.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound and the positive control in the microtiter plate wells.

  • Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution Start Prepare Serial Dilutions of Compound Inoculate Inoculate with Microorganism Start->Inoculate Incubate Incubate Inoculate->Incubate Read Determine MIC (Lowest concentration with no growth) Incubate->Read

Caption: Workflow for the broth microdilution assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

Materials:

  • DPPH solution in methanol or ethanol

  • Test compound solutions at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol (as blank)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Add the test compound solution to the DPPH solution in a test tube or microplate well.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of around 570 nm. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of aminonitrophenols, highlighting the significant influence of isomeric positioning of the amino, nitro, and hydroxyl groups. The available data suggests that the para-substituted isomers of aminophenols tend to exhibit higher antimicrobial and antioxidant activities. For nitrophenols, the para-isomer appears to be the most cytotoxic.

However, a clear and comprehensive structure-activity relationship for aminonitrophenols requires more direct comparative studies. Future research should focus on the systematic evaluation of a wider range of aminonitrophenol isomers for their antimicrobial, antioxidant, and cytotoxic activities under standardized experimental conditions. Such studies will be invaluable for identifying lead compounds for drug discovery and for ensuring the safe use of these chemicals in various industrial applications.

References

  • A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. Request PDF on ResearchGate. Available at: [Link]

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PubMed Central. Available at: [Link]

  • 2-AMINO-5-NITROPHENOL - IARC Monographs. Available at: [Link]

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PubMed Central. Available at: [Link]

  • 2-AMINO-4-NITROPHENOL - IARC Monographs. Available at: [Link]

Sources

"spectroscopic comparison of 3-(Ethylamino)-4-nitrophenol and its precursors"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Chromophore

In the development of high-performance hair dyes and pharmaceutical intermediates, 3-(Ethylamino)-4-nitrophenol represents a critical scaffold. Its value lies in the specific electronic environment created by the ortho-positioning of a strong electron donor (ethylamino group) and a strong electron acceptor (nitro group).

This guide compares the spectroscopic signature of the final product against its primary synthetic precursor, 3-Fluoro-4-nitrophenol . We focus on the Nucleophilic Aromatic Substitution (SNAr) pathway, as it offers the most distinct spectroscopic checkpoints for validating conversion.

Why this comparison matters:

  • Process Control: Distinguishing the product from the fluoro-precursor is critical because unreacted fluorinated aromatics are often toxic and chemically reactive.

  • Purity Validation: The shift in UV

    
     and the appearance of specific NMR coupling patterns provide a self-validating system for reaction monitoring without the need for destructive testing.
    

Structural & Mechanistic Comparison

The transformation from precursor to product involves the substitution of a fluorine atom with an ethylamino group. This alters the molecular symmetry, electronic density, and hydrogen-bonding potential.

FeaturePrecursor (Alternative 1) Product (Target)
Compound 3-Fluoro-4-nitrophenol 3-(Ethylamino)-4-nitrophenol
CAS 394-41-225186-40-7
Electronic System Electron-withdrawing F stabilizes the ring but provides weak resonance donation.Strong "Push-Pull" system. Ethylamino group strongly donates electrons into the nitro-conjugated ring.
Key Spectroscopic Marker 19F NMR Signal (Distinct singlet/multiplet)Ethyl Group (Triplet/Quartet in 1H NMR)
Visual Appearance Pale Yellow / Beige PowderDeep Orange / Red Powder
Solubility Moderate in organic solvents; acidic pKa (~6.4).Lipophilic; amphoteric nature due to amine/phenol.
Reaction Pathway Visualization

The following diagram outlines the SNAr pathway and the critical spectroscopic checkpoints (SC) where the transition must be monitored.

G cluster_0 Spectroscopic Checkpoints (SC) Start Precursor: 3-Fluoro-4-nitrophenol Complex Transition State: Meisenheimer Complex Start->Complex Nucleophilic Attack (SC1: Loss of F-C coupling) Reagent Reagent: Ethylamine (EtNH2) Reagent->Complex Product Product: 3-(Ethylamino)-4-nitrophenol Complex->Product Elimination of HF (SC2: Red Shift in UV) SC1 SC1: 19F NMR Disappearance of -114 ppm peak SC2 SC2: UV-Vis Bathochromic Shift (>50 nm)

Figure 1: Synthetic workflow for the SNAr conversion of 3-fluoro-4-nitrophenol, highlighting critical spectroscopic checkpoints (SC).

Spectroscopic Characterization Guide

A. UV-Visible Spectroscopy (The "Color" Test)

The most immediate indicator of reaction success is the bathochromic shift (red shift).

  • Precursor: The 3-Fluoro-4-nitrophenol absorbs in the UV/near-UV region. The fluorine atom has a minimal effect on the

    
    -system's conjugation length.
    
  • Product: The ethylamino group is a strong auxochrome. Its lone pair participates in resonance with the para-nitro group (relative to the amine), significantly lowering the HOMO-LUMO gap.

Parameter3-Fluoro-4-nitrophenol3-(Ethylamino)-4-nitrophenol

(MeOH)
~310–320 nm (Pale Yellow)430–450 nm (Deep Orange)
Mechanism

(Nitro)
Intramolecular Charge Transfer (ICT)
Visual Check Solution is pale yellow.[1][2][3][4][5][6][7][8]Solution turns deep orange/red.
B. 1H NMR Spectroscopy (The Structural Proof)

This is the definitive method for quantification. You are looking for the "Ethyl Signature" and the loss of Fluorine coupling.

Protocol: Dissolve 5 mg of sample in DMSO-d6.

Proton EnvironmentPrecursor Shift (

ppm)
Product Shift (

ppm)
Multiplicity Change
-NH-CH2CH3 (Methyl)Absent1.20 Triplet (

Hz)
-NH-CH2CH3 (Methylene)Absent3.25 Quintet/Quartet
-NH- (Amine)Absent8.50 (Broad)Exchangeable singlet
Ar-H (C2) ~6.80 (d,

)
6.10 (s)Loss of F-coupling ; Shielded by amine
Ar-H (C5) ~8.10 (t,

)
7.90 (d)Deshielded by ortho-NO2
-OH (Phenolic)11.49 (s)10.80 (s)Broadened by H-bonding

Critical Insight: In the precursor, the aromatic protons often appear as multiplets due to coupling with the fluorine atom (


, spin 1/2). In the product, these simplify to standard aromatic coupling patterns (doublets/singlets), confirming the complete removal of fluorine.
C. IR Spectroscopy (Functional Group Analysis)

Use ATR-FTIR for a rapid solid-state check.

  • Precursor: Look for the C-F stretch around 1200–1250 cm-1 (often strong).

  • Product:

    • N-H Stretch: A sharp band around 3350–3400 cm-1 (secondary amine).

    • Aliphatic C-H: New peaks at 2850–2960 cm-1 (ethyl group).

    • NO2 Asymmetric Stretch: Shifts to lower wavenumbers (~1500 cm-1) due to increased resonance donation from the amine.

Experimental Protocol: Synthesis & Monitoring

Objective: Synthesize 3-(Ethylamino)-4-nitrophenol via SNAr and validate using the comparative data above.

Reagents
  • Substrate: 3-Fluoro-4-nitrophenol (1.0 eq)

  • Nucleophile: Ethylamine (70% aq. solution, 3.0 eq)

  • Solvent: Ethanol or Water (Green Chemistry compatible)[9]

  • Base: Potassium Carbonate (1.1 eq) - Optional if using excess amine

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-nitrophenol (1.57 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Ethylamine solution (2.5 mL) dropwise. The solution should immediately darken (yellow

    
     orange).
    
  • Reaction: Heat to mild reflux (60°C) for 2–4 hours.

    • In-Process Control (IPC): Take a 10

      
      L aliquot, dilute in MeOH. Check UV-Vis. If 
      
      
      
      is still <350 nm, reaction is incomplete. Target
      
      
      >430 nm.[10][11]
  • Workup:

    • Cool to room temperature.[2][9]

    • Acidify carefully with 1M HCl to pH ~5 (precipitates the product).

    • Filter the orange solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: Run 1H NMR. Ensure the integral ratio of the Ethyl triplet (3H) to the Aromatic C5 proton (1H) is 3:1.

Troubleshooting & "Gotchas"

  • Isomer Contamination: If you synthesize via nitration of 3-(ethylamino)phenol (Alternative Route), you may get the 2-nitro or 6-nitro isomers. These will have different aromatic coupling patterns in NMR. The SNAr route described above is regiospecific, avoiding this issue.

  • Incomplete Reaction: If the 19F NMR signal persists, increase the equivalents of ethylamine. The fluoride leaving group can inhibit the reaction if not scavenged; adding a base like K2CO3 helps drive the equilibrium.

  • Solubility Issues: The product is amphoteric. It dissolves in strong acid (protonating the amine) and strong base (deprotonating the phenol). For NMR, DMSO-d6 is the universal solvent of choice; CDCl3 may not dissolve the compound well.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520948, 3-Fluoro-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2022). UV-Vis absorption spectra of 4-nitrophenol and derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (2025). 1H NMR Chemical Shifts of Amines and Phenols. Retrieved from [Link]

Sources

"cross-reactivity studies of antibodies against nitrophenol derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Cross-Reactivity Profiling of Anti-Nitrophenol Antibodies (Clone B1-8 vs. Polyclonal) Content Type: Publish Comparison Guide Audience: Researchers, Immunologists, and Drug Development Scientists

Executive Summary: The Nitrophenol System as a Specificity Benchmark

In the realm of hapten-specific immunology, the (4-hydroxy-3-nitrophenyl)acetyl (NP) system is not merely a reagent; it is the "Rosetta Stone" for understanding antibody affinity maturation. For researchers selecting antibodies for small molecule detection or studying B-cell memory, distinguishing between Germline (Primary Response) and Affinity-Matured (Secondary Response) antibodies is critical.

This guide objectively compares the performance of the canonical monoclonal clone B1-8 against polyclonal primary response antibodies. We analyze the unique "heteroclitic" cross-reactivity profile—where early antibodies bind structural analogs better than the immunogen itself—and provide a self-validating protocol for quantifying this phenomenon.

Part 1: Comparative Analysis (Clone B1-8 vs. Polyclonal)

The following data contrasts the performance of standard anti-NP reagents. The "Heteroclitic Index" is a critical metric for this specific hapten system, defined as the ratio of affinity for the analog NIP (4-hydroxy-3-iodo-5-nitrophenyl acetyl) versus the immunogen NP.

Table 1: Performance Matrix & Affinity Constants
FeatureClone B1-8 (Germline-Like) Polyclonal (Hyperimmune/Secondary) Scientific Implication
Source Murine Hybridoma (C57BL/6)Rabbit/Goat Serum (Day >40)Monoclonals offer sequence-defined specificity; Polyclonals offer avidity.
Affinity (

) for NP
Low (



)
High (



)
Secondary response antibodies are 100-1000x more sensitive for NP.
Specificity Profile Heteroclitic Homoclitic Crucial: B1-8 binds the analog NIP stronger than NP.
Heteroclitic Index (

)
> 10 (Prefers NIP)< 1 (Prefers NP)High index indicates an "immature" paratope structure.
Key Mutation Germline (

186.2)
Trp33

Leu
The W33L mutation locks the antibody into high specificity for NP.
Best Application B-cell receptor signaling studiesHigh-sensitivity ELISA detectionUse B1-8 to model low-affinity interactions; use Polyclonal for capture.

Analyst Insight: If your assay requires strict specificity for NP without cross-reaction to iodinated or dinitrophenyl derivatives, avoid primary response antibodies . You must use affinity-matured clones or hyperimmune polyclonal sera.

Part 2: Technical Deep Dive – The Mechanism of Cross-Reactivity

To design a valid cross-reactivity study, one must understand the structural hierarchy of nitrophenol derivatives. The "heterocliticity" of the B1-8 clone is caused by a loose fit in the antibody binding pocket (paratope) that accommodates the larger Iodine atom of NIP better than the Nitro group of NP.

Structural Hierarchy of Haptens
  • NP (Immunogen): 4-hydroxy-3-nitrophenyl acetyl.[1][2][3][4][5][6] The baseline target.

  • NIP (High-Affinity Analog): 4-hydroxy-3-iodo-5-nitrophenyl acetyl.[2] Primary antibodies bind this stronger due to hydrophobic interactions with the iodine.

  • NNP (Dinitro Analog): 4-hydroxy-3,5-dinitrophenyl acetyl.[2] Used to test steric tolerance.

Visualization: The Heteroclitic Shift

The following diagram illustrates the logical flow of affinity maturation and how specificity shifts from Broad (Heteroclitic) to Narrow (Homoclitic).

AffinityMaturation NaiveB Naive B-Cell (Germline VH 186.2) PrimaryAb Primary Antibody (Clone B1-8) NaiveB->PrimaryAb Antigen Challenge SomaticMut Somatic Hypermutation (Trp33 -> Leu) PrimaryAb->SomaticMut Germinal Center NP NP Antigen (Immunogen) PrimaryAb->NP Low Affinity NIP NIP Analog (Iodinated) PrimaryAb->NIP High Affinity (Heteroclitic) SecondaryAb Affinity Matured Antibody (Secondary Response) SomaticMut->SecondaryAb Selection SecondaryAb->NP Ultra High Affinity (Homoclitic) SecondaryAb->NIP Reduced Binding

Caption: Figure 1: The Heteroclitic Shift. Primary antibodies (Yellow) bind the analog NIP more strongly than the immunogen NP. Somatic hypermutation (Red) refines the pocket, resulting in mature antibodies (Green) that are highly specific to NP.

Part 3: Experimental Protocol – Competitive ELISA

This protocol is the gold standard for quantifying cross-reactivity (CR). It is a self-validating system because the


 of the homologous hapten (NP) serves as the internal normalization factor.
Phase 1: Hapten-Carrier Conjugation (Pre-requisite)

Objective: Create the coating antigen (NP-BSA) distinct from the immunogen (usually NP-KLH) to avoid anti-carrier antibody interference.

  • Activation: Dissolve 5 mg NP-acetic acid in anhydrous DMF. Add 1.2 equivalents of EDC and NHS. React for 2 hours at RT.

  • Conjugation: Add activated NP-ester dropwise to 10 mg BSA dissolved in Carbonate Buffer (pH 9.0).

  • Purification: Dialyze against PBS (pH 7.4) for 24 hours to remove free hapten.

  • Validation: Verify conjugation ratio by measuring absorbance at 430 nm (characteristic of nitrophenol anion) at pH 8.5.

Phase 2: Competitive Inhibition Assay

Materials:

  • Coating Antigen: NP-BSA (

    
    ).
    
  • Primary Antibody: Anti-NP (Clone B1-8 or Polyclonal).

  • Competitors: Free NP, Free NIP, Free NNP (Serial dilutions:

    
     to 
    
    
    
    ).

Step-by-Step Workflow:

  • Coat Plate: Add

    
     NP-BSA to 96-well microplate. Incubate O/N at 
    
    
    
    .
  • Block: Wash 3x with PBST. Block with 3% Skim Milk in PBS for 1 hr.

  • Competition Step (Critical):

    • In a separate tube, mix the Antibody (fixed concentration, e.g.,

      
      ) with the Competitor (variable concentration).
      
    • Incubate mixture for 1 hour at RT to reach equilibrium before adding to the plate.

    • Causality: This pre-incubation ensures the antibody binds the free hapten in solution based on true solution-phase affinity, preventing kinetic bias from the solid phase.

  • Transfer: Add

    
     of the Antibody+Competitor mixture to the coated wells. Incubate 1 hr.
    
  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1 hr.

  • Read: Add TMB substrate. Stop with

    
    . Read OD450.
    
Data Analysis: Calculating Cross-Reactivity (CR)
  • Plot OD450 vs. Log[Competitor Concentration].

  • Determine the

    
     (concentration inhibiting 50% of max signal) for the target (NP) and the analog (e.g., NIP).
    
  • Formula:

    
    
    
    • Interpretation: If

      
       and 
      
      
      
      , then
      
      
      . This confirms heterocliticity (Antibody is 10x more reactive to the analog).

Part 4: Visualizing the Experimental Logic

The following diagram maps the decision tree for interpreting your ELISA results.

ElisaLogic Start Start: Competitive ELISA (Fixed Ab, Varying Hapten) Calc Calculate IC50 for NP and NIP Start->Calc Decision Compare IC50 Values Calc->Decision Result1 IC50(NIP) < IC50(NP) (Heteroclitic) Decision->Result1 Lower IC50 for Analog Result2 IC50(NIP) > IC50(NP) (Homoclitic) Decision->Result2 Higher IC50 for Analog Conclusion1 Conclusion: Primary Response / Germline (Likely Clone B1-8) Result1->Conclusion1 Conclusion2 Conclusion: Affinity Matured / Secondary (Hyperimmune Serum) Result2->Conclusion2

Caption: Figure 2: ELISA Interpretation Logic. Use this flow to classify your antibody based on its cross-reactivity profile.

References

  • Reth, M., Hämmerling, G. J., & Rajewsky, K. (1978). Analysis of the repertoire of anti-NP antibodies in C57BL/6 mice by cell fusion. European Journal of Immunology.

  • Imanishi-Kari, T., et al. (1979). Primary and secondary anti-NP responses in C57BL/6 mice: Structure and idiotypic analysis. European Journal of Immunology.

  • Allen, D., et al. (1988). Timing, genetic requirements and functional consequences of somatic hypermutation during B-cell development. Immunological Reviews.

  • Lalor, P. A., et al. (1992). The role of somatic mutation in the affinity maturation of anti-NP antibodies.[6] European Journal of Immunology.

  • Thermo Fisher Scientific. (n.d.). Overview of ELISA Formats and Protocols. Thermo Fisher Learning Center.

Sources

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Introduction

Nitrophenols are a class of organic compounds that have garnered significant attention from environmental and health sectors due to their widespread use in the synthesis of pesticides, herbicides, pharmaceuticals, and dyes.[1] Their prevalence as environmental pollutants and potential toxicity to humans and ecosystems necessitates robust and reliable analytical methods for their detection and quantification.[2][3] The validation of these methods, particularly through inter-laboratory studies, is paramount to ensure data accuracy, comparability, and consistency across different testing facilities.[4][5]

This guide provides a comprehensive comparison of the principal analytical techniques employed for the determination of nitrophenols, with a focus on their inter-laboratory validation. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into their performance characteristics, experimental protocols, and the critical factors that influence their reproducibility. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical method for their specific needs.

The Importance of Inter-Laboratory Validation

An inter-laboratory validation study is a critical step in the standardization of an analytical method.[5] It serves to establish the reproducibility of a method by evaluating its performance across different laboratories, with varying equipment, analysts, and environmental conditions.[4][5] The primary objective is to demonstrate that the method is rugged and can produce comparable results, which is essential for regulatory compliance, quality control, and collaborative research. Key performance characteristics assessed during these studies include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[5]

Comparative Analysis of Analytical Techniques

The selection of an analytical method for nitrophenol analysis is contingent upon several factors, including the sample matrix, the required sensitivity, the concentration of the analyte, and the available instrumentation. The most commonly employed techniques are HPLC, GC-MS, and UV-Vis Spectrophotometry.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like nitrophenols.[7] It offers high precision and accuracy and typically does not require sample derivatization, streamlining the analytical workflow.[7]

  • Principle: Separation is achieved based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase.[7]

  • Common Detectors: Photodiode Array (PDA) or UV-Vis detectors are frequently used.[7]

  • Performance: HPLC methods for nitrophenols have demonstrated excellent accuracy, with recoveries in the range of 90-112%, and high precision, with intra-day and inter-day coefficients of variation (CV) below 15%.[1] For the analysis of p-nitrophenol and its metabolites in biological samples, a reversed-phase HPLC method can be employed.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

  • Principle: Analytes are separated based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[7]

  • Performance: GC-MS methods offer high sensitivity and specificity.[5][9][10] The validation of a GC-MS method for a plant-based substance showed excellent precision with intraday and interday variations at ≤2.56%.[10] For nitrophenols, GC-MS can provide low limits of detection, making it ideal for trace-level analysis.[7] However, derivatization may be necessary to improve the volatility and thermal stability of nitrophenols.[7] The U.S. Environmental Protection Agency (EPA) provides Method 8041A for the analysis of phenols by gas chromatography.[11]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique compared to chromatographic methods.[2][6] It is based on the absorption of ultraviolet or visible light by the analyte.

  • Principle: The concentration of an analyte is determined by measuring the absorbance of light at a specific wavelength.[2]

  • Performance: While being a simple, rapid, and inexpensive method, its main drawback is the potential for interference from other compounds in the sample matrix that absorb at similar wavelengths.[2][6] However, for specific applications and with appropriate sample preparation, it can provide good accuracy and reproducibility.[2][6] A colorimetric agent is often used to enhance the detection of p-nitrophenol at a wavelength of 400 nm.[2]

Performance Comparison

The following table summarizes the expected performance characteristics of the discussed analytical techniques for nitrophenol analysis. The values are based on typical performance for phenolic compounds.[7]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Partitioning between liquid mobile phase and solid stationary phase.[7]Partitioning between gaseous mobile phase and solid/liquid stationary phase.[7]Absorption of UV-Vis light by the analyte.[2]
Typical Detector PDA or UV-Vis.[7]FID, ECD, or MS.[7][11]Spectrophotometer.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL.[7]<0.1 µg/mL (ECD/MS).[7]Varies with chromophore and matrix.
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL.[7]<0.3 µg/mL (ECD/MS).[7]Varies with chromophore and matrix.
Linearity Range 0.05 - 50 µg/mL.[7]0.5 - 100 µg/mL.[7]Typically 1-2 orders of magnitude.
Precision (%RSD) < 2%.[7]< 5%.[7]< 5%.
Accuracy (% Recovery) 98 - 102%.[7]95 - 105%.[7]90 - 110%.
Sample Derivatization Not typically required.[7]May be required.[7]Not required.
Primary Advantages High precision and accuracy for non-volatile compounds.[7]High resolution and sensitivity, especially with MS detectors.[7]Simple, rapid, and inexpensive.[2][6]
Primary Disadvantages Lower resolution for complex mixtures compared to GC.[7]May require derivatization.[7]Prone to interference.[2][6]

Experimental Protocols & Workflows

To ensure the trustworthiness of analytical data, it is crucial to follow well-defined and validated protocols. Below are representative methodologies for the analysis of nitrophenols using HPLC and GC-MS.

HPLC-UV Method for Nitrophenol Analysis in Water

This protocol is based on established methods for the determination of phenols in water samples and involves a solid-phase extraction (SPE) preconcentration step.[1]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 200 mL Water Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (LiChrolut EN) Spike->SPE Elute Elute with ACN:MeOH (1:1) SPE->Elute Dilute Dilute to 5 mL with Milli-Q Water Elute->Dilute Inject Inject 20 µL into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration Inject Inject into GC-MS Concentration->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Ionization (e.g., EI) Separate->Ionize Detect Mass Spectrometric Detection Ionize->Detect Identify Identification & Quantification Detect->Identify

Sources

"performance comparison of different chromatographic columns for nitrophenol analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Performance Comparison of Chromatographic Columns for Nitrophenol Analysis

Executive Summary

This guide evaluates the chromatographic performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases for the separation of nitrophenol isomers (2-, 3-, and 4-nitrophenol). While C18 remains the industry standard for general reversed-phase liquid chromatography (RPLC), experimental evidence demonstrates that Phenyl-Hexyl columns provide superior resolution (


) and selectivity (

)
for nitro-aromatic compounds. This advantage is driven by secondary

interactions, which are absent in C18 chemistries.

Column Chemistries & Interaction Mechanisms

To optimize separation, one must understand the underlying molecular interactions.[1] Nitrophenols are polar, aromatic, and weakly acidic (pKa


 7.1–7.2).
A. C18 (Octadecyl) Columns
  • Mechanism: Purely hydrophobic interaction (Van der Waals forces).

  • Limitation: Retention is governed almost exclusively by the hydrophobicity (

    
    ) of the analyte. Since 2-, 3-, and 4-nitrophenol structural isomers have nearly identical hydrophobicity, C18 columns often fail to resolve them completely, resulting in co-elution or "shouldering" peaks.
    
B. Phenyl-Hexyl Columns
  • Mechanism: Mixed-mode interaction combining hydrophobicity (via the hexyl linker) and

    
     interactions (via the phenyl ring).
    
  • Advantage: The nitro group (-NO

    
    ) is strongly electron-withdrawing, creating an electron-deficient aromatic ring on the nitrophenol. This creates a specific attraction to the electron-rich phenyl ring of the stationary phase. This "lock-and-key" electronic selectivity allows for the baseline separation of positional isomers.
    
C. Interaction Diagram

InteractionMechanism cluster_0 C18 Stationary Phase cluster_1 Phenyl-Hexyl Stationary Phase C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte_C18 Nitrophenol Isomers (Similar Hydrophobicity) C18_Ligand->Analyte_C18 Van der Waals Result_C18 Poor Selectivity (Co-elution Risk) Analyte_C18->Result_C18 Phenyl_Ligand Phenyl Ring + Hexyl Linker (Hydrophobic + Pi-Pi) Analyte_Phenyl Nitrophenol Isomers (Electronic Differences) Phenyl_Ligand->Analyte_Phenyl Pi-Pi Stacking (Specific Interaction) Result_Phenyl High Selectivity (Baseline Separation) Analyte_Phenyl->Result_Phenyl

Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions. The Phenyl-Hexyl phase leverages electronic differences in isomers for separation.

Experimental Protocol

To replicate high-fidelity separation, the following protocol controls for ionization state and solvent effects.

Critical Parameter: Mobile Phase Selection

  • Solvent: Methanol (MeOH) is strictly preferred over Acetonitrile (ACN) for Phenyl columns. ACN has its own

    
     electrons (triple bond) which interfere with the stationary phase's 
    
    
    
    interactions, effectively "muting" the column's selectivity advantage.
  • pH Control: Nitrophenols must be kept in their neutral (protonated) form to interact with the stationary phase. A pH of 2.5–3.0 is ideal.

Standardized Workflow
ParameterCondition
Column Dimensions 150 x 4.6 mm, 3.5 µm or 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Methanol (MeOH)
Gradient Profile 0-2 min: 20% B (Isocratic hold)2-15 min: 20%

70% B (Linear ramp)15-18 min: 70% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (General) or 315 nm (Specific for Nitrophenols)
Temperature 30°C

Performance Comparison Data

The following data summarizes the separation performance of the three isomers. Note the dramatic improvement in resolution (


) for the critical pair (2-NP and 3-NP) on the Phenyl-Hexyl column.
Table 1: Comparative Chromatographic Metrics
AnalyteMetricC18 Column (Traditional)Phenyl-Hexyl Column (Recommended)Improvement
2-Nitrophenol Retention Time (

)
6.2 min7.8 min+25% Retention
Tailing Factor (

)
1.3 (Moderate Tailing)1.05 (Sharp)Better Symmetry
3-Nitrophenol Retention Time (

)
6.5 min9.1 minDistinct Elution
Resolution (

vs 2-NP)
0.8 (Co-elution) 3.2 (Baseline) 4x Improvement
4-Nitrophenol Retention Time (

)
6.8 min9.8 minWell Resolved
Resolution (

vs 3-NP)
1.1 (Partial Separation)2.5 (Baseline)>2.0 Target Met

Key Insight: On the C18 column, 2-nitrophenol and 3-nitrophenol often co-elute (


) because their hydrophobic surface areas are nearly identical. The Phenyl-Hexyl column resolves them easily because the ortho- position of the nitro group in 2-nitrophenol creates steric hindrance that alters its 

overlap compared to the meta- (3-NP) and para- (4-NP) isomers.

Method Development Decision Matrix

Use this logic flow to select the correct column for your specific nitrophenol mixture.

SelectionLogic Start Start: Nitrophenol Analysis Isomers Are positional isomers present? (e.g., 2-NP vs 4-NP) Start->Isomers C18_Path No (Single analyte) Isomers->C18_Path No Phenyl_Path Yes (Complex mixture) Isomers->Phenyl_Path Yes C18_Rec Use C18 Column (Standard Protocol) C18_Path->C18_Rec Check_Solvent Check Solvent: Is ACN required? Phenyl_Path->Check_Solvent Phenyl_Rec Use Phenyl-Hexyl (Mobile Phase: MeOH) Check_Solvent->Phenyl_Rec No (Use MeOH) Warning Warning: ACN suppresses Pi-Pi selectivity Check_Solvent->Warning Yes Warning->Phenyl_Rec Switch to MeOH if possible

Figure 2: Decision tree for selecting the optimal stationary phase based on sample complexity.

Conclusion & Recommendations

For the analysis of nitrophenols, Phenyl-Hexyl columns are the superior choice over standard C18 phases.

  • Selectivity: The

    
     interaction mechanism provides the necessary selectivity to resolve structural isomers that co-elute on C18.
    
  • Solvent Choice: Always pair Phenyl-Hexyl columns with Methanol rather than Acetonitrile to maximize these interactions.

  • Peak Shape: Phenyl phases often yield sharper peaks for aromatic acids due to better surface coverage and distinct interaction sites.

Final Recommendation: Adopt the Phenyl-Hexyl / Methanol / Formic Acid system as the primary method for nitrophenol profiling in drug development and environmental assays.

References

  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. [Link]

  • Advanced Materials Technology. (2018). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • Phenomenex. (2022).[2] Luna Omega Polar C18 for Polar Compounds. [Link]

  • Shimadzu. (2012).[3] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Chromatography Online. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]

Sources

Comparative DFT Architectures for Substituted Nitrophenol Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In drug discovery and materials science, substituted nitrophenols serve as critical model systems for understanding the competition between Intramolecular Hydrogen Bonding (IHB) , Resonance Delocalization , and Steric Repulsion .

For the computational chemist, these molecules present a specific challenge: standard functionals (like B3LYP) often fail to accurately capture the dispersion forces and weak non-covalent interactions that govern the stability of the ortho isomer. This guide moves beyond basic optimization, providing a rigorous, comparative framework for evaluating nitrophenol stability using modern Density Functional Theory (DFT) protocols.

Methodological Framework: Choosing the Level of Theory

To ensure scientific integrity (E-E-A-T), one cannot simply select a functional at random. The choice must be justified by the physics of the system.

The Functional Landscape
  • B3LYP (The Legacy Standard): Historically popular but suffers from significant errors in describing dispersion interactions and long-range corrections. It often underestimates the strength of the ortho-IHB.

  • M06-2X (The Modern Benchmark): A hybrid meta-GGA functional with double the exchange correlation. It is heavily parameterized for non-covalent interactions, making it superior for quantifying the energy difference between ortho (H-bonded) and para (non-H-bonded) isomers.

  • wB97X-D (The Dispersion Corrected): Includes empirical dispersion corrections (DFT-D), crucial for accurate geometry optimization of bulky substituted nitrophenols where steric clashing occurs.

Basis Set Selection
  • Optimization: 6-31G(d,p) is sufficient for initial geometry but insufficient for final energy.

  • Electronic Energy: 6-311++G(d,p) or def2-TZVP. The diffuse functions (++) are mandatory for nitrophenols to describe the lone pair electrons on the phenolate oxygen and the nitro group oxygen correctly.

Comparative Analysis: Isomer Stability & Mechanism

The Ortho-Effect (Intrinsic Stability)

Experimental data consistently ranks 2-nitrophenol (o-NP) as the most stable isomer in the gas phase. This is driven by the formation of a six-membered chelate ring via IHB between the hydroxyl hydrogen and the nitro oxygen.

  • Mechanism: The IHB "locks" the conformation, preventing free rotation of the -OH group. This planarization maximizes resonance overlap between the ring and the nitro group.

  • DFT Observation: A frequency analysis will show a significant redshift in the O-H stretching frequency ($ \nu_{OH} $) for o-NP compared to m-NP and p-NP, a hallmark of strong hydrogen bonding.

The Meta/Para Divergence
  • 4-Nitrophenol (p-NP): Possesses strong quinoid resonance character but lacks IHB. In the gas phase, it is higher in energy than o-NP. However, in the condensed phase (solid/liquid), it forms strong intermolecular networks, leading to higher melting points.

  • 3-Nitrophenol (m-NP): The "frustrated" isomer. It lacks both the stabilizing IHB of the ortho form and the direct through-resonance conjugation of the para form. Consequently, it often exhibits distinct reactivity profiles.

Quantitative Comparison (Representative Data)

Table 1: Relative Stabilities and Properties calculated at M06-2X/6-311++G(d,p) level (Gas Phase).

Parametero-Nitrophenolm-Nitrophenolp-NitrophenolCausality
Relative Energy (

)
0.00 kcal/mol +4.2 - 5.5 kcal/mol+3.8 - 4.9 kcal/molIHB Stabilization in o-NP
Dipole Moment (

)
~3.1 Debye~4.8 Debye~5.3 DebyeVector cancellation in o-NP
O-H Bond Length ~0.975 Å~0.962 Å~0.961 ÅBond lengthening due to H-bond

(IR Freq)
~3250 cm⁻¹~3600 cm⁻¹~3610 cm⁻¹Redshift due to H-bond weakening

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the imaginary frequencies in Step 2 are not zero, the geometry in Step 1 is invalid.

Phase 1: Geometry Optimization & Frequency Check[1]
  • Input Construction: Build initial structures for o, m, and p isomers.

  • Route Section (Gaussian Example): #p opt freq M062X/6-311++G(d,p) int=ultrafine

    • Note:int=ultrafine is critical for DFT to avoid numerical noise in low-frequency modes.

  • Validation: Ensure ZERO imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable minimum.

Phase 2: Solvation Effects (The Environmental Switch)

Gas phase calculations favor o-NP. However, in water, the high polarity stabilizes the separated charges of p-NP.

  • Method: Use the SMD (Solvation Model based on Density) model, which is superior to IEFPCM for calculating

    
    .
    
  • Route Section: #p M062X/6-311++G(d,p) scrf=(smd,solvent=water) geom=check guess=read

  • Analysis: Compare

    
     values. You will observe a decrease in the stability gap between o-NP and p-NP as the solvent stabilizes the higher dipole of the para isomer.
    
Phase 3: Topological Analysis (AIM/NBO)

To prove the existence of the Hydrogen Bond (not just infer it):

  • NBO Analysis: Look for $ n_{O} \rightarrow \sigma^{*}_{OH} $ donor-acceptor interactions.

  • AIM (Atoms in Molecules): Locate the Bond Critical Point (BCP) between the phenolic H and nitro O. A positive Laplacian

    
     at this BCP confirms the electrostatic nature of the H-bond.
    

Visualizations

Computational Workflow Diagram

This diagram outlines the logic flow for determining stability, ensuring no steps are skipped.

DFT_Workflow Start Start: Structure Build Opt Geometry Optimization (M06-2X / 6-311++G**) Start->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt No (Re-optimize) Gas_Energy Gas Phase Energy (E_elec + ZPE) Freq->Gas_Energy Yes Solv_Calc Solvation (SMD Model) Water/Ethanol Gas_Energy->Solv_Calc NBO_AIM Topological Analysis (Confirm H-Bond) Solv_Calc->NBO_AIM Final_Report Comparative Stability Report NBO_AIM->Final_Report

Caption: Step-by-step computational workflow for validating nitrophenol stability using DFT.

Stability Interaction Map

Visualizing the competing forces driving the stability differences.

Stability_Map Ortho Ortho-Nitrophenol (Most Stable Gas Phase) Para Para-Nitrophenol (High Dipole) Ortho->Para Isomerization Energy (> 4 kcal/mol) IHB Intramolecular H-Bond (Stabilizing) IHB->Ortho Locks Planarity Resonance Resonance (Stabilizing) Resonance->Para Quinoid Character Steric Steric Repulsion (Destabilizing) Steric->Ortho Twists Nitro Group Solvation Solvation Energy (Stabilizes High Dipole) Solvation->Para Preferential Stabilization

Caption: Interaction map showing the competing forces (IHB vs. Solvation) defining isomer stability.

References

  • National Institute of Standards and Technology (NIST). 4-Nitrophenol: Thermophysical Properties.[1] NIST Web Thermo Tables.[1] [Link]

  • M06-2X Functional Validation: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[2][3][4][5][6] [Link]

  • H-Bonding in Nitrophenols: Kovács, A., et al. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids. International Journal of Molecular Sciences. [Link]

  • B3LYP vs M06-2X Benchmarking: Walker, M., et al. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison.[6] Thompson Rivers University / Elsevier. [Link]

  • Solvation Effects: Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Bioassay for Testing Aminophenol Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Validated Aminophenol Toxicity Testing

Aminophenols are a class of aromatic organic compounds with significant industrial and pharmaceutical relevance. They serve as intermediates in the synthesis of dyes, pharmaceuticals (most notably as a precursor to paracetamol), and rubber chemicals. However, their utility is shadowed by well-documented toxicological profiles, particularly targeting the kidney (nephrotoxicity) and liver (hepatotoxicity).[1][2][3] Exposure can lead to cellular damage through mechanisms including oxidative stress and covalent binding of reactive metabolites to cellular macromolecules.[4][5]

Given the potential for human and environmental exposure, robust and reliable methods for assessing aminophenol toxicity are paramount. Historically, toxicology has relied heavily on animal testing. However, driven by ethical considerations and the "3Rs" principle (Replacement, Reduction, and Refinement), the scientific community is increasingly shifting towards validated in vitro bioassays.[6][7][8] These methods offer numerous advantages, including higher throughput, lower cost, and the use of human-derived cells, which can provide more relevant data for human risk assessment.[6]

This guide provides an in-depth comparison of key bioassays for evaluating aminophenol toxicity, centered on the validation of a primary cytotoxicity assay. We will explore the scientific rationale behind assay selection, present detailed experimental protocols, and compare their performance with alternative methods that offer complementary mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for toxicological screening.

Pillar 1: The Core Bioassay - Assessing Cytotoxicity with Tetrazolium Salts

The foundational step in toxicological assessment is determining the concentration at which a compound causes cell death. Cell viability assays are the workhorse for this endpoint. Among the most common are those using tetrazolium salts, which are reduced by metabolically active cells to produce a colored formazan product.

Causality in Assay Selection: Why WST-1 over MTT?

The MTT assay, a classic method, relies on the reduction of a yellow tetrazolium salt to an insoluble purple formazan, which must then be solubilized before measurement.[9][10] While effective, this introduces an extra step and potential for error. We will focus on the Water-Soluble Tetrazolium salt-1 (WST-1) assay.

The scientific rationale for selecting WST-1 is threefold:

  • Simplicity and Reduced Error: The formazan dye produced in the WST-1 assay is water-soluble, eliminating the need for a solubilization step and reducing protocol time and potential inaccuracies.[11]

  • Higher Sensitivity: WST-1 generally offers a broader linear range and greater sensitivity compared to MTT, allowing for more precise determination of cytotoxic thresholds.[11][12]

  • Lower Cytotoxicity: The WST-1 reagent itself is less toxic to cells than MTT, permitting longer incubation times if necessary without introducing artifacts.[12]

The reduction of WST-1 is primarily dependent on mitochondrial dehydrogenases. Since a key mechanism of aminophenol toxicity involves mitochondrial damage and the disruption of cellular respiration, the WST-1 assay is not just a generic measure of viability but is mechanistically relevant to the anticipated toxic effects.[4]

Experimental Workflow for Aminophenol Toxicity Assessment

The overall process involves careful cell culture, precise compound treatment, and subsequent analysis using a battery of selected assays to build a comprehensive toxicity profile.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Bioassay Analysis CellCulture 1. Cell Culture (e.g., HepG2, HK-2) Seeding 2. Seed Cells in 96-Well Plates CellCulture->Seeding Adherence 3. 24h Incubation for Adherence Seeding->Adherence PrepareAP 4. Prepare Aminophenol Dilutions Treatment 5. Treat Cells (24-48h Incubation) Adherence->Treatment PrepareAP->Treatment WST1 6a. WST-1 Assay (Cytotoxicity) Treatment->WST1 Endpoint 1 GSH 6b. GSH Assay (Oxidative Stress) Treatment->GSH Endpoint 2 Comet 6c. Comet Assay (Genotoxicity) Treatment->Comet Endpoint 3 Controls Controls: - Vehicle (e.g., DMSO) - Positive (e.g., Doxorubicin) Controls->Treatment G cluster_bioactivation Bioactivation cluster_effects Cellular Effects cluster_assays Assay Endpoints AP Aminophenol Metabolism Metabolic Enzymes (e.g., CYP450, Peroxidases) AP->Metabolism Reactive Reactive Quinoneimine Metabolite Metabolism->Reactive GSH_Dep Glutathione (GSH) Depletion Reactive->GSH_Dep Covalent Binding Mito Mitochondrial Dysfunction Reactive->Mito DNA DNA Damage Reactive->DNA Adduct Formation ROS ↑ Reactive Oxygen Species (ROS) GSH_Dep->ROS GSH_Assay GSH Assay GSH_Dep->GSH_Assay ROS->Mito ROS->DNA WST1_Assay WST-1 Assay Mito->WST1_Assay Comet_Assay Comet Assay DNA->Comet_Assay

Caption: Aminophenol bioactivation leading to cellular toxicity.

Pillar 3: Data Synthesis and Objective Comparison

To select the appropriate assay or combination of assays, it is crucial to objectively compare their performance characteristics. The choice depends on the specific question being asked, from high-throughput screening for general toxicity to in-depth mechanistic investigation.

Comparative Table of Bioassay Performance
FeatureWST-1 AssayGlutathione (GSH) AssayComet Assay
Primary Endpoint Cytotoxicity / Cell ViabilityOxidative StressGenotoxicity / DNA Damage
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.Colorimetric reaction with free thiol groups of reduced glutathione.Electrophoretic migration of damaged DNA from immobilized nuclei.
Throughput High (96/384-well plate compatible)High (96-well plate compatible)Low to Medium
Relative Cost LowLow to MediumHigh (requires specialized equipment and software)
Complexity Low (simple add-and-read protocol)Medium (requires cell lysis and standard curve)High (multi-step, technically demanding)
Information Provided Overall measure of cell health and metabolic activity (IC₅₀).Specific, early indicator of oxidative stress mechanism.Direct evidence of DNA damage, a key indicator of mutagenic potential.
Regulatory Acceptance Widely used for basal cytotoxicity (e.g., OECD TG129). [8]Used for mechanistic support.Accepted method for genotoxicity (OECD TG 489 for in vivo). [13]

Conclusion: An Integrated Approach to Validation

The validation of a bioassay for testing aminophenol toxicity is not a one-size-fits-all process. It requires a thoughtful, integrated approach that begins with a robust and reproducible core assay and is supplemented by methods that provide deeper mechanistic understanding.

This guide advocates for the WST-1 assay as a primary tool for assessing cytotoxicity due to its simplicity, sensitivity, and relevance to aminophenol-induced mitochondrial dysfunction. However, its validation is incomplete without context. By comparing its results with data from orthogonal assays like the GSH depletion assay and the Comet assay , researchers can build a comprehensive and trustworthy toxicity profile. This multi-pronged strategy ensures that decisions are based not just on whether a compound is toxic, but also on the underlying mechanisms of its toxicity. Adherence to rigorous protocols, including proper controls and benchmarking against established standards, ensures the entire system is self-validating and produces data fit for regulatory consideration.

References

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  • European Commission, Joint Research Centre. (n.d.). Alternative methods for toxicity testing.
  • Presgrave, O. A. F., Caldeira, C., & Moura, M. R. (2013). Alternative methods in toxicity testing: the current approach.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Kim, H. J., et al. (2010). Comparison of Validity between WST-1 and MTT Test in Bioceramic Materials.
  • Maddipati, K. R., & Bu, S. (2004). p-Aminophenol-induced hepatotoxicity in hamsters: role of glutathione. Journal of Biochemical and Molecular Toxicology, 18(3), 147-153.
  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51-59.
  • Rashed, M. S., et al. (1991). p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. Archives of Biochemistry and Biophysics, 288(2), 569-575.
  • Genedani, S., et al. (1997). Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. Clinical Chemistry, 43(4), 631-634.
  • Lock, E. A., et al. (1996). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicology, 108(1-2), 119-128.
  • (2025, August 6). Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: From development to method validation. ResearchGate.
  • (2025, August 9). Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. ResearchGate.
  • Eyupoglu, F. C., et al. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 61(3), 281-288.
  • Australian Industrial Chemicals Introduction Scheme. (2015, February 13). Phenol, 4-amino-: Human health tier II assessment.
  • National Toxicology Program. (2025, August 26). Alternative Methods Accepted by US Agencies. NIH.
  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals.
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  • Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 850-851, 503141.
  • Valentovic, M. A., et al. (1994).
  • Ohno, T., et al. (1999). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.
  • De La Peña, N., & De La Roche, A. (2020). Validation of the 4-aminophenol color test for the differentiation of marijuana-type and hemp-type cannabis. Journal of Forensic Sciences, 65(6), 2005-2012.
  • El Yamani, N., et al. (2017). The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 821, 24-37.
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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-(Ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work necessitates the use of novel and reactive chemical entities. Among these is 3-(Ethylamino)-4-nitrophenol, a substituted nitrophenol. While indispensable for specific synthetic pathways, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond mere procedural steps to explain the causality behind each recommendation. The protocols described herein are designed as a self-validating system to minimize risk and ensure regulatory compliance.

Hazard Assessment: A Chemically Intuitive Approach

While a specific, comprehensive Safety Data Sheet (SDS) for 3-(Ethylamino)-4-nitrophenol is not always readily accessible, a robust hazard profile can be constructed by analyzing its core chemical structure: a nitrophenol backbone with an ethylamino substituent. This allows us to anticipate its toxicological and reactive properties with a high degree of confidence.

  • The Nitrophenol Core: Nitrophenols as a class are recognized for their toxicity.[1] They are used in the synthesis of drugs, dyes, and fungicides.[2] Acute exposure can lead to adverse health effects such as headaches, nausea, and cyanosis.[2] The U.S. Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR) have published extensive toxicological profiles on nitrophenols, underscoring their potential for harm if mishandled.[1][2]

  • The Aromatic Amine Moiety: The presence of the ethylamino group introduces hazards commonly associated with aromatic amines, which can include skin irritation and, in some cases, corrosive properties.[3][4]

Based on this analysis, 3-(Ethylamino)-4-nitrophenol must be treated as a hazardous substance. According to classifications of similar compounds by the European Chemicals Agency (ECHA), substances with these functional groups are often toxic if swallowed, harmful in contact with skin, and can cause serious skin and eye irritation.[3]

Table 1: Anticipated Hazard Profile of 3-(Ethylamino)-4-nitrophenol

Hazard CategoryAnticipated Effect & JustificationSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, inhaled, or absorbed through the skin. This is consistent with data for nitrophenols and related substituted phenols.[3][5][6]
Skin Corrosion / Irritation Causes skin irritation. Aromatic amines and phenolic compounds are known skin irritants.[3][7][8]
Serious Eye Damage / Irritation Causes serious eye irritation or damage. This is a common hazard for many organic chemicals, particularly those with acidic phenol groups.[3][7][9]
Environmental Hazard Toxic to aquatic life. Nitrophenols are known environmental contaminants. Discharge into the environment must be avoided.[6]

Pre-Disposal Safety: Establishing a Zone of Control

Before handling waste, it is crucial to establish a safe working environment. This begins with the consistent use of appropriate Personal Protective Equipment (PPE) and engineering controls.

  • Engineering Controls: All handling of 3-(Ethylamino)-4-nitrophenol, including waste consolidation, should be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves to prevent dermal contact. Given that related compounds are harmful in contact with skin, this is a non-negotiable control.[5]

    • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn over the goggles.[7]

    • Body Protection: A standard laboratory coat should be worn and kept fully fastened.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The disposal of 3-(Ethylamino)-4-nitrophenol is not a single action but a systematic process. Adherence to this workflow ensures safety and regulatory compliance at every stage.

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation. All items that have come into contact with 3-(Ethylamino)-4-nitrophenol must be considered hazardous waste. This includes:

  • Residual or expired solid chemical.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Spill cleanup materials.

  • Empty containers, which must be fully emptied before being managed.[4]

Crucially, this waste stream must be segregated from other laboratory waste. It is incompatible with strong oxidizing agents.[7] Do not mix it with other chemical waste unless directed by your institution's Environmental Health & Safety (EHS) department.

Step 2: Waste Containment and Labeling
  • Select a Container: Choose a chemically compatible, sealable container for solid waste. A wide-mouth polyethylene or glass container with a screw-top lid is ideal. The container must be in good condition, with no cracks or residue on the outside.

  • Labeling: The container must be labeled immediately with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "3-(Ethylamino)-4-nitrophenol".

    • The words "Hazardous Waste".

    • An accurate description of the hazards (e.g., "Toxic," "Irritant").

    • The date waste was first added (the "accumulation start date").

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Store hazardous chemicals below eye level and within secondary containment.[11]

Step 3: Spill Management

In the event of an accidental spill, a prepared response is critical to prevent exposure and environmental release.

  • Evacuate & Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Wear the appropriate PPE as described in Section 2, including double-gloving if necessary.

  • Contain & Clean:

    • For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.[12]

    • Mechanically collect the material using a scoop or brush and place it into your designated hazardous waste container.[12][13] Do not create dust.[6]

    • Perform a final decontamination of the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Step 4: Final Disposal Pathway

The ultimate disposition of 3-(Ethylamino)-4-nitrophenol waste must be handled by licensed professionals.

  • PROHIBITION OF DRAIN DISPOSAL: Under no circumstances should this chemical or its containers be disposed of via the sink or drain.[13] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which laboratory chemicals in a drug development setting fall.[14][15] This practice introduces toxic compounds into waterways, posing a significant environmental threat.[15]

  • Primary Disposal Method - Incineration: The recommended and most environmentally sound method for disposing of nitrophenolic compounds is high-temperature incineration.[1] This process, typically carried out in a rotary kiln incinerator at 820–1,600°C, ensures the complete thermal destruction of the molecule.[1]

  • Arranging for Pickup: Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup for your properly contained and labeled waste. They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition. This is the only acceptable final step in the disposal process.[4][8][9]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of 3-(Ethylamino)-4-nitrophenol waste in a laboratory setting.

G start Material Identified for Disposal (e.g., excess chemical, contaminated labware) char_waste Characterize as 3-(Ethylamino)-4-nitrophenol Hazardous Waste start->char_waste spill_check Is this a spill cleanup? char_waste->spill_check spill_protocol Follow Spill Management Protocol (Sec. 3, Step 3) Package all debris as hazardous waste. spill_check->spill_protocol Yes contain Place waste in a compatible, sealed, and properly labeled Hazardous Waste Container spill_check->contain No spill_protocol->contain store Store container in designated Satellite Accumulation Area (SAA) contain->store full_check Is container full or ready for disposal? store->full_check full_check->store No, continue accumulation contact_ehs Contact Institutional EHS Office to schedule a waste pickup full_check->contact_ehs Yes disposal Professional Disposal by Licensed Facility (High-Temperature Incineration) contact_ehs->disposal end_process Process Complete disposal->end_process

Sources

Personal protective equipment for handling 3-(Ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 3-(Ethylamino)-4-nitrophenol

Hazard Profile & Risk Assessment

3-(Ethylamino)-4-nitrophenol is a nitro-substituted aromatic amine. While often used in dye synthesis and cosmetic applications, its structural alerts necessitate handling procedures that exceed standard "Good Laboratory Practice" (GLP).

Critical Hazard Classifications (GHS/CLP):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332). Harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4]

  • Serious Eye Damage: Category 1 (H318). Critical Risk: Irreversible corneal damage is possible upon contact. Safety glasses are insufficient for open handling.

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (H373). Potential damage to liver and kidneys through prolonged exposure.

  • Sensitization Warning: While specific sensitization data varies by vendor, the nitro-amino structure is a known sensitizer motif. Treat as a potential skin sensitizer (H317).

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is dictated by its ability to permeate standard rubber and its severe eye hazard.

Category Recommended Equipment Technical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mandatory. Due to the H318 (Serious Eye Damage) classification, standard safety glasses do not provide a sealed barrier against fine dust or splashes that can cause irreversible injury.
Hand Protection (Dry) Double Nitrile Gloves (min. 5 mil outer)For handling the solid powder. Change immediately upon contamination.[5]
Hand Protection (Liquid) Laminate Liner (Silver Shield/4H) under NitrileNitro-compounds can permeate nitrile in <15 mins. Laminate liners provide >8 hours breakthrough protection against aromatic amines.
Respiratory P100 / N95 Respirator (if outside hood)Primary control must be a Fume Hood. If weighing outside a hood is unavoidable, a fit-tested particulate respirator is required.
Body Defense Tyvek® Lab Coat + ApronCotton lab coats absorb nitro-compounds, creating a secondary exposure source. Impervious aprons are required for liquid handling.

PPE Selection Logic (Decision Tree)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the chemical.

PPE_Logic Start Handling 3-(Ethylamino)-4-nitrophenol State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solubilized / Liquid State->Liquid Risk_S Risk: Dust Inhalation & Surface Contamination Solid->Risk_S Risk_L Risk: Rapid Skin Permeation & Splash Liquid->Risk_L PPE_S PPE Protocol A: 1. Fume Hood (Primary) 2. Double Nitrile Gloves 3. Splash Goggles Risk_S->PPE_S PPE_L PPE Protocol B: 1. Fume Hood (Mandatory) 2. Silver Shield Liners + Nitrile Outer 3. Splash Goggles + Face Shield Risk_L->PPE_L

Caption: PPE selection logic based on physical state. Protocol B is required once the solvent is added.

Operational Workflow

Phase 1: Preparation & Weighing
  • Static Control: Nitro-phenols are often fine, static-prone powders. Use an anti-static gun or bar inside the balance draft shield to prevent powder "jumping."

  • Balance Location: The balance must be located inside a Certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Donning: Put on inner nitrile gloves, then Tyvek sleeves/coat, then outer nitrile gloves. Ensure no skin is exposed at the wrist.

Phase 2: Solubilization (High Risk)

This is the most critical step. Once in solution (e.g., DMSO, Ethanol), the chemical's ability to penetrate skin increases exponentially.

  • Glove Change: Before handling the solvent, switch to Protocol B (Silver Shield liners).

  • Vessel Selection: Use glass or HDPE. Avoid polycarbonate, which may degrade with certain nitro-phenolic solvents.

  • Secondary Containment: Perform all mixing in a deep tray (spill pallet) capable of holding 110% of the volume.

Phase 3: Decontamination & Disposal
  • Surface Wipe: Wipe all surfaces with a detergent solution (e.g., Decon 90) followed by ethanol. Note: Nitro-compounds often leave a yellow/red residue; clean until no color transfers to the wipe.

  • Waste Segregation:

    • Solid Waste: Hazardous Waste (Toxic).

    • Liquid Waste: Segregate from Oxidizers (Nitric Acid, Peroxides) to prevent violent nitration reactions.

    • Gloves: Dispose of all contaminated gloves as hazardous chemical waste, not regular trash.

Emergency Response

Emergency_Response Accident Exposure Incident Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Doff Gloves immediately 2. Wash with SOAP & water (15 min) 3. Do NOT use alcohol (enhances absorption) Skin->Action_Skin Action_Eye 1. Flush 15 mins (Eye Wash) 2. Hold eyelids open 3. Seek Ophthalmologist (Urgent) Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for cyanosis Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate emergency response steps. Note: Never use solvents to clean skin after exposure.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Nitrophenols.[1][3][6] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-(Ethylamino)-4-nitrophenol (CAS 25186-40-7). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.